t-Boc-N-amido-PEG5-acetic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO9/c1-17(2,3)27-16(21)18-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLNIAGWMCSEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to t-Boc-N-amido-PEG5-acetic acid for Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and strategic implementation of t-Boc-N-amido-PEG5-acetic acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Tailored for researchers, scientists, and professionals in the field of drug development, this document serves as a critical resource for the application of this versatile molecule in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a valuable tool in bioconjugation, featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine, separated by a five-unit polyethylene glycol spacer. This PEG linker enhances the aqueous solubility and biocompatibility of the conjugated molecules.[1][2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C18H35NO9 | [1] |
| Molecular Weight | 409.5 g/mol | [1] |
| CAS Number | 1347750-78-0 | [1] |
| Alternative CAS | 890152-41-7 | [3][4] |
| Purity | ≥98% | [1][3][4] |
| Appearance | Solid | [] |
| Storage Conditions | -20°C | [1] |
| Solubility | DMSO, DCM, DMF | [6] |
Key Applications in Drug Development
The unique structure of this compound makes it an ideal linker for advanced therapeutic modalities. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine allows for subsequent, orthogonal conjugation steps after deprotection.
-
PROTAC Synthesis: The PEG linker is integral in the design of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[][8] The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex, leading to efficient protein degradation.[1][9]
-
Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enhancing the solubility and pharmacokinetic profile of the final conjugate.[2][]
-
Surface Modification and Peptide Synthesis: The hydrophilic PEG spacer can be used to modify surfaces to reduce non-specific binding.[1] In peptide synthesis, it can be incorporated to introduce a flexible, hydrophilic spacer.[9][10]
Experimental Protocols
Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid terminus of this compound for reaction with a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or drug payload)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Solution (e.g., hydroxylamine, Tris, or glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO.
-
Activation:
-
Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the linker solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a pH of 4.5-7.2.[11]
-
-
Coupling:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated linker solution to the amine solution. The reaction with primary amines is most efficient at a pH of 7-8.[11]
-
Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to terminate the reaction by reacting with any unreacted NHS esters.
-
Purification: Purify the resulting conjugate using appropriate techniques such as dialysis, size-exclusion chromatography, or HPLC.
Boc Group Deprotection
This protocol outlines the removal of the t-Boc protecting group to expose the primary amine for subsequent reactions.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS))
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Deprotection:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine is typically obtained as a TFA salt.
-
For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a mild base such as saturated sodium bicarbonate solution.[12]
-
Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a sequential conjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. chempep.com [chempep.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
t-Boc-N-amido-PEG5-acetic acid molecular weight
An In-depth Technical Guide to t-Boc-N-amido-PEG5-acetic acid for Advanced Drug Development
Abstract
This technical guide provides a comprehensive overview of this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the development of advanced therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, core functionalities, and critical applications in bioconjugation, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its use and diagrams illustrating its structure and function are provided to support its practical application in the laboratory.
Physicochemical Properties
This compound is a well-defined PEG linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.[1] Key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Weight | 395.45 g/mol | [2] |
| Molecular Formula | C₁₇H₃₃NO₉ | [2] |
| CAS Number | 890152-41-7 | [2] |
| IUPAC Name | 17-{[(tert-butoxy)carbonyl]amino}-3,6,9,12,15-pentaoxaheptadecanoic acid | [3] |
| Typical Purity | ≥98% | [2] |
| Appearance | Colorless to light yellow liquid | [] |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)O | [3] |
Chemical Structure and Functionality
The utility of this compound stems from its distinct functional ends, separated by a flexible, hydrophilic PEG spacer. This structure allows for the sequential and controlled conjugation of two different molecular entities.
Caption: Logical structure of this compound.
-
t-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the primary amine. It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive amine for subsequent conjugation.[1]
-
PEG5 Spacer: The core of the molecule consists of five repeating ethylene (B1197577) glycol units. This PEG chain imparts hydrophilicity, which can improve the aqueous solubility of otherwise hydrophobic molecules.[5] Its flexibility is crucial in applications like PROTACs, where it allows the two ends of the chimera to orient themselves optimally for biological activity.[]
-
Carboxylic Acid: The terminal carboxylic acid group can be activated to react with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[1] This reaction is commonly mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[6]
Applications in PROTAC Development
A primary application of this linker is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7][8] The linker's role is not merely as a spacer; it is critical for the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[7]
Caption: PROTAC mechanism facilitated by a flexible linker.
Experimental Protocols
The following sections provide generalized protocols for the two primary reactions involving this compound. Optimization is often required for specific substrates.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid terminus and its conjugation to an amine-containing molecule (e.g., protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[6]
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)[6]
-
Quenching solution (e.g., Tris or glycine)[9]
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of the PEG linker in anhydrous DMSO or DMF.[10] Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[6]
-
Activation of Carboxylic Acid: In a reaction tube, dissolve the this compound in Activation Buffer. Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS relative to the PEG linker.[6]
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[9]
-
Conjugation: In a separate tube, dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated PEG-NHS ester solution to the amine-containing solution. The final reaction pH should be between 7.2 and 8.0 for efficient coupling.[6] A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a common starting point.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM) to consume any unreacted NHS esters.[9]
-
Purification: Remove excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.[9]
Caption: Experimental workflow for EDC/NHS amide coupling.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Scavengers (optional, e.g., triisopropylsilane)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM.[11]
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA. A common ratio is 25-50% TFA in DCM (v/v).[11]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[11][12]
-
Monitoring: Monitor the reaction progress by an appropriate method, such as TLC or LC-MS, until the starting material is consumed.[12]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove DCM and excess TFA.[11]
-
Add cold diethyl ether to the residue to precipitate the deprotected product, typically as a TFA salt.[12]
-
Collect the precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.[12]
-
Alternatively, for non-precipitating products, after evaporation, the residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent if the product is not water-soluble.[13]
-
Conclusion
This compound is a versatile and enabling tool in modern drug development and bioconjugation. Its well-defined structure provides a hydrophilic spacer with orthogonal reactive handles, allowing for the precise construction of complex biomolecules like ADCs and PROTACs. The protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to effectively utilize this linker in their experimental designs, ultimately contributing to the advancement of novel therapeutic strategies.
References
- 1. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
In-Depth Technical Guide to the Structural Elucidation of t-Boc-N-amido-PEG5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of t-Boc-N-amido-PEG5-acetic acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the molecule's chemical properties, experimental protocols for its characterization, and visual representations of its structure and analytical workflows.
Chemical Identity and Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. The PEG5 linker enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][2]
| Property | Value | Reference |
| Chemical Name | 17-{[(tert-butoxy)carbonyl]amino}-3,6,9,12,15-pentaoxaheptadecanoic acid | [1] |
| CAS Number | 890152-41-7 | [1] |
| Molecular Formula | C₁₇H₃₃NO₉ | [1] |
| Molecular Weight | 395.45 g/mol | [1] |
| SMILES | O=C(NCCOCCOCCOCCOCCOCC(O)=O)OC(C)(C)C | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Solubility | Soluble in water and most organic solvents | N/A |
Structural and Analytical Data
The structural integrity and purity of this compound are paramount for its successful application. The following tables present the expected analytical data for this molecule based on standard characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (t-Boc) | ~1.44 | s | 9H |
| -NH- (Amide) | ~5.0 | br s | 1H |
| -CH₂-NH- | ~3.3-3.4 | m | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | s | 16H |
| -O-CH₂-COOH | ~4.15 | s | 2H |
| -COOH | ~10-12 | br s | 1H |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) |
| -C(CH₃)₃ (t-Boc) | ~28.5 |
| -C(CH₃)₃ (t-Boc) | ~79.2 |
| -CH₂-NH- | ~40.5 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.4 |
| -O-CH₂-COOH | ~68.9 |
| -C=O (Amide) | ~156.1 |
| -C=O (Carboxylic Acid) | ~172.5 |
Mass Spectrometry (MS) Data
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of this compound.
Table 4: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 396.22 |
| [M+Na]⁺ | 418.20 |
| [M-H]⁻ | 394.21 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of the compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Positive Ion Mode: Scan a mass range that includes the expected m/z values for the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Negative Ion Mode: Scan a mass range that includes the expected m/z value for the deprotonated ([M-H]⁻) ion.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). A mass spectrometer can also be used as a detector (LC-MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection:
-
UV: 210-220 nm (for the amide bond).
-
ELSD: A suitable nebulizer temperature and gas flow should be optimized.
-
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
-
Data Analysis: The purity of the compound is determined by the relative area of the main peak in the chromatogram.
Diagrams
The following diagrams illustrate the molecular structure, a general synthetic workflow, and a typical analytical workflow for this compound.
Caption: Molecular Structure of this compound.
Caption: General Synthetic Workflow.
Caption: Analytical Workflow for Structural Elucidation.
References
The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biotechnology and pharmaceutical development, bioconjugation has emerged as a cornerstone technology, enabling the creation of complex therapeutic and diagnostic agents. At the heart of many of these innovations lies the polyethylene (B3416737) glycol (PEG) linker. This in-depth technical guide explores the multifaceted role of PEG linkers in bioconjugation, providing a comprehensive overview of their fundamental properties, diverse applications, and the practical considerations for their use in research and drug development. From enhancing the pharmacokinetic profiles of protein therapeutics to enabling the targeted delivery of potent cytotoxic agents via antibody-drug conjugates (ADCs), PEG linkers offer a versatile toolkit for molecule engineering. This guide will delve into the quantitative impact of PEGylation, provide detailed experimental protocols for common conjugation chemistries, and visualize key pathways and workflows to offer a thorough resource for professionals in the field.
Core Concepts: Why PEG Linkers are Indispensable in Bioconjugation
Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] Its adoption as a linker in bioconjugation stems from a unique combination of properties that address many of the challenges associated with the development of biologics and other complex drug modalities.
Key Benefits of PEGylation:
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs and proteins, which is crucial for formulation and administration.[2] Furthermore, the flexible PEG chain can form a protective hydrophilic cloud around the conjugated molecule, shielding it from enzymatic degradation and aggregation.[3][4]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG cloud can mask immunogenic epitopes on the surface of proteins and other biologics, reducing the likelihood of an adverse immune response.[1]
-
Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a molecule. This increased size reduces renal clearance, leading to a longer circulation half-life in the body.[1][5] This allows for less frequent dosing, improving patient compliance and therapeutic outcomes.
-
Tunable Properties: PEG linkers are available in a wide range of lengths and architectures (linear, branched, etc.), allowing for the fine-tuning of a bioconjugate's properties. The length of the PEG chain can be precisely controlled to optimize solubility, spacing between conjugated molecules, and pharmacokinetic profile.[1][6]
Quantitative Impact of PEG Linkers in Bioconjugation
The choice of PEG linker length and architecture has a quantifiable impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize key data from various studies, illustrating these effects.
| PEG Linker Property | Bioconjugate | Observation | Quantitative Data |
| Linker Length | Affibody-MMAE Conjugate | Increased PEG length leads to a significant extension of circulation half-life. | No PEG: 19.6 min half-life4 kDa PEG: 2.5-fold increase in half-life10 kDa PEG: 11.2-fold increase in half-life |
| Linker Length | Affibody-MMAE Conjugate | Longer PEG chains can lead to a reduction in in-vitro cytotoxicity. | 4 kDa PEG: 4.5-fold reduction in cytotoxicity10 kDa PEG: 22-fold reduction in cytotoxicity |
| Linker Architecture | Oligonucleotide Conjugate | Branched (Y-shaped) and brush-type PEG architectures provide greater shielding from protein interaction compared to linear PEG. | Brush architecture offers significantly greater protein shielding while maintaining nearly identical DNA hybridization free energy. |
| Linker Configuration | Antibody-Drug Conjugate (ADC) | Pendant (branched) PEG configuration can lead to slower clearance rates compared to linear PEG. | ADCs with a pendant drug-linker format showed slower clearance rates, paralleling a lower aggregation tendency.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis of bioconjugates. This section provides step-by-step methodologies for three of the most common PEG linker conjugation chemistries.
Amine-Reactive PEGylation using NHS Esters
N-Hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the PEG-NHS solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature may need to be determined empirically for each specific protein and linker.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation (average number of PEGs per protein) and confirm its purity and integrity using techniques such as SDS-PAGE, SEC, mass spectrometry, and functional assays.
Thiol-Reactive PEGylation using Maleimide (B117702) Linkers
Maleimide-functionalized PEG linkers react specifically with free sulfhydryl groups (thiols), such as those on cysteine residues, to form stable thioether bonds. This chemistry is often used for site-specific conjugation.
Materials:
-
Protein with accessible free thiol groups in a thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they may need to be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide linker, as it also contains a thiol group. Perform a buffer exchange into a degassed, thiol-free buffer.
-
PEG-Maleimide Solution Preparation: Dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution. The reaction should be performed at a pH between 6.5 and 7.5 for optimal selectivity towards thiols.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by LC-MS.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, in excess.
-
Purification: Purify the conjugate using SEC, TFF, or dialysis to remove unreacted linker and quenching reagents.
-
Characterization: Analyze the purified conjugate for the degree of labeling, purity, and functional activity.
Bioorthogonal Ligation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for bioconjugation. This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.
Materials:
-
Azide- or alkyne-functionalized biomolecule (e.g., protein) in an appropriate buffer (e.g., PBS, pH 7.0-8.0)
-
Alkyne- or azide-functionalized PEG linker
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide- and alkyne-containing molecules at the desired concentrations.
-
Catalyst Premix: In a separate tube, prepare the copper catalyst premix. Add the copper(II) sulfate solution to the ligand solution. A typical ligand-to-copper ratio is 5:1 to stabilize the catalytically active Cu(I) and protect the biomolecule from oxidative damage.[7] Mix gently and let it stand for a few minutes.
-
Reaction Mixture Assembly: In the main reaction tube, combine the azide- and alkyne-functionalized molecules. Typically, one component is used in a slight molar excess (e.g., 1.5-5 equivalents) over the other.
-
Initiation of Reaction: Add the catalyst premix to the reaction mixture containing the azide (B81097) and alkyne. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[8]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by analytical techniques like LC-MS or SDS-PAGE.
-
Purification: Upon completion, remove the copper catalyst and excess reagents. This can be achieved by SEC, dialysis against a buffer containing a chelating agent like EDTA, or by using copper-chelating resins.
-
Characterization: Characterize the final conjugate for purity, integrity, and confirmation of the triazole linkage formation.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key concepts related to PEG linkers in bioconjugation.
General Workflow for Bioconjugation
This diagram illustrates the typical steps involved in creating a bioconjugate using a PEG linker.
A typical workflow for creating a bioconjugate.
Comparison of PEG Linker Architectures
This diagram showcases the common structural variations of PEG linkers.
Common architectures of PEG linkers used in bioconjugation.
Mechanism of Action of PEGylated L-Asparaginase
This diagram illustrates how PEG-asparaginase targets acute lymphoblastic leukemia (ALL) cells.
Mechanism of PEG-asparaginase in treating ALL.[1][5]
Signaling Pathway of PEGylated Interferon
This diagram shows the JAK-STAT signaling pathway activated by PEGylated interferon-α.
JAK-STAT signaling pathway activated by PEG-IFN-α.[6]
Bystander Effect in ADCs: Cleavable vs. Non-Cleavable Linkers
This diagram contrasts the mechanism of action for ADCs with cleavable and non-cleavable linkers, highlighting the bystander effect.
The bystander effect is a key feature of ADCs with cleavable linkers.[2][4]
Conclusion
PEG linkers are a powerful and versatile tool in the field of bioconjugation, enabling the development of advanced therapeutics and diagnostics with improved properties. By carefully selecting the appropriate PEG linker architecture and length, and by employing robust and well-characterized conjugation chemistries, researchers can significantly enhance the solubility, stability, and pharmacokinetic profile of their bioconjugates. This guide has provided a comprehensive overview of the core principles of PEGylation, quantitative data on its effects, detailed experimental protocols, and visual representations of key concepts. As the field of bioconjugation continues to evolve, the rational design and application of PEG linkers will undoubtedly remain a critical factor in the successful translation of novel biotherapeutics from the laboratory to the clinic.
References
- 1. What is the mechanism of Pegaspargase? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. escopharma.com [escopharma.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. youtube.com [youtube.com]
- 6. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to t-Boc-N-amido-PEG5-acetic acid (CAS: 1347750-78-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG5-acetic acid, with CAS number 1347750-78-0, is a discrete, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in modern drug development. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine on one end and a terminal carboxylic acid on the other, connected by a five-unit PEG chain, offers a versatile platform for covalently conjugating different molecules. The hydrophilic PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.[1]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for this compound, with a focus on its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Physicochemical and Technical Data
The properties of this compound are summarized in the tables below, based on data from various chemical suppliers.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1347750-78-0 | [1] |
| Molecular Formula | C₁₈H₃₅NO₉ | [2] |
| Molecular Weight | 409.47 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow viscous liquid | [1][3] |
| Purity | ≥95% to ≥98% | [2] |
| Boiling Point (Predicted) | 536.9 ± 50.0 °C | [1] |
| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.28 ± 0.10 | [1] |
Table 2: Solubility and Storage Information
| Parameter | Details | Reference(s) |
| Solubility | Soluble in DMSO (e.g., 200 mg/mL with sonication). The hydrophilic PEG chain enhances solubility in aqueous media. | [3] |
| Storage Conditions | Store at -20°C for long-term (years) or 2-8°C for short-term. | [1][3] |
| Shipping Conditions | Shipped at ambient temperature. | |
| Handling | Hygroscopic. It is recommended to let the product come to room temperature before opening and to limit exposure to moisture. | [3] |
Core Applications in Drug Development
The bifunctional nature of this compound makes it an ideal linker for constructing complex therapeutic modalities.
PROTAC Linkers
The most prominent application of this molecule is as a linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[3] The linker's length, flexibility, and hydrophilicity are critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and for the overall properties of the PROTAC drug candidate.
A notable example is its use in the development of bifunctional compounds for the degradation of the HER3 receptor, a member of the epidermal growth factor receptor (EGFR) family implicated in cancer.[1]
Antibody-Drug Conjugate (ADC) Development
This PEG linker is also employed in the construction of ADCs. In this context, it serves as a hydrophilic spacer between the antibody and a cytotoxic payload. The PEG chain can improve the ADC's solubility, stability, and pharmacokinetic profile, potentially reducing aggregation and improving the therapeutic index.[6]
Experimental Protocols and Methodologies
The following are detailed, representative protocols for the handling and use of this compound.
Protocol 1: Amide Bond Formation (Carboxylic Acid Activation)
This protocol describes the conjugation of the linker's carboxylic acid terminus to a primary amine-containing molecule (e.g., an E3 ligase ligand or a targeting ligand).
Materials:
-
This compound (CAS 1347750-78-0)
-
Amine-containing molecule of interest
-
Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous, amine-free solvent (e.g., DMF or DCM)
-
Tertiary base (e.g., DIPEA or triethylamine), if using HATU or if the amine is a salt
-
Quenching solution (e.g., water or ammonium (B1175870) chloride solution)
Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule in the anhydrous solvent.
-
Activation:
-
Using EDC: Add this compound (1.2 equivalents) and EDC (1.5 equivalents) to the solution. An additive like NHS or HOBt (1.2 equivalents) can be included to improve efficiency and reduce side reactions.
-
Using HATU: Pre-mix this compound (1.2 equivalents) and HATU (1.2 equivalents) in the anhydrous solvent. Add a tertiary base such as DIPEA (2.0 equivalents). Add this activation mixture to the solution of the amine-containing molecule.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Quenching and Work-up: Once the reaction is complete, quench any excess activating agent by adding water or a mild aqueous acid/base as appropriate.
-
Purification: Extract the product using a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the t-Boc protecting group to reveal the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected PEG conjugate
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) - TIS)
-
Cold diethyl ether for precipitation
Methodology:
-
Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v in DCM). If the substrate is sensitive to cationic species, a scavenger like TIS (2.5-5%) can be included.
-
Incubation: Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours. Monitor by LC-MS to confirm the loss of the Boc group (mass decrease of 100.12 Da).
-
Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can help remove residual TFA).
-
Precipitation: Dissolve the residue in a minimal amount of DCM and precipitate the amine salt product by adding cold diethyl ether.
-
Collection: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Visualizing Workflows and Pathways
PROTAC Synthesis and Mechanism of Action
The following diagrams illustrate the general workflow for synthesizing a PROTAC using this linker and its subsequent mechanism of action.
Caption: General synthetic workflow for a PROTAC molecule.
Caption: PROTAC mechanism of action via the Ubiquitin-Proteasome System.
HER3 Signaling Pathway
Degrading the HER3 receptor is a key therapeutic strategy. The diagram below outlines the HER3 signaling cascade, which is predominantly driven by its heterodimerization with other receptors like HER2, leading to the activation of the pro-survival PI3K/AKT pathway.
Caption: Simplified HER2-HER3 signaling via the PI3K/AKT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility Profile of t-Boc-N-amido-PEG5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of t-Boc-N-amido-PEG5-acetic acid, a heterobifunctional PEG linker. Given the limited direct public data on the solubility of this specific molecule, this guide synthesizes available information on closely related analogues and outlines standard methodologies for its empirical determination. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the molecule's structure is intended to enhance aqueous solubility, a critical attribute for compounds in pharmaceutical research and development.[1][2][3][4]
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C18H35NO9 | [1] |
| Molecular Weight | 409.5 g/mol | [1] |
| CAS Number | 1347750-78-0 | [1][5] |
| Appearance | Viscous Liquid | [5] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [1][5] |
Solubility Data
Direct quantitative solubility data for this compound is not widely published. However, data from highly analogous structures provide valuable insights into its expected solubility profile. The hydrophilic nature of the PEG spacer is a key determinant of its solubility in aqueous media.[1][2][4]
Table 2 summarizes the available solubility data for a closely related compound, Boc-NH-PEG5-CH2CH2COOH, and a longer-chain PEG analogue.
| Compound | Solvent | Concentration | Method | Reference |
| Boc-NH-PEG5-CH2CH2COOH | DMSO | 200 mg/mL (488.44 mM) | Requires sonication | [5] |
| t-boc-N-amido-dPEG®₁₂-acid | Methylene chloride, Acetonitrile, DMAC, DMSO, Water | Soluble | Not specified |
Note: It is highlighted that hygroscopic DMSO can significantly impact the solubility of the product; freshly opened DMSO is recommended for preparing solutions.[5]
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, standardized methods such as the shake-flask method for thermodynamic solubility or kinetic solubility assays are recommended.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the true or thermodynamic solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved material.
-
Carefully collect an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of detecting turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare serial dilutions of the DMSO stock solution in the wells of a microplate.
-
Add the aqueous buffer to each well.
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC or UV spectroscopy.
Visualizations
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Logical Relationship of PEG Chain and Solubility
Caption: Role of the PEG spacer in enhancing solubility.
References
- 1. enamine.net [enamine.net]
- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug development.[1] These specialized molecules, featuring two distinct reactive termini on a flexible, hydrophilic PEG spacer, enable the precise and stable conjugation of disparate molecules, such as antibodies to cytotoxic drugs or proteins to surfaces.[1] The inherent properties of the PEG backbone—biocompatibility, solubility in aqueous solutions, and reduced immunogenicity—confer significant advantages to the resulting bioconjugates, leading to improved pharmacokinetic profiles and therapeutic indices.[1][2] This technical guide provides a comprehensive overview of the core applications of heterobifunctional PEG linkers, with a focus on their role in antibody-drug conjugates (ADCs), protein modification, and surface immobilization. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for the successful implementation of this technology.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive functional groups at their termini. This dual-reactivity allows for the sequential and specific conjugation of two different molecules.[1] A common structural motif involves an N-hydroxysuccinimide (NHS) ester at one end for reaction with primary amines (e.g., lysine (B10760008) residues on proteins), and a maleimide (B117702) group at the other end for specific reaction with sulfhydryl groups (e.g., cysteine residues).[1]
The PEG spacer itself offers several key advantages:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic molecules, reducing aggregation and improving their handling in biological systems.[1][2]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can lead to a longer plasma half-life by reducing renal clearance.[3]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, potentially lowering the risk of an immune response.[1]
-
Precise Spacer Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.[3]
Core Applications
Antibody-Drug Conjugates (ADCs)
Heterobifunctional PEG linkers are integral to the design of modern ADCs, which are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells.[1] The linker connects the monoclonal antibody, which provides tumor-targeting specificity, to the cytotoxic payload. The choice of linker, including its length, significantly impacts the ADC's stability, efficacy, and safety profile.[2]
The length of the PEG linker is a critical parameter in ADC design, influencing the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo pharmacokinetics. The following tables summarize key performance metrics for ADCs functionalized with PEG linkers of varying lengths.
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) [4]
| Linker Length | Typical DAR Efficiency | Key Observations |
| Short-Chain PEG (e.g., PEG4) | Lower drug loading (DAR ~2.5) has been observed in some cases. | Intermediate PEG lengths often show higher drug loading efficiencies. |
| Intermediate-Chain PEG (e.g., PEG8, PEG12) | Higher drug loading efficiencies (DAR ~3.7-5.0) have been demonstrated. | A balance between hydrophilicity and steric hindrance may facilitate more efficient conjugation. |
| Long-Chain PEG (e.g., PEG24) | Lower drug loading (DAR ~3.0) has been reported in some instances. | Longer chains may introduce steric hindrance that can impede the conjugation reaction. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs [4][5]
| Linker Length | Relative In Vitro Potency (IC50) | Key Observations |
| Short-Chain PEG (e.g., PEG4) | Generally maintains high potency. | Minimal steric hindrance allows for efficient interaction with the target cell and payload release. |
| Intermediate-Chain PEG (e.g., PEG8, PEG12) | Often shows a moderate impact on potency. | A slight decrease in potency may be observed compared to shorter linkers. |
| Long-Chain PEG (e.g., 4-10 kDa) | Can lead to a significant reduction in cytotoxicity. | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study. Longer chains can sterically hinder the ADC's interaction with its target or impede payload release. |
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) [2][6]
| Linker Length | Key PK Parameter | General Observations |
| Short-Chain PEG (e.g., PEG2, PEG4) | Faster clearance, shorter half-life. | May lead to reduced in vivo efficacy due to rapid clearance from circulation. |
| Intermediate-Chain PEG (e.g., PEG8, PEG12) | Slower clearance, longer half-life. | Often represents a balanced approach, providing improved exposure without a significant loss of in vitro potency. |
| Long-Chain PEG (e.g., PEG24, 4 kDa, 10 kDa) | Significantly prolonged half-life. | Beneficial for miniaturized ADCs or when maximum exposure is required to achieve therapeutic effect. |
Many ADCs target the HER2 receptor, which is overexpressed in a significant portion of breast cancers. Upon binding, the ADC can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cell proliferation and survival.[7][8]
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[3][4] Far from being a mere spacer, the linker is a pivotal element that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5] Its length, composition, and attachment points dictate the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[6] This technical guide provides a comprehensive overview of PROTAC linker chemistry, detailing common linker types, design principles, and the experimental protocols necessary for their evaluation.
Core Principles of PROTAC Linker Function
The primary role of the linker is to tether the POI-binding and E3 ligase-binding ligands, enabling the formation of a productive ternary complex.[6] An optimal linker will orient the POI and E3 ligase in a manner that facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to accessible lysine (B10760008) residues on the surface of the POI.[7] Polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome.[8] The linker's characteristics directly impact several key aspects of PROTAC function:
-
Ternary Complex Formation and Stability: The linker's length and flexibility are critical for achieving a stable ternary complex. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, while an excessively long linker might lead to an unstable or unproductive complex.[1]
-
Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule, such as solubility and cell permeability.[9] By incorporating different chemical motifs, the linker can be tailored to improve the drug-like properties of the PROTAC.[5]
-
Selectivity: Subtle changes in linker composition and length can influence the preferential degradation of one protein over another, even within the same protein family.[2]
Common Types of PROTAC Linkers
The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains, owing to their synthetic tractability and flexibility.[2] However, more rigid and functionalized linkers are increasingly being explored to fine-tune PROTAC properties.
Flexible Linkers: PEG and Alkyl Chains
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to enhance the hydrophilicity and solubility of PROTACs.[9] The ease of modifying their length allows for systematic optimization of the distance between the two ligands.[10]
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility and are synthetically accessible.[5] While they can contribute to increased lipophilicity, which may enhance cell permeability, they can also lead to poor aqueous solubility.[9]
Rigid and Functionalized Linkers
-
Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, pre-organizing the PROTAC into a favorable orientation for ternary complex formation.[5]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction and can improve metabolic stability.[3][9]
-
Photoswitchable and Photocleavable Linkers: These "smart" linkers contain moieties, such as azobenzenes, that allow for spatiotemporal control of PROTAC activity using light.[]
Data Presentation: Impact of Linker Properties on PROTAC Efficacy
The optimization of linker length is a critical and empirically driven process for each POI-E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the profound impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation | |||||
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[1] |
| Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation | |||||
| PROTAC Compound | Linker Composition | Linker Length (atoms) | Pomalidomide (B1683931) Attachment Point | DC50 (nM) | Dmax (%) |
| Degrader 1 | PEG | 10 | C4 | 50 | >95 |
| Degrader 2 | PEG | 13 | C4 | 10 | >95 |
| Degrader 3 | PEG | 16 | C4 | 5 | >95 |
| Degrader 4 | Alkyl | 12 | C5 | 25 | >95 |
| Data synthesized from published literature on pomalidomide-based PROTACs targeting BTK.[12] |
| Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation | |||||
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | <12 | No degradation | No degradation | VHL | HEK293 |
| PROTAC B | 12 | Submicromolar | >90 | VHL | HEK293 |
| PROTAC C | 21 | 3 | 96 | VHL | HEK293 |
| PROTAC D | 29 | 292 | 76 | VHL | HEK293 |
| Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.[2] |
Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC (JQ1-C3-Pomalidomide)
This protocol details the synthesis of a model PROTAC using an alkyl linker to connect the BRD4 ligand JQ1 and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.[8]
Materials:
-
Pomalidomide
-
N-Boc-3-aminopropan-1-ol
-
JQ1-carboxylic acid derivative
-
Standard reagents and solvents for organic synthesis (e.g., DMF, DIPEA, HATU, TFA)
Procedure:
-
Synthesis of the Linker-E3 Ligase Ligand Intermediate:
-
React pomalidomide with a suitable derivative of N-Boc-3-aminopropan-1-ol to form an amide bond, yielding the Boc-protected linker-pomalidomide intermediate.
-
Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) to reveal the free amine.
-
-
Coupling of the POI Ligand:
-
Activate the carboxylic acid of the JQ1 derivative using a coupling reagent like HATU in the presence of a base such as DIPEA.
-
Add the deprotected linker-pomalidomide intermediate to the activated JQ1 derivative to form the final PROTAC molecule.
-
-
Purification:
-
Purify the final PROTAC compound using techniques such as flash column chromatography or preparative HPLC.
-
Characterize the purified PROTAC using NMR and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[7]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation is occurring through the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[4]
Materials:
-
Cultured cells
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a specified time. The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein from the cell lysates using a specific antibody and protein A/G beads.
-
-
Western Blotting:
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody that recognizes ubiquitin. A ladder of high molecular weight bands will indicate polyubiquitination of the target protein.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Relationship between linker properties and PROTAC performance.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, playing a decisive role in its therapeutic success. The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. A deep understanding of linker chemistry, coupled with robust experimental evaluation, is essential for the development of next-generation protein degraders with enhanced efficacy, selectivity, and drug-like properties. The continued exploration of "linkerology" will undoubtedly unlock the full therapeutic potential of PROTACs, paving the way for novel treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread adoption stems from a unique combination of stability under a variety of reaction conditions and facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of the t-Boc group's function, application, and the quantitative parameters governing its use, offering a critical resource for researchers at the forefront of chemical and pharmaceutical development.
Core Principles: Mechanism of Protection and Deprotection
The efficacy of the t-Boc group lies in its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines, preventing unwanted side reactions during synthetic transformations elsewhere in the molecule.
Protection of Amines: The introduction of the t-Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) in the presence of a base.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc-anhydride.[3] The subsequent collapse of the tetrahedral intermediate releases the N-Boc protected amine, carbon dioxide, and tert-butoxide.[1][3] Common bases employed include sodium hydroxide, sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP).[2][4] The choice of solvent is flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and even water being effective.[1][2]
Deprotection of N-Boc Amines: The removal of the t-Boc group is accomplished under acidic conditions.[5][6] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are most commonly used.[5][6] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7][8] This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine.[7][8] The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[7] To mitigate this, scavengers such as anisole, thioanisole, or dithiothreitol (B142953) (DTT) are often added to the deprotection mixture to trap the carbocation.[7]
Quantitative Data on t-Boc Protection and Deprotection
The efficiency of t-Boc protection and deprotection is influenced by the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.
| Substrate (Amine) | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Glycine methyl ester | - | Water/Acetone (9.5:0.5) | 5 min | 96 | [9] |
| L-Alanine methyl ester | - | Water/Acetone (9.5:0.5) | 8 min | 95 | [9] |
| L-Phenylalanine methyl ester | - | Water/Acetone (9.5:0.5) | 10 min | 94 | [9] |
| Pyrrolidine | Triethylamine | Dichloromethane | 1 h | 100 | [10] |
| 2-Amino-1-(4-bromophenyl)ethan-1-one | Triethylamine | Not specified | Overnight | ~100 | [4] |
| Various aliphatic and aromatic amines | - | Water (catalyst-free) | 5-12 min | 92-96 | [2] |
Table 1: Representative Yields for N-Boc Protection of Amines.
| Deprotection Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 25% TFA | Boc-protected peptide-resin | Dichloromethane | Room Temp. | 20-30 min | High | [5] |
| 4M HCl | Boc-protected peptide | 1,4-Dioxane | Room Temp. | 30 min | High | [5] |
| Oxalyl chloride/Methanol | N-Boc-1-naphthylamine | Methanol | Room Temp. | 1 h | 90 | [11][12] |
| Oxalyl chloride/Methanol | N-Boc-L-tryptophan | Methanol | Room Temp. | 3 h | Complete conversion | [11] |
| TFA (2 equiv) in Ionic Liquid | Boc-amino acids/peptides | [TTP][NTf2] | 110 °C | 7-10 min | High | [13] |
| Thermal (no acid) | N-Boc imidazole | Trifluoroethanol | 120 °C | 30 min | 100 | [14] |
Table 2: Comparison of t-Boc Deprotection Protocols.
Orthogonality in Protecting Group Strategies
A key advantage of the t-Boc group is its role in orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others. The t-Boc group is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and to the hydrogenolysis conditions used to cleave benzyl-based protecting groups (e.g., Cbz).[2][] This orthogonality is fundamental to complex multi-step syntheses, including solid-phase peptide synthesis (SPPS).[][16]
| Protecting Group | t-Boc Deprotection Conditions (Acid) | Fmoc Deprotection Conditions (Base) | Cbz Deprotection Conditions (Hydrogenolysis) |
| t-Boc | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Stable |
| Cbz (Z) | Stable | Stable | Labile |
Table 3: Orthogonality of Common Amine Protecting Groups.
Application in Solid-Phase Peptide Synthesis (SPPS)
The t-Boc protecting group was central to the original development of SPPS by Bruce Merrifield.[] In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the N-terminal α-amino group is protected by the acid-labile t-Boc group, while side-chain functional groups are protected by more acid-stable benzyl-based groups.[17] The synthesis proceeds through a cycle of t-Boc deprotection with TFA, neutralization, and coupling of the next Boc-protected amino acid.[1] The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is typically achieved with a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[1] While the Fmoc/tBu strategy has become more prevalent due to its milder conditions, the Boc/Bzl approach remains advantageous for the synthesis of long or difficult peptide sequences where peptide aggregation can be an issue.[7][18]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the core concepts, the following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows involving the t-Boc protecting group.
References
- 1. chempep.com [chempep.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Impact of PEG Spacer Length on Bioconjugate Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. By attaching these flexible, hydrophilic polymer chains, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. A critical, yet often nuanced, parameter in the design of these conjugates is the length of the PEG spacer. This technical guide provides an in-depth exploration of how PEG spacer length influences the biological performance of conjugates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform rational drug design.
Core Principles of PEGylation and the Role of the Spacer
PEGylation primarily aims to increase the hydrodynamic radius of a molecule, which in turn offers several key advantages:
-
Reduced Renal Clearance: Larger molecules are less efficiently filtered by the kidneys, leading to a longer circulation half-life.[1]
-
Steric Shielding: The PEG chain can mask epitopes on the surface of the therapeutic molecule, reducing its immunogenicity and recognition by the immune system.[1][2][3][4] This is often referred to as the "stealth effect."
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and protect the conjugate from enzymatic degradation.[2][3][5][6]
-
Controlled Release and Targeting: In the context of drug delivery systems, PEG linkers can provide controllable molecular spacing to regulate drug release and facilitate precise targeting.[5][6]
The length of the PEG spacer is a crucial determinant of these effects. While longer PEG chains generally enhance the increase in hydrodynamic size and its associated benefits, they can also introduce challenges such as steric hindrance, potentially reducing the biological activity of the conjugated molecule.[1] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric interference is critical.[1][2]
Quantitative Effects of PEG Spacer Length on Conjugate Properties
The optimal PEG spacer length is highly dependent on the specific application and the nature of the conjugated molecule. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters.
Table 1: Effect of PEG Spacer Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Length (Number of PEG units) | Plasma Concentration (relative to naked antibody) | Clearance (mL/kg/day) | Source(s) |
| 0 | Significantly lower | High | [] |
| 2 | Lower | High | [] |
| 4 | Lower | Moderately High | [] |
| 8 | Similar | Stabilized (Low) | [] |
| 12 | Similar | Stabilized (Low) | [] |
| 24 | Similar | Stabilized (Low) | [] |
This data demonstrates that for a DAR 8 ADC, increasing the PEG spacer length to 8 or more units significantly improves plasma stability and reduces clearance, making the ADC's pharmacokinetic profile more comparable to the unconjugated antibody.[]
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity (IC50) of Affibody-Drug Conjugates
| Conjugate | PEG Molecular Weight (kDa) | IC50 (nM) in NCI-N87 cells | IC50 (nM) in BT-474 cells | Source(s) |
| HP4KM | 4 | 31.9 | 26.2 | [8] |
| HP10KM | 10 | 111.3 | 83.5 | [8] |
This study on affibody-drug conjugates suggests that a shorter PEG linker (4 kDa) resulted in higher cytotoxicity (lower IC50) compared to a longer PEG linker (10 kDa), indicating a potential trade-off between in vivo half-life and in vitro potency.[8]
Table 3: Impact of PEG Spacer Length on Receptor Binding and Cellular Uptake
| System | PEG Molecular Weight (kDa) | Observation | Source(s) |
| Antibody-Nanocarrier for Dendritic Cells | 0.65 | Best targeting in DC2.4 cell line | [9][10] |
| Antibody-Nanocarrier for Dendritic Cells | 2 | Weaker uptake in DC2.4 cells | [9][10] |
| Antibody-Nanocarrier for Dendritic Cells | 5 | Required for specific accumulation in primary BMDCs and cDC1s | [9][10] |
| L-Carnitine Conjugated Nanoparticles | 1 | Optimal for targeting and binding efficiency to OCTN2 | [11] |
| L-Carnitine Conjugated Nanoparticles | 2 | Hindered binding efficiency due to masking of the targeting ligand | [11] |
| Folate-Targeted Liposomes | 10 | Enhanced tumor accumulation and antitumor activity in vivo | [12] |
These findings highlight the context-dependent nature of optimal PEG length for cellular targeting. While shorter linkers may be sufficient for some cell lines, longer linkers can be necessary to overcome biological barriers and achieve specific targeting in more complex in vivo or primary cell models.[9][10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of PEGylated conjugates.
Amine-Reactive PEGylation of a Protein using an NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.0 (amine-free)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction volume should contain less than 10% organic solvent.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG and quenched reagent by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to determine the degree of PEGylation and identify conjugation sites.[2][5][6][13][14]
Sulfhydryl-Reactive PEGylation of a Reduced Antibody using a Maleimide
This protocol is for the site-specific conjugation of a maleimide-activated PEG to free sulfhydryl groups on a reduced antibody.
Materials:
-
Antibody to be PEGylated
-
Maleimide-activated PEG
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 6.5-7.5 (thiol-free)
-
Desalting columns
Procedure:
-
Antibody Reduction: Prepare a solution of the antibody (1-2 mg/mL) in PBS. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
Purification of Reduced Antibody: Immediately remove excess TCEP using a desalting column equilibrated with PBS.
-
PEG-Maleimide Solution Preparation: Dissolve the maleimide-activated PEG in DMSO or directly in PBS to the desired concentration.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the reduced antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the PEGylated antibody using SEC to remove unreacted PEG.
-
Characterization: Characterize the conjugate using techniques such as mass spectrometry and SDS-PAGE.
In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol details a method to quantify the cellular uptake of fluorescently labeled PEGylated nanoparticles.
Materials:
-
Adherent or suspension cells
-
Fluorescently labeled PEGylated nanoparticles with varying PEG spacer lengths
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6- or 12-well plates and allow them to adhere and grow for 24 hours.
-
Nanoparticle Treatment: Replace the culture medium with fresh medium containing various concentrations of the fluorescently labeled PEGylated nanoparticles.
-
Incubation: Incubate the cells with the nanoparticles for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells twice with cold PBS to remove non-internalized nanoparticles.
-
Cell Harvesting: For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently scrape or pipette to resuspend.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The geometric mean fluorescence intensity is used to quantify the amount of nanoparticle uptake.[15][16][17][18]
Visualizing the Impact of PEG Spacers
The following diagrams, generated using the DOT language, illustrate key concepts related to PEG spacer length and its effects on conjugates.
Caption: Experimental workflow for developing and evaluating PEGylated conjugates.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Protein PEGylation [jenkemusa.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. enovatia.com [enovatia.com]
- 15. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
t-Boc-N-amido-PEG5-acetic acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for t-Boc-N-amido-PEG5-acetic acid, a commonly used PEG linker in pharmaceutical research and development, particularly in the synthesis of PROTACs and for bioconjugation. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety imparts increased water solubility and biocompatibility to molecules it is conjugated with.
| Property | Value | Source |
| CAS Number | 890152-41-7 | ChemScene, Fluorochem |
| Molecular Formula | C₁₇H₃₃NO₉ | ChemScene |
| Molecular Weight | 395.45 g/mol | ChemScene |
| Purity | ≥98% | ChemScene, BroadPharm |
| Appearance | White to off-white solid or liquid | BroadPharm (physical form not specified), General knowledge |
| Solubility | Soluble in water, DMSO, DCM, DMF | BroadPharm |
Hazard Identification and GHS Classification
This compound is classified as harmful and an irritant. The following table summarizes its GHS classification.
| GHS Classification | |
| Pictogram | GHS07: Harmful/Irritant |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ |
Technical Guidance: Optimal Storage and Handling of t-Boc-N-amido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for t-Boc-N-amido-PEG5-acid to ensure its stability and integrity for research and development applications.
Compound Specifications
t-Boc-N-amido-PEG5-acid is a heterobifunctional PEG linker utilized in bioconjugation, drug delivery, and proteomics. It features a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the conjugation of molecules through either the amine (after deprotection) or the carboxylic acid group.
| Parameter | Value | Reference |
| CAS Number | 1347750-78-0 | [1][2] |
| Molecular Formula | C18H35NO9 | [1][2] |
| Molecular Weight | 409.5 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
Recommended Storage Conditions
To maintain the chemical integrity and ensure optimal performance of t-Boc-N-amido-PEG5-acid, proper storage is critical. The primary recommended storage condition is at -20°C .[1][3][4][5] This low temperature minimizes the rates of potential degradation reactions. The compound is typically shipped at ambient temperature, which is acceptable for short durations.[1][3][4][5] For long-term storage, ranging from months to years, maintaining a temperature of -20°C is essential.
Due to the hygroscopic nature of many PEG compounds, it is also crucial to protect t-Boc-N-amido-PEG5-acid from moisture.[6] Exposure to moisture can lead to the compound becoming tacky and difficult to handle, and may also contribute to hydrolysis.[6] Therefore, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.
| Storage Duration | Temperature | Additional Precautions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark conditions |
| Long-term (months to years) | -20°C | Dry, dark, and preferably under an inert atmosphere |
Experimental Protocol: Handling and Preparation of Stock Solutions
Adherence to a strict handling protocol is necessary to prevent contamination and degradation of t-Boc-N-amido-PEG5-acid.
Materials:
-
t-Boc-N-amido-PEG5-acid solid
-
Anhydrous solvent (e.g., DMSO, DMF, DCM)[3]
-
Inert gas (Argon or Nitrogen)
-
Dry, clean vials with airtight caps
-
Precision balance
Procedure:
-
Before opening, allow the container of t-Boc-N-amido-PEG5-acid to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Once at room temperature, briefly centrifuge the vial to ensure all the solid is at the bottom.
-
Open the container in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.
-
Weigh the desired amount of the compound quickly and accurately.
-
Add the appropriate volume of anhydrous solvent to the vial to prepare the stock solution.
-
Seal the vial tightly and vortex until the solid is completely dissolved.
-
For storage of stock solutions, it is recommended to freeze them when not in use.[6] Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles.
Potential Degradation Pathways
Understanding the potential chemical degradation pathways of t-Boc-N-amido-PEG5-acid is key to implementing effective storage and handling strategies. The two primary functional groups susceptible to degradation are the Boc-protecting group and the carboxylic acid.
Caption: Potential degradation pathways of t-Boc-N-amido-PEG5-acid.
The most significant degradation pathway is the acid-catalyzed hydrolysis of the Boc group, which is sensitive to acidic conditions.[1][3][4][5] This deprotection results in the formation of a free amine. The carboxylic acid moiety is generally stable but can undergo esterification if exposed to alcohol contaminants under certain conditions.
Recommended Handling and Storage Workflow
The following workflow diagram illustrates the decision-making process for the proper handling and storage of t-Boc-N-amido-PEG5-acid upon receipt and during its use.
Caption: Workflow for handling and storage of t-Boc-N-amido-PEG5-acid.
References
- 1. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG5-acid CAS#: 1347750-78-0 [m.chemicalbook.com]
- 3. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 4. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG5-NHS ester, 2055040-78-1 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
The Art and Science of PEGylation: An In-depth Technical Guide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has revolutionized the field of drug delivery. This technique has been instrumental in enhancing the therapeutic efficacy of a wide range of drugs, from small molecules to large biologics, by improving their pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental methodologies, and the critical considerations for the successful development of PEGylated therapeutics.
Core Principles of PEGylation in Drug Delivery
PEGylation is a well-established strategy to improve the stability, solubility, and circulation time of therapeutic agents while reducing their immunogenicity.[1] The hydrophilic and flexible nature of the PEG polymer creates a protective "stealth" shield around the drug molecule, sterically hindering its recognition by the immune system and proteolytic enzymes.[2] This shielding effect leads to a significant increase in the drug's hydrodynamic volume, which in turn reduces its renal clearance and prolongs its half-life in the bloodstream.[3]
Advantages of PEGylation:
-
Prolonged Plasma Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation slows down its filtration by the kidneys, leading to a longer circulation time.[3][4]
-
Reduced Immunogenicity: The PEG shield masks antigenic epitopes on the surface of therapeutic proteins, minimizing the risk of an immune response.
-
Enhanced Stability and Solubility: PEGylation can improve the solubility of hydrophobic drugs and protect proteins from enzymatic degradation and aggregation.[4]
-
Improved Pharmacokinetics: The altered pharmacokinetic profile often allows for less frequent dosing, improving patient compliance.[5]
Challenges and Considerations:
-
Potential for Reduced Bioactivity: The PEG chain can sterically hinder the interaction of the drug with its target receptor, potentially leading to a decrease in biological activity. The choice of PEG size and attachment site is therefore critical.[]
-
Anti-PEG Antibodies: A growing concern is the potential for the development of anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[7]
-
Manufacturing Complexity: The PEGylation process can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, posing challenges for characterization and manufacturing consistency.[2]
Quantitative Impact of PEGylation on Pharmacokinetics
The benefits of PEGylation are most evident in the significant improvements observed in the pharmacokinetic profiles of various drugs. The following tables summarize the quantitative data for several key PEGylated therapeutics compared to their non-PEGylated precursors.
| Drug | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Interferon alfa-2a | 2.3 hours[8] | ~100-fold higher than PEGylated form[8] | Larger than PEGylated form[8] |
| Peginterferon alfa-2a | ~50 hours[8][9] | Reduced[10] | Restricted[8][10] |
| Interferon alfa-2b | Not specified | ~10-fold higher than PEGylated form[8] | ~30% larger than PEGylated form[8] |
| Peginterferon alfa-2b | 4.6 hours[8] | Reduced[8] | Smaller than non-PEGylated form[8] |
| Filgrastim (B1168352) | ~3 hours[5] | Primarily renal and neutrophil-mediated[11] | Not specified |
| Pegfilgrastim | ~46-62 hours (in normal volunteers)[12] | Predominantly neutrophil-mediated; renal clearance is insignificant[11][13] | ~170 L[14] |
Table 1: Comparative Pharmacokinetic Parameters of PEGylated and Non-PEGylated Interferons and Filgrastim.
| Drug Formulation | Cmax (ng/mL) | AUC (ng·h/mL) |
| Doxorubicin (B1662922) | Varies significantly with dose and administration | Lower than PEGylated liposomal form |
| PEGylated Liposomal Doxorubicin | Varies; study showed geometric mean ratios of 95.56-103.68% for Cmax compared to a reference product[15] | Significantly higher than free doxorubicin[16] |
Table 2: Pharmacokinetic Comparison of Doxorubicin and PEGylated Liposomal Doxorubicin.
Experimental Protocols for Characterization of PEGylated Drugs
The successful development of a PEGylated therapeutic relies on rigorous analytical characterization to ensure product quality, consistency, and efficacy. Below are detailed methodologies for key experiments.
Determination of the Degree of PEGylation
The degree of PEGylation, or the average number of PEG chains attached to a protein, is a critical quality attribute.
Method 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To quantitatively determine the average number of methoxy (B1213986) poly(ethylene glycol) (mPEG) chains grafted to a protein.[17]
-
Methodology:
-
Sample Preparation: Prepare the PEGylated protein bioconjugate in deuterium (B1214612) oxide (D₂O).[18]
-
Data Acquisition: Acquire ¹H NMR spectra of the bioconjugate.
-
Data Analysis:
-
Integrate the peak area corresponding to the main-chain methylene (B1212753) groups of mPEG (typically around 3.69 ppm).[18]
-
Integrate a well-resolved peak corresponding to the protein.
-
Calculate the degree of PEGylation by comparing the ratio of the integrated peak areas, taking into account the number of protons contributing to each signal.[17]
-
-
Method 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Objective: To determine the absolute molar mass of the PEGylated protein and any aggregates without relying on column calibration.[19]
-
Methodology:
-
System Setup: An SEC system is coupled in-line with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.[19]
-
Mobile Phase: Use a well-filtered and degassed mobile phase appropriate for the protein and column (e.g., phosphate-buffered saline).[20]
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.[19]
-
Injection and Separation: Inject the sample onto an appropriate SEC column to separate the different species based on their hydrodynamic volume.[19]
-
Data Acquisition: Collect data from all three detectors (MALS, UV, dRI) simultaneously as the sample elutes from the column.[19]
-
Data Analysis:
-
The UV detector measures the concentration of the protein component.[19]
-
The dRI detector measures the total concentration of both protein and PEG.[19]
-
The MALS detector measures the light scattered by the molecules, which is proportional to their molar mass and concentration.[19]
-
Specialized software uses the data from all three detectors to calculate the molar mass of the protein and the attached PEG for each eluting species, thus determining the degree of PEGylation and the molar mass of any aggregates.[19]
-
-
In Vitro Cytotoxicity Assay
-
Objective: To assess the in vitro toxicity of the PEGylated drug on a relevant cell line.
-
Methodology (Example using MTT assay):
-
Cell Seeding: Seed the target cells (e.g., a cancer cell line for an oncology drug) in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the PEGylated drug, the non-PEGylated drug (as a control), and a vehicle control.[21]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[21]
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).[22]
-
Visualizing Workflows and Logical Relationships in PEGylation
Graphviz diagrams are provided below to illustrate key workflows and decision-making processes in the development of PEGylated drugs.
Conclusion
PEGylation remains a cornerstone of modern drug delivery, offering a proven method to enhance the therapeutic properties of a wide array of molecules. A thorough understanding of the underlying principles, coupled with rigorous analytical characterization and a strategic approach to development, is paramount for the successful translation of PEGylated drugs from the laboratory to the clinic. As the field continues to evolve with the development of novel PEG architectures and site-specific conjugation chemistries, PEGylation is poised to play an even more significant role in the future of medicine.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 5. The Safety Profile of Filgrastim and Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Pegylated interferons for the treatment of chronic hepatitis C: pharmacological and clinical differences between peginterferon-alpha-2a and peginterferon-alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized trial and pharmacokinetic study of pegfilgrastim vs. filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pegfilgrastim - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. A comparison of changes to doxorubicin pharmacokinetics, antitumor activity, and toxicity mediated by PEGylated dendrimer and PEGylated liposome drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Exploring In Vitro Biological Cellular Responses of Pegylated β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: t-Boc-N-amido-PEG5-acetic acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely used in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The heterobifunctional linker, t-Boc-N-amido-PEG5-acetic acid, offers a versatile platform for covalently attaching molecules to primary amines. This linker contains a terminal carboxylic acid that can be activated to react with primary amines, and a t-Boc protected amine.[2] The hydrophilic PEG spacer enhances solubility in aqueous media.[2] The t-Boc protecting group provides an orthogonal handle for subsequent modifications after deprotection under acidic conditions.[2][3]
This document provides detailed protocols for the conjugation of this compound to primary amine-containing molecules using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[1][4] This method results in the formation of a stable amide bond under mild, aqueous conditions.[1]
Key Applications
-
PEGylation of Proteins and Peptides: Improves pharmacokinetic properties, enhances stability, and reduces immunogenicity.[5]
-
Antibody-Drug Conjugate (ADC) Development: Acts as a spacer between the antibody and the cytotoxic payload.[6]
-
Small Molecule Drug Modification: Increases solubility and alters the biodistribution of hydrophobic drugs.
-
Surface Modification: Functionalization of surfaces, such as nanoparticles and beads, to reduce non-specific binding.[5]
Quantitative Data Summary
Successful conjugation is dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data for the conjugation process.
Table 1: Properties of this compound
| Property | Value | Reference |
| Catalog Number | BP-21637 | [2] |
| Molecular Formula | C18H35NO9 | [2] |
| Molecular Weight | 409.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 1347750-78-0 | [2] |
| Storage | -20°C, desiccated | [2] |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Excess (relative to amine-containing molecule) | Notes |
| t-Boc-N-amido-PEG5-acid | 1-20 fold | The optimal ratio is system-dependent and should be determined empirically. A 10-20 fold excess is a good starting point.[1] |
| EDC | 1.1 - 2.0 fold (relative to PEG-acid) | Drives the initial activation of the carboxyl group.[3][7] |
| NHS or Sulfo-NHS | 1.1 - 5.0 fold (relative to PEG-acid) | Stabilizes the active intermediate, forming a more stable amine-reactive NHS ester. A common EDC:NHS ratio is 2:1 or 1:1.[3][4] |
Table 3: Recommended pH Conditions for the Two-Step Aqueous Protocol
| Step | Buffer | Recommended pH | Rationale |
| Activation | MES or other non-amine, non-carboxyl buffer | 4.5 - 6.0 | The activation reaction with EDC and NHS is most efficient at a slightly acidic pH.[1][7] |
| Conjugation | PBS, HEPES, Borate, or Bicarbonate | 7.2 - 8.5 | The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH.[3][7][8] Buffers must be amine-free.[1][5] |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of the PEG linker followed by conjugation to a primary amine on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: MES buffer (or other non-amine, non-carboxyl buffer), pH 5.0-6.0[5]
-
Coupling Buffer: PBS, HEPES, Borate, or Bicarbonate buffer, pH 7.2-8.0[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use to prevent condensation.[4][9]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[9]
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 100 mM).[4]
-
In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. Refer to Table 2 for recommended molar ratios.
-
Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.[4]
Step 2: Conjugation to the Primary Amine of the Protein
-
Dissolve the amine-containing protein in the Coupling Buffer. The optimal pH for this step is between 7.2 and 8.0.[4]
-
Immediately add the activated t-Boc-N-amido-PEG5-NHS ester solution from Step 1 to the protein solution.[1]
-
The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.[3][4]
-
Purify the conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[4]
Protocol 2: One-Pot Organic Solvent Conjugation to a Small Molecule
This protocol is suitable for small molecules soluble in organic solvents.
Materials:
-
This compound
-
EDC·HCl
-
NHS
-
Amine-containing small molecule
-
Anhydrous DMF or DCM
-
Base: TEA (Triethylamine) or DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.[7]
-
Add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1]
-
In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.[1]
-
Add the activated PEG-NHS ester solution to the small molecule solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[1]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, purify the conjugate using appropriate chromatographic techniques.
Visualization of Workflows and Concepts
Caption: Experimental workflow for the two-step EDC/NHS coupling reaction.
Caption: Conceptual diagram of PEG linker-mediated bioconjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[1] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[1] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation.[1] The half-life of NHS-esters can be as short as 10 minutes at pH 8.6.[8] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[1][5] | |
| Precipitation of Protein | High degree of PEGylation leading to insolubility. | Optimize the molar ratio of the PEG linker to the protein; start with a lower excess. |
| The organic solvent concentration is too high. | Keep the final concentration of the organic solvent (from the PEG stock solution) below 10% (v/v) in aqueous reactions.[10] | |
| Multiple Products | Multiple accessible primary amines on the target molecule (e.g., lysine (B10760008) residues). | This is a common challenge. Purification techniques like ion-exchange chromatography may be required to separate species with different degrees of PEGylation. Site-specific conjugation strategies might be necessary for homogeneity.[10] |
| Over-PEGylation due to a large excess of the PEG reagent. | Reduce the molar excess of the PEG linker in the reaction.[10] |
Quantification of Conjugation Efficiency
After purification, it is essential to characterize the conjugate and quantify the reaction's efficiency.
-
SDS-PAGE: For protein conjugates, an increase in molecular weight can be visualized on a gel, confirming the attachment of the PEG linker.
-
HPLC: Reverse-phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unconjugated starting material. The efficiency can be calculated from the peak areas.[11]
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached.
-
UV-Vis Spectrophotometry: Methods like the ninhydrin (B49086) assay can be used to quantify the remaining free primary amines after conjugation, allowing for an indirect measure of conjugation efficiency.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. t-Boc Amine PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Coupling of Boc-N-amido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-amido-PEG5-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal carboxylic acid, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal functional groups allow for a sequential and controlled conjugation strategy.[1][3]
The carboxylic acid can be activated using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond with a primary amine on a target molecule.[3] Following this initial conjugation, the Boc protecting group can be removed under mild acidic conditions to reveal a primary amine, which is then available for a subsequent conjugation step.[3][4]
These application notes provide a detailed protocol for the EDC/NHS-mediated coupling of Boc-N-amido-PEG5-acid to an amine-containing molecule, followed by the deprotection of the Boc group.
Data Presentation
| Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (PEG:Nucleophile) | Reaction Time (hours) | Temperature (°C) | Expected Conjugation Efficiency (%) |
| Amine-containing small molecule | 8.5 | 5:1 | 24 | 25 | > 90% |
| Thiol-containing peptide | 7.2 | 3:1 | 4 | 25 | > 85% |
Note: Conjugation efficiency is highly dependent on the specific reactants and reaction conditions and should be optimized for each application.
Experimental Protocols
This section outlines a two-stage protocol for the covalent attachment of Boc-N-amido-PEG5-acid to a primary amine-containing molecule and the subsequent deprotection of the Boc group.
Stage 1: EDC/NHS Coupling of Boc-N-amido-PEG5-acid to a Primary Amine
This protocol first activates the carboxylic acid of the PEG linker to an NHS ester, which then reacts with the primary amine of the target molecule.
Materials:
-
Boc-N-amido-PEG5-acid
-
Amine-containing target molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
Protocol:
-
Preparation of Reactants:
-
Allow all reagents to warm to room temperature before use to prevent condensation of moisture.
-
Prepare a stock solution of Boc-N-amido-PEG5-acid (e.g., 10-50 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the amine-containing target molecule in the appropriate Coupling Buffer at a suitable concentration.
-
-
Activation of Boc-N-amido-PEG5-acid:
-
In a separate microcentrifuge tube, dissolve EDC-HCl (1.5 equivalents relative to the PEG linker) and NHS or Sulfo-NHS (1.5 equivalents) in Activation Buffer.
-
Add the EDC/NHS solution to the Boc-N-amido-PEG5-acid solution.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the activated NHS ester.
-
-
Conjugation to the Amine-containing Molecule:
-
Immediately add the freshly activated Boc-N-amido-PEG5-NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated PEG linker over the target molecule is a good starting point for optimization.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional) Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the Boc-protected PEG conjugate from excess reagents and byproducts using an appropriate chromatography method such as size-exclusion chromatography (for large biomolecules) or reversed-phase HPLC (for small molecules and peptides).
-
-
Characterization:
Stage 2: Boc Deprotection to Yield a Free Amine
This protocol describes the removal of the Boc protecting group from the PEG conjugate to expose a primary amine for further functionalization.
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger, optional)
-
Cold diethyl ether
-
Saturated sodium bicarbonate solution (for neutralization, optional)
-
Anhydrous sodium sulfate
Protocol:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected PEG conjugate in anhydrous DCM.
-
Prepare a deprotection solution of 20-50% TFA in DCM (v/v). For substrates sensitive to cationic side reactions, 2.5-5% TIS can be included as a scavenger.[5]
-
-
Deprotection Reaction:
-
Add the TFA/DCM solution to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
-
Work-up and Precipitation:
-
Remove the DCM and excess TFA by rotary evaporation under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).
-
Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Centrifuge the mixture to pellet the product and carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether two more times to remove residual impurities.
-
-
Drying and Neutralization (Optional):
-
Dry the final product under vacuum. The deprotected amine-PEG conjugate (TFA salt) can often be used directly in subsequent reactions.
-
If the free amine is required, dissolve the TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]
-
-
Characterization:
-
Confirm the successful deprotection by mass spectrometry, observing a mass loss corresponding to the Boc group (100.12 Da).[5]
-
Visualizations
EDC/NHS Coupling Mechanism
References
- 1. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates Using PEG5 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug.[1][2] The linker, a critical component connecting the antibody and the payload, dictates the ADC's stability, pharmacokinetics (PK), and overall efficacy.[][4] Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of ADCs.[5] Specifically, a discrete PEG5 linker, containing five ethylene (B1197577) glycol units, offers a balance of properties that can enhance the therapeutic window of an ADC.[6]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of ADCs utilizing heterobifunctional PEG5 linkers.
Properties and Advantages of PEG5 Linkers
The incorporation of a PEG5 spacer into an ADC's design imparts several beneficial properties that address common challenges in ADC development.[6]
-
Enhanced Hydrophilicity : Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG5 chain improves the aqueous solubility of the entire ADC, reducing the risk of aggregation, which is a major concern for manufacturing and stability.[7][8]
-
Improved Pharmacokinetics : The hydrophilic nature of PEG can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life, thereby increasing exposure to the tumor.[6][7]
-
Biocompatibility : PEG is well-established as a non-toxic and low-immunogenicity polymer, minimizing the potential for adverse immune responses against the linker.[][6]
-
Defined Length and Flexibility : Unlike polydisperse polymers, a discrete PEG5 linker provides precise spatial control and rotational freedom between the antibody and the drug.[6] This can minimize steric hindrance, preserving the antibody's binding affinity while ensuring the payload can effectively reach its intracellular target upon release.[6]
ADC Synthesis and Mechanism of Action
The synthesis of an ADC is a multi-step process that requires careful control over the conjugation chemistry to achieve a desired drug-to-antibody ratio (DAR) and maintain the integrity of the antibody. The general workflow involves preparing the antibody and the linker-payload, followed by their conjugation, and finally, purification and characterization of the resulting ADC.
Once administered, the ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Inside the cell, the payload is released from the antibody through the cleavage of the linker, allowing the potent drug to exert its cytotoxic effect, leading to apoptosis of the cancer cell.
Data Presentation
Quantitative analysis is essential for ensuring the quality, consistency, and efficacy of an ADC. The following tables provide examples of typical characterization data for an ADC synthesized using a PEG linker.
Table 1: Physicochemical Characterization of a PEG-Linked ADC This table presents representative data for an ADC, providing a benchmark for quality control.[9]
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregates | <5% | SEC-HPLC |
| In Vitro Plasma Stability (% Payload Loss) | <5% after 7 days | Incubation in human plasma followed by LC-MS analysis |
Table 2: In Vitro Cytotoxicity of a PEG-Linked ADC This table shows example IC50 values, which measure the concentration of a substance needed to inhibit a biological process by half, demonstrating the ADC's potency against cancer cell lines with varying antigen expression.[9][10]
| Cell Line | Target Antigen Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 0.8 |
| MDA-MB-468 | Medium | 25.4 |
| MCF-7 | Low / Negative | >1000 |
Experimental Protocols
The following protocols outline a general procedure for synthesizing an ADC using a commercially available Maleimide-PEG5-NHS ester linker, a common strategy for conjugating to native or engineered antibody cysteine residues.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol generates reactive thiol groups on the antibody for conjugation. The degree of reduction is controlled to achieve the desired DAR.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The precise molar ratio must be optimized to achieve the target DAR (e.g., DAR 4).[9]
-
Incubate the reaction at 37°C for 1-2 hours, mixing gently.
-
Immediately following incubation, purify the partially reduced antibody using a desalting column pre-equilibrated with Reaction Buffer to remove excess TCEP.
-
Determine the concentration of the reduced antibody using its extinction coefficient at 280 nm.
Protocol 2: Conjugation of Maleimide-PEG5-Payload to Reduced Antibody
This protocol describes the conjugation of the linker-payload to the reactive thiol groups on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-PEG5-Payload, dissolved in an organic co-solvent like DMSO
-
Reaction Buffer: PBS, pH 7.4, with 1 mM EDTA
Procedure:
-
Prepare a stock solution of the Maleimide-PEG5-Payload in DMSO (e.g., 10 mM).
-
Add a slight molar excess of the Maleimide-PEG5-Payload solution to the reduced antibody solution. A typical starting point is a 1.5-fold molar excess of linker-payload per reactive thiol.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if the payload is light-sensitive.
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine and incubate for 20 minutes to cap any unreacted maleimide (B117702) groups.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol removes unreacted linker-payload, organic solvent, and other small molecules from the ADC preparation.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Size Exclusion Chromatography (SEC) system and column
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Concentrate the crude ADC mixture if necessary using a centrifugal filtration device.
-
Load the concentrated mixture onto an SEC column pre-equilibrated with Purification Buffer.
-
Elute the ADC with the Purification Buffer. The ADC will typically elute as the first major peak, well-separated from smaller molecules.[6]
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the final ADC concentration via UV absorbance at 280 nm.
-
Sterile-filter the final product and store it at the recommended temperature (typically 2-8°C).
Protocol 4: ADC Characterization - DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR.[6]
Materials:
-
Purified ADC from Protocol 3
-
HIC-HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 25-50 µg of the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes). Species with higher DARs are more hydrophobic and will elute later.[9]
-
Monitor the elution profile via UV absorbance at 280 nm. Peaks will correspond to species with DAR 0, 2, 4, etc.
-
Calculate the average DAR by integrating the peak areas for each species, using the following formula: Average DAR = Σ(% Area of Peak * DAR of Peak) / Σ(% Area of all Peaks)
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potency of the ADC against cancer cell lines.[10]
Materials:
-
Cancer cell lines (target-positive and target-negative)
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC, naked antibody, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, naked antibody, and free payload in cell culture medium.
-
Remove the existing medium from the cells and add the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The use of PEG5 linkers in the synthesis of ADCs offers a strategic approach to improving the overall therapeutic properties of these complex bioconjugates.[6] By enhancing solubility and optimizing pharmacokinetic profiles, PEG5 linkers can contribute to the development of more stable, safe, and effective cancer therapies.[][7] The protocols and data presented here provide a foundational guide for researchers to successfully synthesize and characterize ADCs using this versatile linker technology. Careful optimization of conjugation and purification steps is critical for achieving a homogeneous product with the desired characteristics.[5]
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 4. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for t-Boc Deprotection with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (t-Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, owing to its robustness under various conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for t-Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1] This document provides detailed protocols and application notes for the efficient and selective removal of the t-Boc protecting group using TFA.
Mechanism of TFA-Mediated t-Boc Deprotection
The cleavage of the t-Boc group with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the t-Boc group is protonated by TFA.[1][2]
-
Formation of a Tert-butyl Cation: The protonated t-Boc group becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2] This step is irreversible and drives the reaction to completion.
-
Formation of the Amine Salt: The liberated amine is protonated by the excess TFA in the reaction mixture, forming the corresponding trifluoroacetate (B77799) salt.[1][2]
It is critical to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide.[2]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[1] To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.
Experimental Protocols
Protocol 1: Solution-Phase t-Boc Deprotection
This protocol is suitable for the deprotection of t-Boc protected amines in solution.
Materials:
-
t-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate solution (for work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the t-Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v) in DCM.[3][4] For substrates sensitive to strong acid, lower concentrations of TFA may be used over a longer reaction time.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][5]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.[1]
Work-up:
-
Dissolve the residue in an appropriate organic solvent such as ethyl acetate.[5]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]
-
Alternatively, the crude product (the TFA salt) can be precipitated by adding cold diethyl ether and collected by filtration.[1]
Protocol 2: Solid-Phase t-Boc Deprotection (for Peptide Synthesis)
This protocol is a standard method for the removal of the N-terminal t-Boc group during solid-phase peptide synthesis (SPPS).
Materials:
-
t-Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
5% Diisopropylethylamine (DIPEA) in DCM (for neutralization)
-
Methanol
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Resin Swelling: Swell the t-Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[6]
-
Pre-wash: Drain the DCM and wash the resin twice with DCM.[6]
-
Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of solution per gram of resin.[6] If necessary, include scavengers in this solution.
-
Shake the mixture for 1-2 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Add a fresh portion of the 25-50% TFA in DCM solution and shake the mixture for 20-30 minutes at room temperature.[6]
-
-
Washing:
-
Neutralization:
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.[6]
Data Presentation
The efficiency of t-Boc deprotection can vary depending on the substrate, TFA concentration, and reaction time. The following table summarizes typical reaction conditions and outcomes.
| Substrate Type | TFA Concentration (in DCM) | Temperature | Time | Typical Yield | Reference(s) |
| Simple Aliphatic/Aromatic Amines | 25% | Room Temp. | 2 h | >95% | [3] |
| N-Boc-D-4-aminomethylphe(Boc) | 50% | Room Temp. | 1-2 h | High | [1] |
| Peptide on Solid Support | 25-50% | Room Temp. | 20-30 min | Quantitative on-resin | [6] |
| Acid-Labile Substrates | 10-20% | 0 °C to Room Temp. | 1-4 h | Variable | [7] |
| Microwave-Assisted (N-Boc amines) | 5 equivalents TFA | 60 °C | 30 min | High | [8][9] |
Mandatory Visualizations
Caption: Mechanism of TFA-mediated t-Boc deprotection.
Caption: A typical experimental workflow for solution-phase t-Boc removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient synthesis of custom peptides.[1][2] The incorporation of Polyethylene Glycol (PEG) linkers into SPPS protocols offers significant advantages, including enhanced solubility of hydrophobic peptides, reduced aggregation during synthesis, and the ability to create long-acting therapeutics through a process known as PEGylation.[3][4][5] These flexible and hydrophilic spacers can be incorporated at the N-terminus, C-terminus, or on amino acid side chains, providing versatility for various applications.[6] This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides incorporating PEG linkers.
Core Concepts
The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][7] The use of resins incorporating PEG chains, such as TentaGel, has become common practice to improve synthesis outcomes.[1] The most widely adopted method is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which utilizes a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[8][9]
PEG linkers can be introduced in several ways:
-
As part of the resin: The solid support itself can be a PEG-polystyrene graft copolymer (e.g., TentaGel, NovaPEG).[1][2][10]
-
As a cleavable handle: A PEG-containing linker molecule connects the C-terminal amino acid to the resin.[2][11]
-
For N-terminal or side-chain modification: A PEG moiety is coupled to the peptide after chain assembly is complete or during synthesis using a pre-PEGylated amino acid.[6]
Experimental Protocols
Protocol 1: Standard Fmoc-Based SPPS of a PEGylated Peptide
This protocol outlines the manual synthesis of a generic 10-amino acid peptide with an N-terminal PEG linker using a microwave peptide synthesizer, a common method for reliable and reproducible production.[4]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-PEG-propionic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dithiothreitol (DODT) (optional, for scavenging)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and react for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), COMU (4 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin and react for 30-60 minutes.
-
Monitor the coupling reaction using a Kaiser test.[12] If the test is positive (indicating free amines), extend the reaction time or perform a recoupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
N-Terminal PEGylation:
-
After the final amino acid has been coupled and deprotected, perform a coupling reaction (as in step 3) using Fmoc-PEG-propionic acid.
-
Following the PEG coupling, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Protocol 2: Side-Chain PEGylation using an Orthogonal Protecting Group
This protocol describes the selective PEGylation of a lysine (B10760008) side chain.
Procedure:
-
Synthesize the peptide on a solid support following Protocol 1 (steps 1-4). At the desired position for PEGylation, incorporate Fmoc-Lys(Dde)-OH. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is an orthogonal protecting group, stable to piperidine but removable by hydrazine (B178648).[14]
-
Once peptide synthesis is complete, wash the resin-bound peptide with DMF.
-
To remove the Dde group, treat the resin with 2% hydrazine in DMF for 10 minutes (repeat twice).[14]
-
Wash the resin thoroughly with DMF.
-
Perform a coupling reaction (as in Protocol 1, step 3) using a carboxylated PEG derivative (e.g., mPEG-propionic acid) to attach the PEG chain to the lysine side-chain amine.
-
Proceed with cleavage and purification as described in Protocol 1 (steps 6-7).
Data Presentation
Successful peptide synthesis is evaluated by purity and overall yield. The incorporation of PEG can significantly improve these parameters, especially for hydrophobic or aggregation-prone sequences.[4]
| Peptide Sequence | Modification | Crude Purity (%) | Overall Yield (%) | Notes |
| Mesothelin Epitope (38 aa) | None | <50 | <10 | Difficult to synthesize and purify due to hydrophobicity.[4] |
| Mesothelin Epitope (38 aa) | N-terminal PEG (>1000 Da) | >75 | >30 | PEGylation enhanced solubility, facilitating synthesis and single-step purification.[4] |
| Model Peptide (13 aa) | N-terminal PEG | High | Not specified | Successfully synthesized and characterized.[6] |
| Model Peptide (13 aa) | Lys Side-Chain PEG | High | Not specified | Successfully synthesized and characterized.[6] |
Theoretical peptide purity can be calculated based on the efficiency of each deprotection and coupling step. For a 70-mer peptide, a 97% yield at every step results in only a 1.4% overall theoretical yield, highlighting the need for highly efficient reactions.[3]
Visualizations
SPPS Workflow with PEG Linker
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis, including the key steps of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logic for Choosing a PEGylation Strategy
The choice of how to incorporate a PEG linker depends on the desired final product and its application. This diagram outlines the decision-making process.
Caption: Decision tree for selecting a PEGylation strategy in SPPS.
Purification and Characterization
After cleavage, the crude peptide product contains the target molecule along with impurities such as truncated or deletion sequences.[13] Reverse-phase HPLC is the standard method for purifying peptides, separating molecules based on hydrophobicity.[13] For PEGylated peptides, which can be challenging to purify due to their increased size and altered solubility, other techniques may be employed:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is effective for removing unreacted PEG and other small molecule impurities.[]
-
Ion Exchange Chromatography (IEX): Separates based on charge and can be useful for separating positional isomers of PEGylated peptides.[]
-
Dialysis/Ultrafiltration: Can be used for initial purification to remove small molecules from large PEGylated peptides.[16]
Final characterization of the purified PEGylated peptide is typically performed using analytical HPLC to confirm purity and mass spectrometry to verify the correct molecular weight.[6]
Conclusion
The incorporation of PEG linkers in solid-phase peptide synthesis is a powerful strategy to overcome challenges associated with difficult sequences and to develop peptides with enhanced therapeutic properties. By selecting the appropriate resin, linker, and PEGylation strategy, researchers can improve synthesis efficiency, yield, and the overall quality of the final peptide product. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this valuable technique.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 16. researchgate.net [researchgate.net]
Surface Modification of Nanoparticles with PEG Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) acid, a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery. This process involves the covalent attachment of PEG chains to the nanoparticle surface, imparting a hydrophilic shield. This modification offers several advantages, including reduced protein adsorption, prevention of aggregation, and evasion of the mononuclear phagocyte system (MPS), which collectively lead to prolonged systemic circulation time.[1] The terminal acid group of the PEG molecule provides a reactive handle for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.
These application notes provide a comprehensive overview of the surface modification of nanoparticles with PEG acid, including detailed experimental protocols, quantitative data on the effects of PEGylation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of PEGylation on the physicochemical properties and in vivo behavior of nanoparticles.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | Modification | Size (nm) | Zeta Potential (mV) | Reference |
| PLGA | None | - | -26.2 | [2] |
| PLGA | 5% PEG | - | - | [2] |
| PLGA | 10% PEG | - | - | [2] |
| PLGA | 15% PEG | 114 | -2.8 | [2] |
| Itraconazole-loaded NP | None | 253 | -30.1 | [3] |
| Itraconazole-loaded NP | PEGylated | 286 | -18.6 | [3] |
| Gold Nanoparticles | Citrate-capped | ~20 | -35 | [4] |
| Gold Nanoparticles | mPEG-SH (20,000 g/mol ) | - | ~ -1 | [4] |
Table 2: Effect of PEG Molecular Weight on Nanoparticle Circulation Half-Life
| Nanoparticle/Carrier Type | PEG Molecular Weight (Da) | Circulation Half-Life | Reference |
| Micelles | 5,000 | 4.6 min | [1] |
| Micelles | 10,000 | 7.5 min | [1] |
| Micelles | 20,000 | 17.7 min | [1] |
| Doxil® (liposomes) | - | 36 h | [1] |
| Iron Oxide Nanoparticles | 2,000 | - | [5] |
| Iron Oxide Nanoparticles | 5,000 | longer than 2,000 Da | [5] |
Table 3: Drug Loading Efficiency of PEGylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Reference |
| PEG-Doxorubicin Micelles | Doxorubicin | 46 | - | [6] |
| DSPE-mPEG2000 coated MCNPs | Doxorubicin | 59.7 ± 2.6 | 93.4 | [6] |
| OEG-SN38 Micelles | SN38 | 36 | - | [6] |
| Chitosan-functionalized MSNPs | Carvedilol | 32.49 ± 1.57 | 96.25 ± 3.12 | [6] |
Experimental Protocols
Protocol 1: PEGylation of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol describes the covalent attachment of amine-terminated PEG to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles
-
Amine-terminated PEG (NH2-PEG-COOH or NH2-PEG-OCH3)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine)
-
Centrifugation tubes
-
Deionized water
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the Activation Buffer at a desired concentration.
-
Activation of Carboxyl Groups: Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized, but a 2:1 to 5:1 excess is a good starting point.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups to form a reactive NHS ester.
-
Purification (Optional but Recommended): Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the pellet in Coupling Buffer.
-
PEGylation Reaction: Add the amine-terminated PEG to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in deionized water or a suitable buffer to remove unreacted PEG and byproducts.
-
Characterization: Characterize the purified PEGylated nanoparticles for size, zeta potential, and surface chemistry to confirm successful modification.
Protocol 2: PEGylation of Gold Nanoparticles with Thiol-PEG
This protocol describes the attachment of thiol-terminated PEG to the surface of gold nanoparticles through the formation of a strong gold-thiol bond.
Materials:
-
Gold nanoparticles
-
Thiol-terminated PEG (HS-PEG-COOH or HS-PEG-OCH3)
-
Deionized water or a suitable buffer
-
Centrifugation tubes
Procedure:
-
Nanoparticle Suspension: Disperse the gold nanoparticles in deionized water or a suitable buffer.
-
PEGylation Reaction: Add the thiol-terminated PEG to the gold nanoparticle suspension. The molar excess of PEG will determine the surface coverage.
-
Incubation: Incubate the mixture for several hours to overnight at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.
-
Purification: Purify the PEGylated gold nanoparticles by centrifugation to remove excess, unbound PEG. Resuspend the pellet in fresh deionized water or buffer. Repeat this washing step 2-3 times.
-
Characterization: Analyze the purified PEGylated gold nanoparticles to confirm the presence of the PEG coating and to assess their size and stability.
Mandatory Visualizations
Caption: Workflow for surface modification of nanoparticles with PEG acid.
Caption: Mechanism of passive tumor targeting via the EPR effect.
Caption: Simplified signaling cascade of doxorubicin-induced apoptosis.[7]
Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway.[8][9]
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. DSpace [cora.ucc.ie]
- 5. Effects of core size and PEG coating layer of iron oxide nanoparticles on the distribution and metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, such as a protein. The ability to specifically and efficiently label proteins with probes like fluorescent dyes, biotin, or therapeutic agents is a cornerstone of modern biological research and drug development.[1][2] These techniques are instrumental in elucidating protein function, tracking cellular processes, and developing targeted therapeutics like antibody-drug conjugates (ADCs).[3][4][5] This document provides detailed application notes and experimental protocols for several widely used protein bioconjugation techniques.
Core Bioconjugation Chemistries: A Comparative Overview
The choice of a bioconjugation strategy depends on several factors, including the available functional groups on the protein, the desired degree of labeling, and the stability requirements of the final conjugate. The following tables provide a quantitative comparison of the most common protein labeling chemistries.
Table 1: Amine-Reactive Labeling using NHS Esters
| Parameter | Recommended Conditions | Notes |
| Target Residue | Lysine (B10760008) (ε-amino group), N-terminus (α-amino group) | Abundant on the protein surface, leading to potentially heterogeneous labeling.[6][7] |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[6] | Reaction rate is pH-dependent; higher pH increases reactivity but also hydrolysis of the NHS ester.[6][8] |
| Molar Excess of Label | 5:1 to 20:1 (Dye:Protein) | Highly dependent on the protein and desired Degree of Labeling (DOL). Optimization is recommended.[9] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C[6][7] | Longer incubation times may be needed at lower pH or temperature. |
| Protein Concentration | 1 - 10 mg/mL[6] | Higher concentrations can improve labeling efficiency.[6] |
| Typical DOL | 1 - 10 | Over-labeling can lead to protein precipitation and loss of function.[10][11] |
| Efficiency | Variable, dependent on reaction conditions and protein properties. | Can be influenced by the number of accessible lysine residues. |
Table 2: Thiol-Reactive Labeling using Maleimides
| Parameter | Recommended Conditions | Notes |
| Target Residue | Cysteine (sulfhydryl group) | Less abundant than lysine, often allowing for more site-specific labeling.[12] |
| pH | 6.5 - 7.5 | Reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines can occur.[13] |
| Molar Excess of Label | 10:1 to 20:1 (Dye:Protein)[13] | Optimization is crucial to avoid off-target reactions and achieve desired DOL. For some applications, a 2:1 to 5:1 ratio has been found to be optimal.[12][14] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | Reaction kinetics are generally fast. |
| Reducing Agent | TCEP or DTT (optional) | Used to reduce disulfide bonds to free up cysteine residues for labeling. DTT must be removed before adding the maleimide. |
| Stability of Conjugate | The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide (B58015) ring can increase stability.[15] | Thiol exchange with other molecules like glutathione (B108866) can be a concern in vivo.[15] |
| Typical DOL | 1 - 4 | Dependent on the number of accessible cysteine residues. |
Table 3: Bioorthogonal Labeling - Click Chemistry (SPAAC) and IEDDA
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactive Moieties | Azide and a strained alkyne (e.g., cyclooctyne) | Tetrazine and a strained alkene (e.g., trans-cyclooctene) or alkyne |
| Key Advantage | Bioorthogonal, copper-free, and highly specific. | Extremely fast reaction kinetics, excellent for in vivo applications. |
| Reaction Conditions | Physiological pH, temperature, and aqueous buffers. | Physiological pH, temperature, and aqueous buffers. |
| Kinetics (2nd order rate constant) | ~1 M⁻¹s⁻¹ | Up to 10⁶ M⁻¹s⁻¹ |
| Efficiency | High, driven by the release of ring strain. | Very high, often near-quantitative. |
| Applications | Live cell imaging, in vivo labeling. | Real-time in vivo imaging, pre-targeting strategies. |
Experimental Protocols
Protocol 1: Amine Labeling of Proteins using NHS Esters
This protocol provides a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) esters. Optimization may be required for specific proteins and labels.[6]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[6]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, desalting column)[6]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6]
-
-
NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein (typically 5-20 fold).
-
While gently vortexing, slowly add the NHS ester solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6][7] Protect from light if using a light-sensitive label.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted label by gel filtration, dialysis, or a desalting column.
-
The first colored band to elute is typically the labeled protein.[16]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) (see Protocol 4).
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
References
- 1. aboligo.com [aboligo.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive protocol for the reaction of t-Boc-N-amido-PEG5-acid with a primary amine-containing molecule using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent. This reaction is a cornerstone of bioconjugation and drug delivery system development, enabling the covalent attachment of a hydrophilic PEG linker to various molecules such as peptides, proteins, small molecules, or functionalized surfaces.
t-Boc-N-amido-PEG5-acid is a heterobifunctional linker featuring a carboxylic acid for amide bond formation and a t-Boc protected amine, which can be deprotected in a subsequent step for further functionalization.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1] HATU is a highly efficient, uronium salt-based coupling reagent that facilitates rapid amide bond formation with minimal side reactions and racemization, making it a preferred choice for sensitive substrates.[2]
Reaction Mechanism and Signaling Pathway
The HATU-mediated coupling proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid of t-Boc-N-amido-PEG5-acid is activated by HATU to form a highly reactive OAt-active ester intermediate. This activated ester is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of HOAt (1-hydroxy-7-azabenzotriazole).
Caption: Mechanism of HATU-mediated amide bond formation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the HATU-mediated coupling of t-Boc-N-amido-PEG5-acid with a model primary amine. Please note that yields and purity are substrate-dependent and may require optimization.
| Parameter | Value | Notes |
| Reactants | ||
| t-Boc-N-amido-PEG5-acid | 1.0 equivalent | |
| Primary Amine | 1.0 - 1.2 equivalents | A slight excess of the amine can drive the reaction to completion. |
| HATU | 1.0 - 1.5 equivalents | Using a slight excess ensures full activation of the carboxylic acid. |
| DIPEA | 2.0 - 3.0 equivalents | Acts as a non-nucleophilic base to facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Ensure the solvent is dry to prevent hydrolysis of the active ester. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by TLC or LC-MS. |
| Expected Outcome | ||
| Yield | > 85% | Highly dependent on the nature of the amine and purification method. |
| Purity (post-purification) | > 95% | Achievable with appropriate chromatographic purification. |
Experimental Protocol
This protocol details a general procedure for the solution-phase coupling of t-Boc-N-amido-PEG5-acid to a primary amine using HATU.
Materials:
-
t-Boc-N-amido-PEG5-acid
-
Primary amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl or saturated NH4Cl solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring
Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve t-Boc-N-amido-PEG5-acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
-
Activation:
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid, forming the OAt-active ester.
-
-
Coupling:
-
In a separate flask, dissolve the primary amine (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated t-Boc-N-amido-PEG5-acid mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (t-Boc-N-amido-PEG5-acid) is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative RP-HPLC to obtain the pure t-Boc-N-amido-PEG5-amide product. The choice of purification method will depend on the properties of the conjugated molecule.
-
Caption: Experimental workflow for HATU-mediated PEGylation.
Application Notes and Troubleshooting
-
Anhydrous Conditions: The success of the reaction is highly dependent on anhydrous conditions, as water can hydrolyze the HATU reagent and the active ester intermediate, leading to lower yields.
-
Choice of Base: A non-nucleophilic base like DIPEA or triethylamine (B128534) (TEA) is crucial. Nucleophilic bases can compete with the desired amine in reacting with the activated PEG-acid.
-
Side Reactions: A potential side reaction is the guanidinylation of the primary amine by HATU, although this is less common than with other uronium-based coupling reagents. To minimize this, avoid a large excess of HATU and do not pre-mix HATU with the amine before adding the carboxylic acid.
-
Purification: The purification of PEGylated products can be challenging due to their amphipathic nature. Size exclusion chromatography (SEC) is effective for removing unreacted small molecules. Reversed-phase chromatography (RPC) can be used to separate the product from unreacted PEG-acid and other impurities. Ion-exchange chromatography (IEX) may also be employed if the conjugated molecule has charged groups.
-
Deprotection of the t-Boc Group: The t-Boc protecting group on the newly formed PEG-amide can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to yield a free amine, which can be used for subsequent conjugation steps.
-
Storage: t-Boc-N-amido-PEG5-acid and HATU should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
References
Creating Stable Amide Bonds with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to forming stable amide bonds using polyethylene (B3416737) glycol (PEG) linkers, a crucial technique in drug development, proteomics, and various life science applications. The covalent attachment of PEG chains, or PEGylation, can enhance the therapeutic properties of peptides, proteins, antibodies, and small molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3] This document details the most common strategies for amide bond formation with PEG linkers, provides detailed experimental protocols, and presents quantitative data to guide your conjugation strategy.
Introduction to Amide Bond Formation with PEG Linkers
The formation of a stable amide bond is a widely used strategy for covalently attaching PEG linkers to biomolecules. This is primarily due to the high stability of the resulting amide linkage under physiological conditions.[4][5] The most common approach involves the reaction of a primary amine on a biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group) with an activated PEG derivative.
Several types of PEG linkers are available for targeting primary amines, with N-hydroxysuccinimidyl (NHS) esters being the most popular due to their reactivity and ease of use.[4][5][6] Alternatively, PEG linkers with a terminal carboxyl group can be coupled to amines using carbodiimide (B86325) chemistry, or PEG-amines can be reacted with activated carboxyl groups on a target molecule.
Key Chemistries for Amide Bond Formation
Amine-Reactive PEG-NHS Esters
PEG-NHS esters react efficiently with primary amines at neutral to slightly basic pH (7-9) to form a stable amide bond.[4][5][7] This is a highly efficient and widely used method for PEGylating proteins and other amine-containing molecules.[6][7]
Reaction Scheme: Molecule-NH₂ + PEG-NHS → Molecule-NH-CO-PEG + NHS
Carbodiimide-Mediated Coupling of PEG-Carboxylic Acids
Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), can be used to activate the carboxyl group of a PEG linker, which then reacts with a primary amine on the target molecule to form an amide bond.[4][5][8] This reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to improve efficiency and create a more stable amine-reactive intermediate.[9]
Reaction Scheme (with EDC/NHS):
-
PEG-COOH + EDC + NHS → PEG-CO-NHS + EDC-urea byproduct
-
PEG-CO-NHS + Molecule-NH₂ → Molecule-NH-CO-PEG + NHS
Coupling of PEG-Amines to Carboxylic Acids
Conversely, a PEG linker with a terminal amine group can be coupled to a carboxylic acid on a target molecule. This reaction also typically employs carbodiimide activators like EDC to form an amide bond.[4][5][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for typical PEGylation reactions involving amide bond formation.
Table 1: Typical Reaction Conditions for PEG-NHS Ester Conjugation to Proteins
| Parameter | Value | Reference |
| Molar Excess of PEG-NHS Ester | 10-50 fold | [7] |
| Protein Concentration | 1-10 mg/mL | [7] |
| pH | 7.0-9.0 | [4][5][7] |
| Temperature | 4°C to Room Temperature | [4][5][7] |
| Reaction Time | 30 minutes - 2 hours | [7] |
| Buffer | Phosphate-buffered saline (PBS) or Bicarbonate buffer | [7][9] |
Table 2: Typical Results for Antibody PEGylation with PEG-NHS Ester
| Parameter | Value | Reference |
| Molar Excess of PEG-NHS Ester | 20-fold | [7] |
| Antibody Concentration | 1-10 mg/mL | [7] |
| Number of PEGs per Antibody | 4-6 | [7] |
| Conjugation Efficiency | Varies with protein and conditions | N/A |
Experimental Protocols
Protocol for PEGylation of a Protein with a PEG-NHS Ester
This protocol describes a general procedure for conjugating an amine-reactive PEG-NHS ester to a protein.
Materials:
-
Protein of interest
-
PEG-NHS Ester (moisture-sensitive, store at -20°C with desiccant)[7]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[7]
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)[7]
-
Water-miscible organic solvent (e.g., DMSO or DMF)[7]
-
Desalting columns or dialysis equipment for purification[7]
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.[7]
-
Prepare PEG-NHS Ester Solution: Immediately before use, equilibrate the vial of PEG-NHS ester to room temperature.[7] Prepare a 10 mM stock solution by dissolving the required amount in DMSO or DMF.[7] Do not store the reconstituted reagent.[7]
-
Calculate Molar Excess: Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) for the reaction.
-
Conjugation Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[7]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column.[7][]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation.[3]
Protocol for Coupling a PEG-Amine to a Carboxylated Surface using EDC/NHS
This protocol outlines the steps for immobilizing a PEG-amine onto a surface containing carboxylic acid groups.
Materials:
-
Carboxylated surface (e.g., beads, sensor chip)
-
PEG-Amine
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer: PBS, pH 7.2-7.5[9]
-
Quenching Buffer: 1 M Ethanolamine or Hydroxylamine, pH 8.5[9]
Procedure:
-
Prepare Reagents: Prepare fresh solutions of EDC and NHS in the Activation Buffer. Prepare the PEG-amine solution in the Conjugation Buffer.
-
Surface Activation: Wash the carboxylated surface with Activation Buffer. Add a solution of EDC and NHS to the surface and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[9]
-
Washing: Wash the surface with Activation Buffer or Conjugation Buffer to remove excess EDC and NHS.
-
PEG-Amine Coupling: Add the PEG-amine solution to the activated surface and incubate for 1-2 hours at room temperature.[9]
-
Washing: Wash the surface with Conjugation Buffer to remove unreacted PEG-amine.
-
Quenching: Add the Quenching Buffer and incubate for 15-30 minutes at room temperature to deactivate any remaining active NHS-esters.
-
Final Wash: Wash the surface extensively with a suitable buffer to remove any non-covalently bound molecules.
Visualizations
Caption: Workflow for protein PEGylation using a PEG-NHS ester.
Caption: Workflow for coupling PEG-Amine to a carboxylated surface.
References
- 1. Protein carboxyl amidation increases the potential extent of protein polyethylene glycol conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for t-Boc-N-amido-PEG5-acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG5-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems.[1][2] This discrete polyethylene (B3416737) glycol (PEG) linker, with a precise chain length of five ethylene (B1197577) glycol units, offers a balance of hydrophilicity and a defined spatial separation between a therapeutic agent and a targeting moiety or nanoparticle surface.[1][2] Its architecture, featuring a carboxylic acid at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, allows for a controlled, stepwise conjugation strategy. This is crucial for the construction of complex, well-defined drug delivery platforms such as antibody-drug conjugates (ADCs), and functionalized nanoparticles.[1][2]
The incorporation of the PEG5 spacer enhances the aqueous solubility of hydrophobic drugs, reduces immunogenicity, and can prolong systemic circulation time by minimizing opsonization and subsequent clearance by the reticuloendothelial system (RES).[3][4] This "stealth" characteristic is a cornerstone of modern nanomedicine, enabling nanoparticles to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
These application notes provide a comprehensive guide to the use of t-Boc-N-amido-PEG5-acid in the development of targeted drug delivery systems. Detailed protocols for conjugation and deprotection, along with methodologies for the formulation and evaluation of drug-loaded nanoparticles, are presented.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, directing the therapeutic payload specifically to cancer cells that overexpress the target antigen.
-
Targeted Nanoparticle Drug Delivery: t-Boc-N-amido-PEG5-acid is employed to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles). The carboxylic acid can be used for attachment to the nanoparticle surface, and after deprotection of the Boc group, the revealed amine can be conjugated to a targeting ligand (e.g., folate, transferrin, peptides) or a therapeutic molecule.[1][2]
-
PROTACs (Proteolysis Targeting Chimeras): This linker can connect a protein-of-interest (POI) binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | t-Boc-N-amido-PEG5-acid | [2] |
| Molecular Formula | C18H35NO9 | [2] |
| Molecular Weight | 409.47 g/mol | [2] |
| Appearance | White solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Functional Groups | Carboxylic acid (-COOH), Boc-protected amine (-NHBoc) | [2] |
Signaling Pathways in Targeted Drug Delivery
Targeted drug delivery systems utilizing PEGylated nanoparticles primarily exploit two key biological phenomena to achieve selective accumulation and cellular entry at the disease site: the Enhanced Permeability and Retention (EPR) effect for passive targeting, and receptor-mediated endocytosis for active targeting.
Enhanced Permeability and Retention (EPR) Effect
The EPR effect is a phenomenon characteristic of solid tumors, where the rapidly growing and poorly formed tumor vasculature is "leaky," with gaps between endothelial cells. This, combined with poor lymphatic drainage in the tumor microenvironment, leads to the passive accumulation and retention of nanoparticles.
Receptor-Mediated Endocytosis
For active targeting, nanoparticles are functionalized with ligands that bind to specific receptors overexpressed on the surface of target cells. This binding triggers the internalization of the nanoparticle via endocytosis, delivering the therapeutic payload directly into the cell.
Experimental Protocols
The following protocols provide a general framework for the use of t-Boc-N-amido-PEG5-acid in the formulation of targeted drug delivery systems. Optimization may be required for specific drugs, nanoparticles, and targeting ligands.
Protocol 1: Conjugation of t-Boc-N-amido-PEG5-acid to an Amine-Containing Molecule (e.g., Drug or Targeting Ligand) via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of t-Boc-N-amido-PEG5-acid to form an N-hydroxysuccinimide (NHS) ester, which then reacts with a primary amine on the target molecule.
Materials:
-
t-Boc-N-amido-PEG5-acid
-
Amine-containing molecule (Drug-NH2 or Ligand-NH2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve t-Boc-N-amido-PEG5-acid in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a 10-fold molar excess to the t-Boc-N-amido-PEG5-acid.
-
-
Activation of t-Boc-N-amido-PEG5-acid:
-
In a reaction vial, add the t-Boc-N-amido-PEG5-acid solution.
-
Add the EDC and NHS solutions to the reaction vial.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated t-Boc-N-amido-PEG5-NHS ester solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the conjugate using dialysis against PBS or size-exclusion chromatography to remove unreacted reagents.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the product using techniques such as MALDI-TOF mass spectrometry or HPLC.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the conjugated molecule to reveal a free amine, which can then be used for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
Dissolve the dried Boc-protected conjugate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add a solution of TFA in DCM (e.g., 20-50% v/v TFA) to the reaction mixture. If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge to pellet the product, decant the supernatant, and wash the pellet with cold diethyl ether twice.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry (a mass loss of 100.12 Da should be observed).
-
Quantitative Data Summary
While specific experimental data for drug delivery systems utilizing t-Boc-N-amido-PEG5-acid is not extensively available in the public domain, the following tables provide representative data from studies on similar PEGylated nanoparticle systems. This data can serve as a benchmark for researchers developing new formulations.
Table 1: Representative Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | PEG Linker Length | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA-PEG | Doxorubicin | PEG 2000 | ~5 | > 80 |
| Liposome | Paclitaxel | PEG 2000 | ~2 | > 90 |
| Gold Nanoparticles | Cisplatin | PEG 5000 | ~10 | ~75 |
Note: Drug loading and encapsulation efficiency are highly dependent on the nanoparticle composition, drug properties, and formulation method.
Table 2: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 0 | 0 | 0 |
| 2 | 5 | 15 |
| 6 | 15 | 40 |
| 12 | 25 | 65 |
| 24 | 40 | 85 |
| 48 | 55 | 95 |
Note: pH-dependent drug release is a common feature of targeted drug delivery systems designed to release their payload in the acidic environment of endosomes or tumors.
Table 3: Representative In Vivo Biodistribution in a Murine Tumor Model (24h post-injection)
| Organ | % Injected Dose per Gram (Non-targeted NP) | % Injected Dose per Gram (Targeted NP) |
| Tumor | 2.5 ± 0.8 | 8.2 ± 2.1 |
| Liver | 15.6 ± 3.2 | 12.1 ± 2.5 |
| Spleen | 8.9 ± 1.9 | 6.5 ± 1.4 |
| Kidneys | 3.1 ± 0.9 | 3.5 ± 1.0 |
| Lungs | 1.8 ± 0.5 | 1.5 ± 0.4 |
Note: Data are presented as mean ± standard deviation. Targeted nanoparticles typically show higher accumulation in the tumor and reduced accumulation in the liver and spleen compared to non-targeted counterparts.
Conclusion
t-Boc-N-amido-PEG5-acid is a valuable tool for the rational design and synthesis of sophisticated targeted drug delivery systems. Its well-defined structure and bifunctional nature enable precise control over the conjugation process, leading to the development of highly effective and specific therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this versatile PEG linker in their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: PEGylation of Small Molecules for Improved Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Small Molecule PEGylation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. While initially applied to large molecules like proteins and peptides, PEGylation has proven to be a valuable tool for improving the therapeutic potential of small molecule drugs.[][2]
The covalent attachment of PEG chains to a small molecule can confer several advantages, including:
-
Enhanced Solubility: PEG is a hydrophilic polymer, and its conjugation can significantly increase the aqueous solubility of hydrophobic small molecule drugs.[]
-
Increased Systemic Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the bloodstream.[3][4]
-
Reduced Enzymatic Degradation: The PEG chain can sterically hinder the approach of metabolic enzymes, protecting the small molecule from degradation.
-
Decreased Immunogenicity: For small molecules that may elicit an immune response, PEGylation can mask antigenic sites.[5]
-
Improved Bioavailability: By overcoming solubility and stability issues, PEGylation can lead to greater overall exposure of the drug in the body.[]
This document provides detailed application notes and experimental protocols for the PEGylation of small molecules, purification of the resulting conjugates, and subsequent pharmacokinetic analysis.
The Chemistry of PEGylation: A Focus on Amine-Reactive PEGylation
A common and effective strategy for PEGylating small molecules is to target primary amine groups. This is often achieved using N-Hydroxysuccinimide (NHS) ester-activated PEGs. The fundamental principle involves a two-step reaction:
-
Activation of PEG: The terminal carboxylic acid group on a methoxy-PEG (mPEG) is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive O-acylisourea intermediate that is stabilized by NHS to create a more stable, amine-reactive NHS ester.
-
Conjugation to the Small Molecule: The activated PEG-NHS ester readily reacts with a primary amine on the small molecule to form a stable amide bond.
Signaling Pathway of Amine-Reactive PEGylation
Experimental Protocols
Protocol for PEGylation of an Amine-Containing Small Molecule
This protocol describes a general method for the conjugation of an mPEG-NHS ester to a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
mPEG-NHS ester (e.g., m-PEG10-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reagent Preparation: Ensure all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere to prevent moisture contamination, which can hydrolyze the NHS ester.
-
Dissolution of Small Molecule: Dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DMF or DCM in the reaction vessel.
-
Addition of Base: Add DIPEA (1.5-2.0 equivalents) to the solution to act as a base.
-
Addition of mPEG-NHS Ester: In a separate vial, dissolve the mPEG-NHS ester (1.0-1.5 equivalents) in a small amount of anhydrous DMF or DCM. Add this solution dropwise to the stirred small molecule solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS to determine the consumption of the starting materials and the formation of the PEGylated product.
-
Quenching the Reaction (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted mPEG-NHS ester.
Protocol for Purification of the PEGylated Small Molecule by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of small molecule-PEG conjugates.
Materials:
-
C18 RP-HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
-
Reaction mixture from the PEGylation reaction
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes. The more hydrophobic, PEGylated molecule will elute later than the unreacted, more polar small molecule.
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., LC-MS) to identify the fractions containing the purified PEGylated small molecule.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetics of a PEGylated small molecule in rats following intravenous administration.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
PEGylated small molecule and non-PEGylated control, formulated in a suitable vehicle (e.g., saline, PBS)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical method for quantification of the drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the study.
-
Dosing: Administer the PEGylated small molecule or the non-PEGylated control to the rats via intravenous injection (e.g., through the tail vein or saphenous vein).[6] The dose will depend on the specific compound.
-
Blood Sampling: Collect blood samples at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[7][8] Blood can be collected from a suitable site, such as the tail vein or subclavian vein.[6][8]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Plasma Storage: Transfer the plasma to clean tubes and store them at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the small molecule (PEGylated and non-PEGylated) in the plasma samples using a validated analytical method, such as LC-MS/MS.[9]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Quantitative Data Summary
The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of several small molecule drugs.
Table 1: Comparative Pharmacokinetics of Doxorubicin and PEGylated Liposomal Doxorubicin
| Parameter | Doxorubicin | PEGylated Liposomal Doxorubicin (Caelyx®) | Fold Change | Reference |
| Elimination Half-life (t½) | ~5 hours | ~90 hours | ~18-fold increase | [7][10] |
| Total Body Clearance (CL) | ~27,099 mL/h/m² | ~29 mL/h/m² | ~934-fold decrease | [10] |
| Area Under the Curve (AUC) | ~0.67 µg·hr/mL | ~783 µg·hr/mL | ~1168-fold increase | [10] |
Table 2: Comparative Pharmacokinetics of Paclitaxel and PEGylated Formulations
| Parameter | Paclitaxel (Taxol®) | PEGylated Paclitaxel (Nanoparticle) | Fold Change | Reference |
| Clearance (CL) | ~12.0 L/h/m² | Similar to Taxol® | No significant change | [11][12] |
| Area Under the Curve (AUC) | Variable | Similar to Taxol® | No significant change | [11] |
Note: For Paclitaxel, PEGylation in the form of nanoparticles did not significantly alter the plasma pharmacokinetics in the cited study, though it did affect tissue distribution.
Table 3: Comparative Pharmacokinetics of Camptothecin and PEGylated Camptothecin
| Parameter | Camptothecin | PEG-Camptothecin | Fold Change | Reference |
| Elimination Half-life (t½) | ~24.6 hours | ~77.5 hours | ~3.1-fold increase | [13][[“]] |
| Time to Max. Concentration (Tmax) | N/A (IV) | ~23 hours | Delayed | [13] |
Table 4: Comparative Pharmacokinetics of SN-38 and PEG-SN38
| Parameter | SN-38 (from Irinotecan) | PEG-SN38 (EZN-2208) | Fold Change | Reference |
| Prolonged Exposure | Short | Significantly prolonged | Qualitatively Increased | [15][16] |
| AUC | Lower | Higher | Qualitatively Increased | [16] |
Note: Direct comparison of half-life is complex due to the prodrug nature of irinotecan (B1672180) and PEG-SN38. However, PEGylation leads to a much more sustained exposure to the active SN-38.
Table 5: Comparative Pharmacokinetics of Naloxone (B1662785) and PEGylated Naloxone (Naloxegol)
| Parameter | Naloxone (Intramuscular) | Naloxegol (B613840) (Oral) | Fold Change | Reference |
| Elimination Half-life (t½) | ~1.4 - 2.2 hours | ~6 - 11 hours (effective) | ~3-5 fold increase | [[“]][17] |
| Bioavailability | ~36% (IM) | N/A (oral, designed for peripheral action) | N/A | [12] |
Note: Naloxegol is designed for oral administration and peripheral action, making direct pharmacokinetic comparisons with parenteral naloxone challenging. The key benefit of PEGylation here is enabling oral delivery and restricting blood-brain barrier penetration.
Visualizing the Experimental Workflow
The following diagram illustrates the overall workflow from PEGylation of a small molecule to its pharmacokinetic analysis.
Conclusion
PEGylation is a powerful and versatile strategy for improving the pharmacokinetic properties of small molecule drugs. By carefully selecting the PEG reagent, optimizing the conjugation chemistry, and rigorously purifying the resulting conjugate, researchers can significantly enhance the therapeutic potential of small molecules. The protocols and data presented in these application notes provide a foundation for scientists and drug development professionals to design and execute their own PEGylation studies, ultimately contributing to the development of safer and more effective medicines.
References
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat pharmacokinetics studies [bio-protocol.org]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. prolynxinc.com [prolynxinc.com]
- 12. Population Pharmacokinetics of Intravenous, Intramuscular, and Intranasal Naloxone in Human Volunteers | Semantic Scholar [semanticscholar.org]
- 13. Absorption, distribution, metabolism, and excretion of [14C]-labeled naloxegol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Phase I Dose-Escalation Study of EZN-2208 (PEG-SN38), a Novel Conjugate of Poly(ethylene) Glycol and SN38, Administered Weekly in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enzon.com [enzon.com]
- 17. Comparison of the Pharmacokinetic Properties of Naloxone Following the Use of FDA-Approved Intranasal and Intramuscular Devices vs. a Common Improvised Nasal Naloxone Device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Linkage to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for covalently linking molecules to lysine (B10760008) residues on proteins and other biomolecules. The information is intended for researchers in chemical biology, drug development, and proteomics who are engaged in protein modification, crosslinking, and bioconjugation.
The primary amino groups (-NH2) on the side chain of lysine residues and the N-terminus of proteins are common targets for bioconjugation due to their high abundance and surface exposure.[1] A variety of chemical methods have been developed to achieve this, with N-hydroxysuccinimide (NHS) esters being one of the most widely used reagents.[2][3]
I. Overview of Lysine-Targeted Bioconjugation
Chemical bioconjugation targeting primary amines on lysine residues is a foundational technique in life sciences.[1] This approach is utilized for a wide range of applications, including:
-
Protein-Protein Interaction Studies: Crosslinkers can covalently capture transient protein interactions for subsequent analysis by mass spectrometry.[4][5]
-
Antibody-Drug Conjugates (ADCs): Cytotoxic drugs can be attached to antibodies via lysine residues for targeted cancer therapy.[2][6]
-
Protein Labeling: Fluorophores, biotin, or other tags can be conjugated to proteins for detection and imaging.[][8]
-
Immobilization: Proteins can be attached to solid supports for various assays and applications.[9]
The reactivity of the primary amine is pH-dependent; a pH range of 8.5-9.5 is generally optimal for targeting lysine residues.[1][10]
II. Experimental Protocols
A. Protocol for NHS Ester-Mediated Labeling of Proteins
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that form stable amide bonds with primary amines at physiological to slightly alkaline pH.[2][11]
Materials:
-
Purified protein solution (5-20 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0, or phosphate-buffered saline, PBS).[12]
-
NHS ester of the molecule to be conjugated.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).[4]
-
Desalting column (e.g., Glen Gel-Pak™) or dialysis equipment for purification.[12]
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.[13]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a minimal amount of DMF or DMSO to create a stock solution.[12]
-
Reaction Setup: Add the NHS ester stock solution to the protein solution. A common starting point is a 20-fold molar excess of the crosslinker to the protein.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.[11][12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for an additional 15 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography (desalting column) or dialysis.[12]
-
Analysis: Analyze the conjugate using SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed using mass spectrometry.[4]
Quantitative Data for NHS Ester Reactions:
| Parameter | Typical Value/Range | Notes |
| pH | 8.0 - 9.0 | Optimal for ensuring the lysine amine is deprotonated and nucleophilic.[10] |
| Molar Excess of NHS Ester | 8-20 fold | This is an empirical value and may require optimization for specific proteins and desired labeling efficiency.[11][14] |
| Incubation Time | 30-60 min at RT, 2 hours at 4°C | Longer incubation times may be needed for reactions in PBS at pH 7.4.[11][12] |
| Quenching Agent Conc. | 20-50 mM | Sufficient to consume all unreacted NHS ester.[11] |
B. Protocol for Glutaraldehyde-Mediated Crosslinking
Glutaraldehyde (B144438) is a homobifunctional crosslinker that reacts with primary amines. It is often used to stabilize protein complexes.[4]
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS).
-
Glutaraldehyde solution (e.g., 2% v/v).
-
Quenching solution (e.g., 1 M glycine).[4]
Procedure:
-
Reaction Setup: Add glutaraldehyde solution to the protein sample to a final concentration of 0.5% to 2% (v/v).[4] The optimal concentration may vary.
-
Incubation: Incubate the mixture for 15 to 30 minutes at room temperature.[4]
-
Quenching: Terminate the reaction by adding the quenching solution (glycine) to a final concentration of 0.2 M.[4]
-
Final Incubation: Incubate for an additional 15 minutes to ensure all unreacted glutaraldehyde is quenched.[4]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.[4]
Quantitative Data for Glutaraldehyde Crosslinking:
| Parameter | Recommended Value/Range | Notes |
| Glutaraldehyde Concentration | 0.5% - 2% (v/v) | The exact concentration should be optimized for the specific application.[4] |
| Incubation Time | 15 - 30 minutes at RT | This is typically sufficient to capture protein-protein interactions.[4] |
| Quenching Agent Conc. | 0.2 M Glycine | Effectively stops the crosslinking reaction.[4] |
III. Visualization of Experimental Workflows
A. General Workflow for Lysine-Targeted Bioconjugation
Caption: General workflow for lysine-targeted protein bioconjugation.
B. Workflow for Mass Spectrometry Analysis of Crosslinked Proteins
Caption: Workflow for identifying crosslinked residues by mass spectrometry.
IV. Key Considerations and Troubleshooting
-
Site-Selectivity: Due to the high abundance of lysine residues, achieving site-selective modification can be challenging with traditional methods.[6] Newer techniques, such as those exploiting proximity-induced reactivity, aim to address this limitation.[]
-
Protein Stability: The reaction conditions, particularly pH, should be compatible with the stability of the protein of interest.
-
Stoichiometry: The ratio of crosslinker to protein should be optimized to achieve the desired degree of labeling without causing excessive modification or protein precipitation.
-
Hydrolysis of Reagents: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction.[15] Therefore, stock solutions should be prepared fresh and used promptly.
By following these protocols and considering the key parameters, researchers can successfully perform covalent linkage to lysine residues for a wide array of applications in basic research and drug development.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Crosslinking Reagents - Amerigo Scientific [amerigoscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. biorxiv.org [biorxiv.org]
Revolutionizing Drug Discovery: A Step-by-Step Guide to PROTAC Linker Attachment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5] This event-driven, catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[2][6]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1][5] A well-designed linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[7] This guide provides a detailed, step-by-step overview of the common strategies for PROTAC linker attachment, along with experimental protocols for synthesis and characterization.
PROTAC Mechanism of Action: A Visualized Pathway
The catalytic cycle of PROTAC-mediated protein degradation involves several key steps, from the formation of the ternary complex to the eventual degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Step 1: Design and Synthesis of Functionalized Ligands and Linkers
The synthesis of a PROTAC begins with the preparation of the three key components: a POI ligand, an E3 ligase ligand, and a linker, each functionalized with appropriate reactive groups for subsequent conjugation.
Selection of Attachment Points (Exit Vectors)
The selection of suitable attachment points, or "exit vectors," on the POI and E3 ligase ligands is a critical first step. The linker should be attached at a solvent-exposed position on each ligand to minimize disruption of their binding to their respective proteins.[8][] Analysis of the crystal structures of the ligands bound to their target proteins can help identify appropriate exit vectors.
Synthesis of Functionalized Ligands
Once the exit vectors are chosen, the POI and E3 ligase ligands are synthesized with a functional group that is compatible with the chosen conjugation chemistry. Common functional groups include amines (-NH2), carboxylic acids (-COOH), azides (-N3), and alkynes (-C≡CH). Many functionalized E3 ligase ligands are commercially available.[10]
Common Linker Motifs
The most common linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[3] PEG linkers can enhance solubility, while alkyl chains offer flexibility.[11] More rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) rings, can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[12]
Step 2: PROTAC Linker Attachment Chemistries
The two most widely used methods for attaching the linker to the POI and E3 ligase ligands are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
Traditional Amide Bond Formation
Amide bonds are stable and well-understood, making them a reliable choice for PROTAC synthesis.[7] This method typically involves the reaction of a carboxylic acid on one component with an amine on another, facilitated by a coupling reagent.
This protocol describes the coupling of a carboxylic acid-functionalized linker to an amine-containing POI ligand.
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
Carboxylic acid-functionalized linker (Linker-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the Linker-COOH (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the POI-NH2 (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the POI-Linker intermediate.[4]
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry offers a highly efficient and bio-orthogonal method for PROTAC synthesis.[13] The CuAAC reaction forms a stable triazole ring, connecting an azide-functionalized component to an alkyne-functionalized component.[7][14]
This protocol describes the conjugation of an alkyne-functionalized POI ligand to an azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized POI ligand (POI-Alkyne)
-
Azide-functionalized E3 ligase ligand (E3-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium ascorbate (B8700270)
-
t-Butanol and water (solvent system)
Procedure:
-
Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[15]
-
In a reaction vial, dissolve the POI-Alkyne (1 equivalent) and the E3-Azide (1 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).[7]
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex.[15]
-
Add the copper(I)/THPTA complex to the reaction mixture (25 equivalents relative to the azide).[15]
-
Add sodium ascorbate (40 equivalents relative to the azide) to initiate the reaction.[15]
-
Stir the reaction at room temperature for 30-60 minutes.[16]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.
Synthetic Workflow Comparison: Amide vs. Click Chemistry
The choice between traditional amide bond formation and click chemistry depends on the specific synthetic strategy and the desired properties of the final PROTAC.
Caption: Comparison of synthetic workflows for traditional and click chemistry linkers.
Step 3: Characterization of the Final PROTAC
After synthesis and purification, the final PROTAC molecule must be thoroughly characterized to confirm its identity, purity, and efficacy.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PROTAC and ensure that the linker has been successfully attached to both ligands.[17][]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC, while tandem MS (MS/MS) can be used to further elucidate its structure.[19]
Functional Characterization
Western Blot Analysis: This is the gold standard for quantifying the degradation of the target protein in cells treated with the PROTAC.[20][21]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[20]
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[22]
Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique used to measure the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as to characterize the formation and stability of the ternary complex.[23][24]
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip)
-
His-tagged E3 ligase
-
POI
-
PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the His-tagged E3 ligase onto the sensor chip.[24]
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations to measure its binding affinity to the E3 ligase.
-
Ternary Complex Formation: Inject a mixture of the POI and the PROTAC at various concentrations over the immobilized E3 ligase to measure the formation and stability of the ternary complex.[23][24]
-
Data Analysis: Calculate the binding affinities (KD) for the binary and ternary interactions and determine the cooperativity factor (α).[23]
Impact of Linker Properties on PROTAC Efficacy: Quantitative Data
The optimization of a PROTAC is an empirical process that often requires the synthesis and evaluation of a library of compounds with varying linker properties.[25] The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC performance.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [26]
| PROTAC | Linker Length (atoms) | ER Binding Affinity (Ki, nM) | ER Degradation (at 100 nM) | Cell Viability (IC50, µM) |
| 11 | 9 | 15.2 | + | 12.5 |
| 12 | 12 | 16.1 | ++ | 9.8 |
| 13 | 16 | 15.8 | ++++ | 5.2 |
| 14 | 19 | 16.5 | +++ | 7.5 |
| 15 | 21 | 17.1 | ++ | 10.1 |
Table 2: Impact of Linker Composition on BRD9 Degradation [27]
| PROTAC | E3 Ligase Ligand | Linker Type | BRD9 DC50 (nM) |
| B6 | CRBN Binder 15 | Rigid Piperidine | 1 |
| E32 | CRBN Binder 16 | Rigid Piperidine | 1 |
Conclusion
The design and synthesis of effective PROTACs is a multifaceted process in which the linker plays a pivotal role. A thorough understanding of the different linker attachment strategies, combined with robust analytical and functional characterization, is essential for the successful development of these promising new therapeutics. This guide provides a foundational framework of protocols and data to aid researchers in this exciting and rapidly evolving field.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 10. Functionalized E3 Ligase Ligands | Degrader Building Blocks | Tocris Bioscience [tocris.com]
- 11. PROTACs & Molecular Glues - SYNthesis med chem [synmedchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. confluore.com.cn [confluore.com.cn]
- 15. axispharm.com [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aragen.com [aragen.com]
- 24. o2hdiscovery.co [o2hdiscovery.co]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]
Application Notes and Protocols for Surface Modification via Amine-Reactive PEGylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the modification of surfaces using amine-reactive Polyethylene Glycol (PEG) reagents. The aim is to create biocompatible and functionalized surfaces for a variety of applications, including drug delivery, medical device coatings, and advanced research platforms.[1][2]
Introduction
Polyethylene Glycol (PEG) is a highly versatile polymer widely utilized in biomedical and material sciences due to its excellent biocompatibility, low immunogenicity, and high solubility in aqueous solutions.[1] Surface modification with PEG, or PEGylation, is a critical technique for preventing the non-specific adsorption of proteins and cells, a phenomenon known as biofouling.[2][3] This is particularly important for materials that come into contact with biological fluids.
Amine modification serves as a versatile and potent strategy for covalently attaching PEG to a surface.[1] This can be achieved in two primary ways:
-
"Grafting-to" Method: An amine-reactive PEG reagent is used to functionalize a surface that has been pre-treated to expose primary amine (-NH2) groups.
-
"Grafting-from" Method (via amine-terminated PEG): A surface with functional groups (e.g., carboxyl groups) is activated to react with amine-terminated PEG reagents.[3]
These amine groups act as reactive handles, enabling the covalent attachment of a wide array of biomolecules, such as proteins, peptides, and nucleic acids, in addition to synthetic polymers and nanoparticles.[1] This chemical versatility allows for the precise tailoring of surface properties.[1]
Key Applications
-
Reduced Nonspecific Protein Binding: Functionalization of solid surfaces like quantum dots, self-assembled monolayers, and nanoparticles with PEG spacers significantly reduces nonspecific protein binding.[3][4]
-
Enhanced Biocompatibility: PEGylation can mask the surface of materials from the immune system, reducing immunogenicity and improving in vivo stability.[3][5]
-
Improved Drug Delivery: PEGylated nanoparticles and drug carriers exhibit increased circulation half-life by evading the reticuloendothelial system.[6]
-
Single-Molecule Studies: High-quality surface passivation with PEG is essential for preventing non-specific interactions of proteins with glass surfaces in single-molecule fluorescence spectroscopy.[7]
Quantitative Data Summary
The efficiency of PEGylation and the resulting surface properties can be quantified using various analytical techniques. The following tables summarize key quantitative data from literature.
Table 1: Quantification of Surface Amine and PEG Density
| Parameter | Method | Substrate | PEG Reagent | Result | Reference |
| Amine Group Concentration | TRIONE Ninhydrin Reagent | Glass Coverslips | - | Quantitative measurement of amine groups on the surface. | [8] |
| PEG Coverage Density | Fluorescamine-based Assay | 50-nm Gold Nanocubes | HS-PEG₅₀₀₀-NH₂ | 0.85 chains/nm² | [9] |
| PEG Coverage Density | Fluorescamine-based Assay | 30-nm Gold Nanocubes | HS-PEG₅₀₀₀-NH₂ | 0.61 chains/nm² | [9] |
| PEG Coverage Density | Fluorescamine-based Assay | 60-nm Gold Nanocubes | HS-PEG₅₀₀₀-NH₂ | 1.36 chains/nm² | [9] |
| Number of Surface Amines | Fluorescamine Assay | Sp-Ac-DEX Nanoparticles | - | ~90,000 per particle | [10] |
| Remaining Surface Amines after PEGylation | Fluorescamine Assay | Sp-Ac-DEX Nanoparticles | 2 kDa NHS-PEG | ~77,000 per particle | [10] |
| Remaining Surface Amines after PEGylation | Fluorescamine Assay | Sp-Ac-DEX Nanoparticles | 5 kDa NHS-PEG | ~67,000 per particle | [10] |
| Amount of PEG Conjugated | ¹H NMR | Sp-Ac-DEX Nanoparticles | 5 kDa NHS-PEG | 12.9 nmol PEG/mg particles | [10] |
Table 2: Characterization of PEGylated Surfaces
| Characterization Technique | Purpose | Key Findings | Reference |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic radii of PEGylated proteins/nanoparticles. | Can discriminate between linear and branched PEGs. | [11] |
| Zeta Potential Analysis | Indicates surface charge. | Can confirm surface modification by detecting changes in surface charge. | [9][12] |
| Reversed-Phase HPLC with Charged Aerosol Detection (CAD) | Quantifies total, bound, and free PEG on nanoparticles. | Allows for precise measurement of PEGylation efficiency. | [12][13] |
| MALDI-TOF Mass Spectrometry | Determines the molecular weight of PEGylated proteins. | Can determine the extent of PEG modification on protein chains. | [14] |
| ¹H NMR | Quantifies the amount of PEG on a surface. | Provides quantitative data on the extent of PEGylation. | [10][15] |
Experimental Workflows and Protocols
This section provides detailed diagrams and step-by-step protocols for common amine modification and PEGylation procedures.
Workflow for "Grafting-to" PEGylation on an Amine-Functionalized Surface
This workflow outlines the general steps for preparing a surface with amine groups and subsequently grafting PEG chains onto it.
Caption: Workflow for grafting PEG onto an amine-functionalized surface.
Protocol 1: Amine Functionalization of Glass Surfaces with APTES
This protocol describes the amino-silanization of glass surfaces to introduce reactive primary amine groups.[7]
Materials:
-
Glass slides or coverslips
-
Acetic acid
-
3-aminopropyl trimethoxysilane (B1233946) (APTES)[7]
-
Pyrex flask
-
Sonicator
Procedure:
-
Flask Preparation:
-
Rinse a dedicated Pyrex flask several times with methanol.
-
Sonicate the flask with methanol for at least 5 minutes to ensure cleanliness.[7]
-
-
Amino-silanization Solution Preparation:
-
Pour 100 ml of methanol into the clean flask.
-
Add 5 ml of acetic acid.
-
Add 3 ml of APTES and mix gently by shaking.[7]
-
-
Surface Functionalization:
-
Immerse the pre-cleaned glass slides/coverslips in the amino-silanization solution.
-
Incubate for a specified time (typically 10-30 minutes) at room temperature.
-
-
Rinsing and Curing:
-
Rinse the slides thoroughly with methanol to remove excess silane.
-
Rinse with deionized water.
-
Dry the slides with a stream of nitrogen gas.
-
Cure the slides in an oven at 110°C for 30-60 minutes to form a stable amine layer.
-
Protocol 2: PEGylation of Amine-Functionalized Surfaces using NHS-Ester PEG
This protocol details the covalent attachment of PEG to an amine-functionalized surface.
Materials:
-
Amine-functionalized slides/surface
-
NHS-ester PEG (e.g., mPEG-SVA)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)[8]
-
Nitrogen gas
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare a fresh 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5-9.0.[8]
-
PEG Solution Preparation:
-
PEGylation Reaction:
-
Deposit the PEG solution onto the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 30 minutes to overnight at room temperature in a humid chamber to prevent drying.[7]
-
-
Rinsing and Drying:
-
Rinse the surface thoroughly with deionized water to remove any non-covalently bound PEG.
-
Dry the PEGylated surface with a stream of nitrogen gas.[8]
-
-
(Optional) Capping of Unreacted Amines: To ensure a fully inert surface, any remaining unreacted amine groups can be capped by reacting the surface with a solution of sulfo-NHS-acetate.[8]
Workflow for "Grafting-from" PEGylation on a Carboxylated Surface
This workflow illustrates the process of activating a carboxylated surface and subsequently coupling amine-terminated PEG.
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. idosi.org [idosi.org]
- 6. researchgate.net [researchgate.net]
- 7. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloud-point PEG Glass Surfaces for Imaging of Immobilized Single Molecules by Total-internal-reflection Microscopy [bio-protocol.org]
- 9. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of t-Boc-N-amido-PEG5-acetic acid in organic solvents
Technical Support Center: t-Boc-N-amido-PEG5-acetic acid
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively using this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main structural features?
A1: this compound is a heterobifunctional PROTAC linker belonging to the polyethylene (B3416737) glycol (PEG) class. [1]Its structure consists of three key components that dictate its chemical behavior and solubility:
-
A t-Boc (tert-Butyloxycarbonyl) protected amine: A bulky, hydrophobic group that prevents the amine from reacting until it is removed under mild acidic conditions. [2]* A PEG5 spacer: A hydrophilic chain of five polyethylene glycol units that increases water solubility and provides a flexible bridge in bioconjugation. [2][3]* A terminal carboxylic acid: A polar functional group that can react with primary amines to form stable amide bonds. [2] This amphiphilic nature—having both hydrophobic (t-Boc) and hydrophilic (PEG, acetic acid) parts—governs its solubility in various solvents. [4] Q2: What is the typical physical state of this compound?
A2: At room temperature, this compound is typically a liquid or a wax-like, semi-solid material. [1][5]This is characteristic of many low to medium molecular weight PEG derivatives. [4][5] Q3: In which organic solvents is this compound generally soluble?
A3: Due to its amphiphilic structure, this compound is soluble in a range of polar organic solvents. It is expected to be readily soluble in common polar aprotic solvents like DMSO, DMF, and chlorinated solvents such as dichloromethane (B109758) (DCM). [3][5][6][7]One supplier notes a solubility of 100 mg/mL in DMSO, which can be aided by sonication. [1] Q4: How should I store this reagent?
A4: For long-term stability, the pure compound should be stored at -20°C. [1]PEG reagents are often hygroscopic, meaning they absorb moisture from the air. [5][8]It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation and to flush with an inert gas like argon or nitrogen before resealing. [8]Stock solutions in anhydrous solvents can be stored at -80°C for up to six months or at -20°C for one month. [1]
Solubility Data Summary
While precise quantitative data across all solvents is not extensively published, the following table summarizes the expected qualitative and known quantitative solubility based on its structural properties and data from analogous compounds.
| Solvent | Solvent Type | Expected Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Excellent | Reported at 100 mg/mL. [1]May require sonication. Use freshly opened, anhydrous DMSO for best results. [1] |
| DMF (Dimethylformamide) | Polar Aprotic | Good | A common choice for peptide synthesis and bioconjugation reactions. [5][9] |
| DCM (Dichloromethane) | Chlorinated | Good | The hydrophobic t-Boc group enhances solubility in chlorinated solvents. [3][5][7] |
| Acetonitrile | Polar Aprotic | Soluble | Expected to be a suitable solvent based on its polarity. [3] |
| Water | Polar Protic | Moderately Soluble | The hydrophilic PEG chain enhances aqueous solubility. [2][10]Solubility can be pH-dependent due to the carboxylic acid group. |
| Methanol / Ethanol | Polar Protic | Soluble | Generally good solvents for PEG derivatives. [7] |
| Toluene | Non-polar | Slightly Soluble | Solubility may be improved by gentle warming. [5] |
| Diethyl Ether | Non-polar | Insoluble | PEGs are generally not soluble in ether. [5] |
Troubleshooting Guide
Problem 1: The compound appears as an oil or waxy solid and is difficult to weigh and dissolve.
-
Cause: This physical state is normal for PEG derivatives with this molecular weight. [5]The compound is also hygroscopic and may have absorbed moisture, making it tacky. [8]* Solution:
-
Ensure the vial is at room temperature before opening.
-
For easier handling of small quantities, dissolve the entire contents of the vial in a known volume of an anhydrous solvent like DMF or DCM to create a stock solution.
-
Aliquoting from a stock solution is more accurate and prevents repeated exposure of the neat compound to air.
-
Problem 2: The compound is not dissolving completely in my chosen organic solvent (e.g., DCM or DMF).
-
Cause: The solvent may not be anhydrous, or the concentration may be too high. The amphiphilic nature of the molecule can sometimes lead to the formation of micelles or aggregates rather than a true solution.
-
Solution Workflow:
Caption: Troubleshooting workflow for solubility issues.
Problem 3: A precipitate forms after adding the compound to a reaction mixture.
-
Cause: The solubility of the compound can change dramatically when other reagents are introduced, altering the overall polarity of the mixture. This can also be caused by an unintended chemical reaction.
-
Solution:
-
Dissolve this compound in a suitable solvent first before adding it dropwise to the reaction mixture with vigorous stirring.
-
Consider running the reaction in a solvent system known to be effective for all components, such as pure DMF or a mixture of DCM and DMF.
-
Experimental Protocols
General Protocol for Preparing a Stock Solution
This protocol is recommended for accurate dispensing and to maintain the integrity of the compound.
-
Equilibration: Allow the vial of this compound to warm to room temperature for 15-20 minutes before opening. This prevents moisture from condensing on the cold compound. [8]2. Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is highly soluble, such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). [1][6]3. Dissolution:
-
Storage:
Conceptual Model of Solubility
The solubility of this compound is a direct result of its amphiphilic structure. Different parts of the molecule interact favorably with different types of solvents.
Caption: Molecular structure and its influence on solvent interactions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. t-Boc Amine PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
Technical Support Center: Boc Deprotection Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The most common cause of side reactions is the formation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is an electrophile and can alkylate nucleophilic residues on your molecule of interest, leading to undesired byproducts.[1]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: How do scavengers prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture. They are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively "trapping" the carbocation before it can cause unwanted alkylation.[1]
Q4: My Boc deprotection is incomplete. What are the common causes?
A4: Incomplete deprotection can result from several factors:
-
Insufficient Acid: The concentration or stoichiometry of the acid may be too low for the specific substrate.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Temperature: Most deprotections are run at room temperature; lower temperatures will slow the reaction rate.
-
Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions (stronger acid, longer time, or gentle heating) for complete removal.[1]
Q5: Can I remove a Boc group without using a strong acid?
A5: Yes, alternative methods are available for substrates with other acid-sensitive functional groups. These include:
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) can be used, often under milder conditions than strong Brønsted acids.[2]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid, which can be advantageous for sensitive substrates.[3]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS analysis, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
-
For Tryptophan: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.
-
For Methionine: Thioanisole is effective at preventing S-alkylation.
-
For Cysteine: 1,2-Ethanedithiol (EDT) is a commonly used scavenger.
-
General Purpose: Water can also act as a scavenger. A common cocktail for peptides with multiple sensitive residues is Reagent K (TFA/phenol/water/thioanisole/EDT).
-
Issue 2: Low yield of the desired product and presence of starting material.
-
Possible Cause: Incomplete deprotection.
-
Solutions:
-
Increase Acid Concentration/Stoichiometry: For TFA in dichloromethane (B109758) (DCM), a concentration of 20-50% is a good starting point. For particularly stubborn substrates, consider using 4M HCl in dioxane.[1]
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and continue until all starting material is consumed.
-
Increase Temperature: Gentle warming (e.g., to 40°C) can increase the reaction rate, but this should be done in the presence of scavengers to minimize potential side reactions.[1]
-
Issue 3: Degradation of other acid-sensitive groups in the molecule.
-
Possible Cause: The deprotection conditions are too harsh for other protecting groups (e.g., tert-butyl esters, trityl groups).
-
Solutions:
-
Use Milder Acidic Conditions: Decrease the concentration of TFA or consider a weaker acid.
-
Employ Alternative Deprotection Methods:
-
Lewis Acids: Use ZnBr₂ in DCM for a milder deprotection.
-
Thermal Deprotection: Heat the compound in a high-boiling solvent to remove the Boc group without acid.
-
-
Data Presentation
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection [1]
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA | 20-50% in DCM, Room Temp. | 0.5 - 4 h | Highly effective, volatile (easy removal). | Corrosive, toxic, can cleave other acid-labile groups. |
| HCl | 4M in Dioxane or Ethyl Acetate, Room Temp. | 1 - 12 h | Cost-effective, readily available. | Can be less selective, potential for chlorinated byproducts. |
| p-TSA | 2 equiv. in CH₃CN or neat | 10 min - 1 h | Solid (easy to handle), less corrosive. | Can require heat, less volatile. |
| H₃PO₄ | Aqueous solution in THF | Variable | Mild, selective. | Slower reaction times, more complex workup. |
Table 2: Effectiveness of Scavenger Cocktails in Preventing tert-Butylation of a Model Peptide
| Scavenger Cocktail (v/v/v) | Desired Product Purity (%) |
| 95% TFA / 5% H₂O | 85% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 95% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 98% |
Note: Data is illustrative and optimal conditions depend on the specific substrate.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM with a Scavenger
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger (e.g., 2.5-5% v/v triisopropylsilane).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be precipitated from cold diethyl ether or purified by chromatography.[1]
Protocol 2: Boc Deprotection using Zinc Bromide (Lewis Acid)
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂) (2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can be longer, from overnight to 3 days. Monitor progress by TLC or LC-MS.[1][4]
-
Work-up: Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
Protocol 3: Thermal Boc Deprotection
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Boc-protected compound in a high-boiling point solvent (e.g., an ionic liquid like TTP-NTf₂ or in some cases, water).[3][5]
-
Heating: Heat the mixture to the required temperature (typically 110-150°C).[5]
-
Reaction: Stir at temperature for 2.5-6 hours, monitoring by TLC.[5]
-
Work-up: Cool the reaction mixture and extract the product with an appropriate solvent system (e.g., CH₂Cl₂/water).[5]
Visualizations
Caption: Decision workflow for choosing a Boc deprotection method.
Caption: Mechanism of side product formation and prevention by scavengers.
References
Technical Support Center: Optimizing Amide Bond Formation
Welcome to the technical support center for amide bond formation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of amide bond formation using coupling reagents?
A1: The formation of an amide bond from a carboxylic acid and an amine is often challenging due to a competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt.[1] Coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a reactive intermediate (such as an active ester or acylisourea) that is readily attacked by the amine nucleophile to form the stable amide bond.[2][3] The process typically involves two main steps: activation of the carboxy moiety and subsequent acylation of the amino group.[2]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the electronic properties of the amine and carboxylic acid, the risk of epimerization of chiral centers, and cost.[4]
-
Carbodiimides (EDC, DCC, DIC): These are broadly applicable and cost-effective. EDC is favored for its water-soluble urea (B33335) byproduct, which simplifies purification.[2][5] DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration.[5][6] These reagents often require additives to improve efficiency and suppress racemization.[2]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are highly efficient with fast reaction times and are excellent for difficult couplings, such as those involving sterically hindered or electron-deficient partners.[5][7] HATU, based on the additive HOAt, is particularly effective at minimizing racemization.[5]
-
Phosphonium Salts (PyBOP, BOP): Similar to uronium salts, these are very effective and have the advantage of not reacting with the free amino group of the amine component, which can be an issue with uronium reagents if they are used in excess.[3][4]
-
For specialized cases, such as coupling highly hindered substrates, converting the carboxylic acid to an acyl fluoride (B91410) using reagents like TFFH or BTFFH can be a successful strategy.[8]
Q3: What is the role of a base in the coupling reaction, and which one should I use?
A3: A non-nucleophilic organic base is essential to neutralize any acid generated during the reaction and to ensure the amine component remains in its free, nucleophilic form.[4][6] Commonly used bases include diisopropylethylamine (DIPEA), triethylamine (B128534) (TEA), and N-methylmorpholine (NMM).[2][4]
-
DIPEA is often the preferred choice due to its steric bulk, which minimizes its potential to act as a nucleophile and cause unwanted side reactions.[4]
-
For reactions with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[2]
-
It is crucial to use a stoichiometric amount of base to avoid undesirable side reactions.[4]
Q4: Which solvent should I use for my amide coupling reaction?
A4: The ideal solvent should dissolve all reactants and reagents while being inert to the reaction conditions. Anhydrous polar aprotic solvents are the most common choices.[9]
-
DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are frequently used due to their excellent solubilizing properties.[4][10]
-
Acetonitrile (MeCN) and THF (Tetrahydrofuran) are also good options.[4][11]
-
It is critical to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to low yields.[4][9] If necessary, solvents should be dried over molecular sieves.[9]
-
For greener chemistry applications, solvents like 2-MeTHF and ethyl acetate have been evaluated as potential replacements for DMF and DCM.[12][13]
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[14] For solid-phase peptide synthesis (SPPS), the Kaiser test can be used to detect the presence of unreacted primary amines on the resin support, indicating an incomplete coupling reaction.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during amide synthesis.
Issue 1: Low or No Product Formation
Potential Causes & Solutions
-
Incomplete Activation of Carboxylic Acid: The coupling reagent may be degraded or insufficient.
-
Hydrolysis of Activated Intermediate: Trace amounts of water in the solvent or reagents can hydrolyze the activated ester.
-
Deactivation of Amine: If the amine is used as a salt (e.g., hydrochloride), it must be neutralized. Acid generated during the reaction can also protonate the amine, rendering it non-nucleophilic.[6][15]
-
Solution: Ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA) is added to liberate the free amine.[15]
-
-
Poor Reactivity of Substrates: Sterically hindered or electron-deficient amines/acids react slowly.[9][15]
Issue 2: Presence of Epimers/Racemization in the Product
Potential Causes & Solutions
-
Over-activation of the Carboxylic Acid: Highly reactive intermediates, especially those formed with carbodiimides alone, are susceptible to racemization via an oxazolone (B7731731) intermediate, particularly with N-protected amino acids.[2][4]
-
Strong Base or High Temperature: Basic conditions and elevated temperatures can increase the rate of epimerization.[15][16]
-
Choice of Coupling Reagent: Uronium/aminium-based reagents can sometimes lead to racemization if not used properly.[9]
Issue 3: Unwanted Side Products
Potential Causes & Solutions
-
N-acylurea Formation: When using carbodiimides (like DCC or DIC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Solution: The addition of HOBt or HOAt traps the O-acylisourea intermediate by forming an active ester, which prevents this rearrangement.[2]
-
-
Reaction of Coupling Reagent with Amine: Uronium/aminium reagents (e.g., HBTU, HATU) can react with the N-terminus of the amine to form an inactive guanidino by-product, especially when the coupling reagent is in excess.[3][17]
-
Hydrolysis of Acylating Agent: If using an acyl chloride, it can react with trace water, especially under basic conditions.[6]
-
Solution: Perform the reaction under strictly anhydrous conditions. Slow, dropwise addition of the acyl chloride to the amine solution can minimize hydrolysis.[6]
-
Data Presentation: Reagent Comparison
Table 1: Common Amide Coupling Reagents & Additives
| Reagent/Additive | Class | M.W. | Key Features & Byproducts | Typical Equivalents |
| EDC·HCl | Carbodiimide (B86325) | 191.70 | Water-soluble urea byproduct, good for aqueous extractions.[2][5] | 1.1 - 1.5 |
| DCC | Carbodiimide | 206.33 | Forms insoluble DCU byproduct (removed by filtration). Not for SPPS.[5] | 1.1 - 1.2 |
| DIC | Carbodiimide | 126.20 | Forms soluble DIU byproduct. Preferred carbodiimide for SPPS.[5] | 1.1 - 1.2 |
| HATU | Uronium/Aminium | 380.23 | Very fast and efficient; low racemization due to HOAt base.[5] | 1.0 - 1.2 |
| HBTU | Uronium/Aminium | 379.25 | Highly effective, but higher risk of racemization than HATU.[2] | 1.0 - 1.2 |
| PyBOP | Phosphonium | 520.40 | High coupling efficiency; does not react with free amine.[3][4] | 1.0 - 1.2 |
| COMU | Uronium | 428.26 | Safer Oxyma-based alternative to benzotriazole (B28993) reagents; water-soluble byproducts.[5][17] | 1.0 - 1.2 |
| HOBt | Additive | 135.12 | Suppresses racemization and N-acylurea formation.[2] | 1.0 - 1.2 |
| HOAt | Additive | 136.11 | More effective than HOBt at accelerating coupling and suppressing racemization.[3][16] | 1.0 - 1.2 |
| OxymaPure | Additive | 142.11 | Non-explosive HOBt/HOAt alternative; effective at suppressing racemization.[3][9] | 1.0 - 1.2 |
Table 2: Common Solvents and Bases
| Type | Name | Properties |
| Solvent | DMF, DCM, NMP | Polar aprotic; excellent solubility for most substrates. Must be anhydrous.[4][10] |
| Acetonitrile (MeCN) | Good alternative, especially for EDC-based couplings.[4] | |
| 2-MeTHF, Ethyl Acetate | "Greener" alternatives with lower toxicity.[12] | |
| Base | DIPEA | Sterically hindered, non-nucleophilic. Most common choice.[2][4] |
| Triethylamine (TEA) | Common, but can be more nucleophilic than DIPEA. | |
| N-Methylmorpholine (NMM) | Frequently used in peptide synthesis.[2] | |
| 2,6-Lutidine, sym-Collidine | Weaker bases used to minimize racemization in sensitive couplings.[2][17] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Coupling (EDC/HOBt)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM, ~0.1-0.5 M).
-
Amine Addition: Add the amine (1.1 equivalents) to the solution.
-
Base Addition: Add DIPEA (2.5 equivalents) to the mixture.[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add EDC·HCl (1.2 equivalents) portion-wise to the stirred reaction mixture.[6]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.[6]
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 1M HCl (to remove base and unreacted amine), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[6][11]
Protocol 2: Monitoring Coupling in Solid-Phase Peptide Synthesis (Kaiser Test)
This test detects free primary amines on the resin.
-
Sample Collection: After the coupling step, withdraw a small sample of resin beads (~5-10 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Place the washed resin beads in a small glass test tube. Add 2-3 drops each of:
-
Solution A: Phenol in ethanol
-
Solution B: Potassium cyanide in pyridine
-
Solution C: Ninhydrin in ethanol
-
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[7]
-
Observation:
-
Dark Blue Beads/Solution: Indicates the presence of free primary amines (incomplete coupling). The coupling step should be repeated ("double coupling").[7]
-
Colorless/Yellow Beads/Solution: Indicates the absence of free primary amines (complete coupling). You can proceed to the next step (e.g., Fmoc deprotection).[7]
-
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. bachem.com [bachem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. growingscience.com [growingscience.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of PEGylated Conjugates by HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated conjugates by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of PEGylated conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between PEGylated Conjugate, Unreacted Protein, and/or Free PEG | Inappropriate HPLC mode selected. | Select the most suitable HPLC mode based on the physicochemical differences between your molecules. SEC is a good starting point for separating by size, while RP-HPLC can separate based on hydrophobicity, and IEX based on charge.[1] |
| Suboptimal column chemistry or pore size. | For RP-HPLC, C4 or C18 columns are often used. C18 may provide better separation for larger PEGylated proteins, while C4 can be better for smaller conjugates.[2][3] For SEC, ensure the column's pore size is appropriate for the hydrodynamic volume of your conjugate to achieve good separation from smaller, unreacted species.[4] | |
| Inadequate mobile phase composition or gradient. | In RP-HPLC, optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[2][4] Acetonitrile is a commonly used organic modifier, and trifluoroacetic acid (TFA) is a frequent ion-pairing agent.[2] In IEX, a shallow salt gradient is more effective than a step elution for species with small charge differences.[4] | |
| Broad Peak Shape of the PEGylated Conjugate | Polydispersity of the PEG reagent. | The inherent molecular weight distribution of the PEG chain can lead to peak broadening.[5][6] This is an intrinsic property of the material, but ensuring the use of high-quality, low-polydispersity PEG reagents can help. |
| Secondary interactions with the stationary phase. | In SEC, non-specific binding to the column matrix can cause peak tailing. Consider adding a small percentage of an organic modifier or adjusting the ionic strength of the mobile phase.[7] | |
| Low Recovery of PEGylated Conjugate | Irreversible binding to the column. | Modify elution conditions. For IEX, increase the salt concentration in the elution buffer. For RP-HPLC, adjust the organic solvent gradient. For HIC, decrease the salt concentration.[8] |
| Precipitation on the column. | Decrease the sample concentration.[8] Modify the buffer to improve the solubility of the conjugate.[8] Elevating the column temperature (e.g., to 45 °C) in RP-HPLC can also improve peak shape and recovery.[2] | |
| Difficulty in Detecting Free PEG | PEG lacks a strong UV chromophore. | Use a detector suitable for non-UV-absorbing compounds, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[9][][11] RI detection is a common method for quantifying free PEG in protein conjugate samples.[9] |
| Poor Separation of Positional Isomers | Insufficient resolving power of the chosen method. | RP-HPLC and IEX are powerful techniques for separating positional isomers.[] The attachment of a PEG chain can shield surface charges, altering the protein's interaction with an IEX column and allowing for the separation of isomers based on the PEGylation site.[] |
| Suboptimal gradient conditions. | Utilize a shallow gradient to enhance the separation of isomers with very similar properties.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial HPLC method for purifying a PEGylated protein?
Size Exclusion Chromatography (SEC) is often the first method used for purifying PEGylated proteins.[] It is highly effective at separating the larger PEGylated conjugate from smaller molecules like unreacted native protein and low molecular weight by-products.[] However, its success depends on a significant difference in hydrodynamic radii between the species.[13]
Q2: How do I choose between RP-HPLC, IEX, and HIC for further purification?
The choice depends on the specific properties of your conjugate and the impurities you need to remove:
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It is particularly effective for separating positional isomers and can offer higher resolution than SEC.[2][]
-
Ion Exchange Chromatography (IEX): Separates based on net surface charge. Since PEGylation can shield the protein's surface charges, this technique can be used to separate conjugates with different degrees of PEGylation and even positional isomers.[][]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity under non-denaturing aqueous conditions. It can be a useful orthogonal technique to IEX.[]
Q3: Why is my PEGylated protein peak so broad in RP-HPLC?
The broad peak is often a result of the polydispersity of the PEG chain itself.[5][6] Since the PEG reagent is a mixture of polymers with a distribution of chain lengths, the resulting conjugate is also a heterogeneous mixture, which leads to a broader peak in chromatography.[5]
Q4: I can't see the unreacted PEG in my chromatogram using a UV detector. Why?
Polyethylene (B3416737) glycol does not have a significant chromophore, meaning it does not absorb UV light well.[] To detect and quantify unreacted PEG, you should use a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[9][][11]
Q5: Can I use HPLC to separate proteins with different numbers of PEG chains attached (e.g., mono-PEGylated vs. di-PEGylated)?
Yes, both IEX and RP-HPLC are effective for this purpose. In IEX, the addition of each PEG chain can shield charged residues on the protein surface, leading to a change in its retention time on the column.[] In RP-HPLC, the difference in hydrophobicity between mono- and di-PEGylated species can also be exploited for separation.
Experimental Protocols
Protocol 1: General SEC Method for Removal of Unreacted Protein and PEG
This protocol is a starting point for separating PEGylated conjugates from unreacted starting materials based on size.
Materials:
-
Size Exclusion Chromatography (SEC) column with an appropriate molecular weight range (e.g., Zenix SEC-150, TSKgel G4000SWXL).[14][15]
-
HPLC system with a UV detector and preferably an RI or ELSD detector in series.
-
Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).[14]
-
Filtered and degassed reaction mixture.
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[14][15]
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm or 0.45 µm filter.[4]
-
Injection: Inject a small volume of the prepared sample onto the column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[4][8]
-
Elution: Perform an isocratic elution with the mobile phase.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 214 nm or 280 nm) to detect the protein and conjugate, and an RI or ELSD detector to detect the free PEG.[14] The larger PEGylated conjugate will elute first, followed by the unreacted protein, and then the smaller free PEG.
Protocol 2: General RP-HPLC Method for High-Resolution Separation
This protocol provides a general framework for separating PEGylated species, including positional isomers, based on hydrophobicity.
Materials:
-
Reversed-Phase column (e.g., Jupiter C4 or C18, 300 Å pore size).[2][3]
-
HPLC system with a UV detector.
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Filtered and degassed reaction mixture.
Methodology:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of approximately 1.0 mL/min until the baseline is stable.[2]
-
Temperature Control: Set the column temperature to 45 °C to improve peak shape and recovery.[2]
-
Sample Preparation: Filter the sample through a 0.22 µm or 0.45 µm filter.
-
Injection: Inject the prepared sample.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 1-2% increase in B per minute) is often optimal for resolving closely related species.[2] For example, a gradient from 20% to 65% B over 25 minutes can be a good starting point.[3]
-
Column Wash and Re-equilibration: After the elution of all components, wash the column with a high concentration of Mobile Phase B (e.g., 90%) and then re-equilibrate at the initial conditions for the next injection.[2]
Data Presentation
Table 1: Recommended Starting Conditions for Different HPLC Modes
| Parameter | Size Exclusion (SEC) | Reversed-Phase (RP-HPLC) | Ion Exchange (IEX) | Hydrophobic Interaction (HIC) |
| Primary Separation Principle | Hydrodynamic Radius (Size) | Hydrophobicity | Net Surface Charge | Surface Hydrophobicity |
| Typical Stationary Phase | Silica or polymer-based with controlled pore sizes | C4 or C18 bonded silica | Anion or Cation exchange resin | Phenyl, Butyl, or other hydrophobic ligands |
| Mobile Phase A | Buffered Saline (e.g., 150 mM Phosphate Buffer, pH 7.0)[14] | 0.1% TFA in Water[2] | Low salt buffer (e.g., 20 mM MES, pH 6.0)[1] | High salt buffer (e.g., 1 M Ammonium Sulfate in Phosphate Buffer) |
| Mobile Phase B | N/A (Isocratic) | 0.1% TFA in Acetonitrile[2] | High salt buffer (e.g., Mobile Phase A + 1 M NaCl)[1] | Low salt buffer (e.g., Phosphate Buffer without salt) |
| Elution Mode | Isocratic | Gradient | Gradient | Gradient |
| Key Advantage | Good for initial cleanup and aggregate removal.[] | High resolution of positional isomers.[] | Separates based on degree of PEGylation.[] | Orthogonal to IEX, non-denaturing.[] |
Visualizations
Caption: General experimental workflow for the purification of PEGylated conjugates.
Caption: Decision tree for troubleshooting poor separation in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 13. waters.com [waters.com]
- 14. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low yields in bioconjugation experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guidance on overcoming specific challenges encountered during bioconjugation reactions.
FAQ 1: Why is my final conjugate yield consistently low?
Low conjugate yield can arise from a variety of factors throughout the experimental workflow. A systematic investigation of the following areas is crucial for identifying the root cause:
-
Suboptimal Reaction Conditions: The pH, temperature, and duration of the reaction are critical parameters that can significantly impact efficiency.[1][]
-
Reagent Quality and Stoichiometry: Degradation of reagents or an incorrect molar ratio of reactants can lead to poor outcomes.[1][]
-
Biomolecule-Related Issues: The purity, concentration, and inherent properties of your protein, antibody, or oligonucleotide can affect conjugation.[1][3]
-
Problematic Buffer Components: The presence of interfering substances in your reaction buffer can quench the reaction.[1][4]
-
Inefficient Purification: Significant loss of the conjugated product during purification steps is a common contributor to low final yield.[4][5][6]
FAQ 2: How can I determine if my starting biomolecule is the problem?
Several factors related to your protein or other biomolecules can lead to low conjugation efficiency. Consider the following:
-
Purity: The presence of contaminating proteins (e.g., BSA) or other molecules with reactive groups can compete with your target biomolecule for the labeling reagent.[3] It is recommended to use a biomolecule that is >95% pure.
-
Concentration: Low concentrations of your biomolecule can slow down the reaction kinetics, allowing competing side reactions like hydrolysis of the reactive linker to dominate.[3][7] For antibody labeling, a concentration greater than 0.5 mg/mL is often recommended.[1]
-
Accessibility of Reactive Sites: The target functional groups (e.g., lysines, cysteines) on your protein may be buried within the protein's three-dimensional structure, making them inaccessible to the conjugation reagent.[8] This is a common challenge when working with native proteins.[8]
-
Presence of Additives: Stabilizers like bovine serum albumin (BSA) or gelatin, or buffers containing primary amines (e.g., Tris) or sodium azide (B81097) can interfere with the conjugation reaction.[3]
FAQ 3: My reactive linker (e.g., NHS ester, maleimide) may be inactive. How can I check this and prevent it?
Reactive linkers are susceptible to degradation, which can significantly lower your conjugation yield.
-
NHS Esters: These are highly susceptible to hydrolysis, especially at higher pH.[7][9][10] The rate of hydrolysis increases as the pH rises, competing with the desired amidation reaction.[7][9][10] It is crucial to use fresh, high-quality NHS ester reagents and prepare solutions immediately before use.
-
Maleimides: The maleimide (B117702) group can also undergo hydrolysis, particularly at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.[11] Maleimides are also sensitive to the presence of thiols, so exposure to thiol-containing reagents should be avoided until the conjugation step.
To minimize reagent degradation, purchase high-quality reagents and store them under the recommended conditions (typically cool and dry). For sensitive reagents, consider purchasing smaller quantities to ensure you are always working with a fresh batch.
FAQ 4: What are the optimal buffer conditions for my conjugation reaction?
The choice of buffer and its pH are critical for a successful bioconjugation reaction.
-
pH: The optimal pH depends on the specific chemistry being used.
-
Amine-reactive NHS esters: A pH range of 7.2 to 8.5 is generally recommended.[7] A common starting point is pH 8.3.[10][12] Below this range, the primary amines on the protein are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes rapid.[10]
-
Thiol-reactive Maleimides: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[11] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with amines.[11]
-
-
Buffer Components to Avoid: Your reaction buffer must be free of extraneous nucleophiles that can compete with your biomolecule.
-
For amine-reactive chemistries , avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][4]
-
For thiol-reactive chemistries , avoid buffers containing thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[4]
-
Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used for bioconjugation reactions.[7]
FAQ 5: I am observing precipitation during my reaction. What is the cause and how can I prevent it?
Precipitation during the conjugation reaction can be caused by several factors:
-
High Protein Concentration: Very high concentrations of proteins can lead to aggregation and precipitation.[4]
-
Inappropriate Buffer Conditions: A suboptimal pH or the wrong buffer composition can affect the stability of your protein, causing it to precipitate.[4]
-
Over-modification: A high degree of labeling, especially with hydrophobic molecules, can lead to aggregation and precipitation of the conjugate.[3]
-
Isoelectric Point: If the pH of the reaction buffer is close to the isoelectric point (pI) of the protein, its solubility will be at its minimum, which can lead to precipitation.[3]
To prevent precipitation, you can try optimizing the protein concentration, adjusting the pH of the buffer, or reducing the molar excess of the labeling reagent.
FAQ 6: My purification process seems to be the cause of low yield. How can I improve it?
Purification is a critical step where significant sample loss can occur.
-
Choice of Purification Method: Common methods for purifying bioconjugates include size exclusion chromatography (SEC), affinity chromatography, and dialysis.[4][5][6] The best method will depend on the properties of your conjugate and the unreacted starting materials.
-
Method Optimization: It is important to optimize your chosen purification method to ensure efficient separation of the conjugate from unreacted biomolecule and labeling reagent, while minimizing loss of the desired product.
-
Handling: Be mindful of potential losses due to non-specific binding to purification columns or membranes.
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table summarizes the stability of N-hydroxysuccinimide (NHS) esters at different pH values and temperatures. The half-life indicates the time it takes for half of the NHS ester to be hydrolyzed and become non-reactive.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[7][9] |
| 8.6 | 4 | 10 minutes[7][9] |
Note: The rate of hydrolysis increases significantly with increasing pH.[7][9][10] This competing reaction can drastically reduce the efficiency of the conjugation to primary amines.
Table 2: Recommended pH Ranges for Common Bioconjugation Chemistries
This table provides the optimal pH ranges for commonly used bioconjugation reactions to maximize yield and minimize side reactions.
| Conjugation Chemistry | Reactive Groups | Optimal pH Range | Rationale |
| NHS Ester | Primary Amines (e.g., Lysine) | 7.2 - 8.5[7] | Balances amine reactivity (deprotonated state) and NHS ester stability (minimizes hydrolysis).[10] |
| Maleimide | Thiols (e.g., Cysteine) | 6.5 - 7.5[11] | Ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis and side reactions with amines.[11] |
| EDC/NHS | Carboxylic Acids and Primary Amines | Activation: 4.5-7.2, Conjugation: 7.0-8.0[1] | Two-step reaction where the carboxyl group is first activated with EDC/NHS at a slightly acidic pH, followed by reaction with the amine at a neutral to slightly basic pH.[1] |
| Isocyanate | Primary Amines | > 8.0 | The amine group needs to be in its unprotonated, nucleophilic state to react efficiently.[13] |
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol describes a common method for removing interfering substances from your biomolecule solution and exchanging it into the appropriate reaction buffer.
-
Equilibrate the Column: Equilibrate the desalting column (e.g., a spin column) with the desired reaction buffer according to the manufacturer's instructions. This typically involves washing the column multiple times with the new buffer.
-
Prepare the Sample: Ensure your biomolecule sample is within the recommended concentration and volume limits for the desalting column.
-
Load the Sample: Carefully apply your biomolecule sample to the top of the equilibrated column.
-
Elute the Sample: Centrifuge the column (for spin columns) or allow the buffer to flow through by gravity. Your buffer-exchanged biomolecule will be in the eluate.
-
Determine Concentration: Measure the concentration of your biomolecule in the collected eluate.
Protocol 2: General Protocol for a Two-Step SMCC Crosslinker Conjugation
This protocol outlines the general steps for conjugating two proteins using the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker.
-
Prepare Protein-NH₂: Dissolve the protein containing primary amines (Protein-NH₂) in an amine-free buffer (e.g., PBS) at a suitable concentration.
-
Prepare SMCC Solution: Immediately before use, dissolve the SMCC crosslinker in a dry, water-miscible organic solvent like DMSO.
-
Activation Reaction: Add the SMCC solution to the Protein-NH₂ solution at a desired molar excess. Allow the reaction to proceed for 30-60 minutes at room temperature to form the maleimide-activated protein.
-
Remove Excess Crosslinker: Purify the maleimide-activated protein from the excess, unreacted SMCC using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.2).
-
Prepare Protein-SH: Dissolve the protein containing a free sulfhydryl group (Protein-SH) in a thiol-free buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Combine the purified maleimide-activated Protein-NH₂ with the Protein-SH.[4] Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Purification of the Conjugate: Purify the final conjugate from unreacted proteins and byproducts using a suitable method like size exclusion chromatography (SEC) or affinity chromatography.[4]
Mandatory Visualization
Caption: A systematic workflow for troubleshooting low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Storage and Stability of PEGylated Compounds
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common storage and stability issues encountered by researchers, scientists, and drug development professionals working with PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with PEGylated compounds?
A1: The most prevalent stability issues include:
-
Hydrolysis: Cleavage of the linker between the PEG and the molecule, particularly with ester-based linkers, leading to de-PEGylation.[1]
-
Oxidation: Degradation of the polyethylene (B3416737) glycol chain, which can be initiated by heat, light, and the presence of oxygen.[2] This can lead to the formation of impurities like aldehydes and carboxylates.[3]
-
Aggregation: PEGylated proteins can form soluble or insoluble aggregates, which may be driven by factors like temperature stress, high concentration, or conformational changes induced by PEGylation.[4][5]
-
Loss of Biological Activity: Degradation or aggregation can lead to a reduction or complete loss of the therapeutic or functional activity of the PEGylated molecule.
Q2: What are the ideal storage conditions for PEGylated compounds?
A2: To ensure long-term stability, PEGylated compounds should generally be stored under the following conditions:
-
Temperature: Frozen storage (≤ -15°C) is often recommended for long-term stability.[6] For shorter durations, refrigeration at 2-8°C is common.[7] Room temperature storage is generally not advised as it can accelerate degradation.[3]
-
Light: Protect from light, as it can accelerate oxidative degradation.[3][6]
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[3][6]
-
Moisture: For lyophilized powders, especially those with moisture-sensitive linkers like NHS esters, storage in a dry environment with a desiccant is crucial.[6]
Q3: How does the type of PEG linker affect stability?
A3: The linker chemistry plays a critical role in the stability of a PEGylated compound. For example, ester-based linkers are susceptible to hydrolysis, especially at higher pH, leading to de-PEGylation.[1] In contrast, ether or amide linkages are generally more stable. The choice of linker should be guided by the desired in vivo release profile and the required shelf-life of the product.
Q4: Can the molecular weight of PEG influence the stability of the compound?
A4: Yes, the molecular weight of the PEG chain can impact stability in several ways. Higher molecular weight PEGs can offer greater steric hindrance, which may protect the protein from proteolytic degradation and reduce aggregation.[8][9] However, the effect can be protein-specific, and very large PEG chains could potentially induce conformational changes that might affect stability.[9]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common stability problems encountered during experiments with PEGylated compounds.
Guide 1: Investigating Compound Aggregation
Q: My PEGylated compound solution appears cloudy, or I'm observing high molecular weight species in my analysis. What should I do?
A: Follow these steps to troubleshoot aggregation:
Caption: Troubleshooting workflow for aggregation issues.
Guide 2: Addressing Loss of Biological Activity
Q: I've noticed a significant decrease in the biological activity of my PEGylated protein. What are the possible causes and how can I address them?
A: A loss of activity can be due to several factors. Here’s how to approach the problem:
-
Assess Purity and Integrity:
-
Question: Have you checked for degradation or aggregation?
-
Action: Run Size Exclusion Chromatography (SEC) to check for aggregation and Reverse-Phase HPLC (RP-HPLC) to look for degradation products or de-PEGylation.
-
-
Evaluate Storage and Handling:
-
Question: Was the compound stored under recommended conditions (temperature, light, atmosphere)?
-
Action: Review your storage and handling procedures. Improper conditions can lead to denaturation or degradation.[3]
-
-
Consider the PEGylation Site:
-
Question: Could the PEG chain be sterically hindering the active site of the protein?
-
Action: If possible, review the PEGylation strategy. Site-specific PEGylation away from the active site is often preferable to random conjugation.
-
-
Investigate Hydrolysis/De-PEGylation:
-
Question: Are you using a linker that is prone to hydrolysis (e.g., ester-based) in a buffer that could accelerate this (e.g., high pH)?
-
Action: Analyze your sample for the presence of the unconjugated protein. Consider using a more stable linker chemistry if de-PEGylation is confirmed.
-
Quantitative Data on Stability
The stability of PEGylated compounds is influenced by various factors. The tables below summarize some quantitative data on these effects.
Table 1: Effect of Temperature on the Stability of PEGylated Proteins
| PEGylated Protein | Temperature | Effect on Stability | Half-life | Reference |
| PEG₂₀ₖ-TIMP-1 | In vivo (mice) | PEGylation increased plasma half-life | 28 hours (vs. 1.1 hours for unmodified) | [10] |
| PEGylated Cytochrome C | 4°C | More stable than unmodified protein | >60 days | [11] |
| PEGylated Cytochrome C | 25°C | More stable than unmodified protein | >60 days (vs. ~24 days for unmodified) | [11] |
| PEGylated Trypsin (5 kDa PEG) | 50°C | Increased residual activity compared to native trypsin | ~60% residual activity (vs. ~35% for unmodified) | [8] |
Table 2: Effect of pH on the Hydrolysis of PEG Linkers
| PEG Linker Type | pH | Effect on Stability | Half-life | Reference |
| NHS Ester | 7.4 | Relatively stable | >120 minutes | [12] |
| NHS Ester | 9.0 | Rapid hydrolysis | <9 minutes | [12] |
| Ketal-based | >7.5 | Stable | >9 hours | [6] |
| Ketal-based | 6.0 - 7.5 | Moderate hydrolysis | 16 minutes - 9 hours | [6] |
| Ketal-based | 5.0 - 5.5 | Rapid hydrolysis | 2.1 - 3.7 minutes | [6] |
| Hydrazone-based | 7.4 | Relatively stable | 20 - 150 minutes (depending on structure) | [] |
| Hydrazone-based | 5.5 | Rapid hydrolysis | <2 minutes | [] |
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of PEGylated compounds are provided below.
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines the general steps for using SEC to detect and quantify aggregates in a PEGylated protein sample.[14][15]
Caption: Workflow for SEC analysis of aggregates.
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as 100 mM sodium phosphate with 300 mM arginine at pH 6.2, to minimize non-specific interactions.[16] Filter the mobile phase through a 0.2 µm filter and degas it before use.
-
Column and System Setup:
-
Select an SEC column with a pore size suitable for the molecular weight range of your PEGylated compound and its potential aggregates (e.g., TSKgel G4000SWXL).[16]
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.[16]
-
-
Sample Preparation:
-
Dilute the PEGylated compound in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject a specific volume of the prepared sample (e.g., 10-20 µL).[16]
-
Perform an isocratic elution with the mobile phase for a sufficient duration to allow all species to elute.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify the peaks corresponding to high molecular weight (HMW) aggregates, the main monomeric species, and any low molecular weight (LMW) fragments.
-
Integrate the area of each peak to calculate the relative percentage of each species, providing a quantitative measure of aggregation.
-
Protocol 2: Reverse-Phase HPLC (RP-HPLC) for Purity and Degradation Analysis
This protocol describes the use of RP-HPLC to separate PEGylated species from the native protein and to detect degradation products.[14][17]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases.
-
-
Column and System Setup:
-
Use a wide-pore C4 or C18 column suitable for protein separations.
-
Set the column temperature, often elevated (e.g., 80-90°C), to improve peak shape and recovery.[18]
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
Sample Preparation:
-
Dilute the sample in Mobile Phase A to an appropriate concentration.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
The elution order is typically based on hydrophobicity, with more hydrophobic species eluting later.
-
-
Data Analysis:
-
Monitor the eluate at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Compare the chromatogram of a stressed/stored sample to a reference standard to identify new peaks corresponding to degradation products or changes in the main peak profile.
-
Protocol 3: Dynamic Light Scattering (DLS) for Monitoring Aggregation
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the onset of aggregation.[19]
Methodology:
-
Sample Preparation:
-
Filter the sample through a DLS-compatible filter (e.g., 0.02 µm Anotop filter) directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust particles that can interfere with the measurement.
-
Ensure the sample concentration is within the instrument's optimal range.
-
-
Instrument Setup:
-
Set the measurement temperature, typically the storage or experimental temperature of the compound.
-
Allow the sample to equilibrate to the set temperature within the instrument for several minutes.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
The instrument software will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The software's autocorrelation function analyzes the intensity fluctuations to calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles.
-
Analyze the size distribution plot. A monomodal peak indicates a homogenous sample, while the appearance of larger species (a second peak or an increased polydispersity index - PDI) is indicative of aggregation.[19]
-
Caption: Common degradation pathways for PEGylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. lcms.cz [lcms.cz]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. researchgate.net [researchgate.net]
how to avoid aggregation of protein-PEG conjugates
Welcome to the technical support center for protein-PEG conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help prevent and resolve issues related to protein aggregation during and after PEGylation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during protein PEGylation, focusing on the causes and solutions for aggregation.
Q1: How can I tell if my protein-PEG conjugate is aggregating?
A1: Aggregation can be observed both visually and through analytical techniques. Visually, you might notice turbidity, opalescence, or the formation of visible particles in your reaction mixture.[1] For quantitative analysis, the following methods are recommended:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size. Aggregates will appear as high molecular weight (HMW) species that elute earlier than the desired monomeric conjugate.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size (hydrodynamic radius) and a high polydispersity index (PDI) are indicative of aggregation.[1]
Q2: What are the most common causes of aggregation during PEGylation?
A2: Aggregation during PEGylation is a complex issue with several potential root causes:[1][2]
-
Intermolecular Cross-linking: Using bifunctional PEG linkers (reagents with reactive groups at both ends) can inadvertently link multiple protein molecules together, leading to large aggregates.[1]
-
Suboptimal Reaction Conditions: The stability of a protein is highly dependent on its environment. Factors such as pH, temperature, and buffer composition, if not optimized, can cause the protein to destabilize, expose hydrophobic regions, and aggregate.[1][2]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of undesirable protein-protein interactions increases, which can be a precursor to aggregation.[1][2]
-
Poor Reagent Quality: The activated PEG reagent itself can be a source of problems. The presence of impurities or a significant amount of diol in what should be a monofunctional PEG reagent can lead to unintended cross-linking.[1]
Diagram: Primary Causes of Aggregation in PEGylation
Caption: Key factors that can lead to aggregation during the protein PEGylation process.
Q3: My protein is aggregating as soon as I add the PEG reagent. How do I optimize my reaction conditions?
A3: This is a common issue that can often be resolved by systematically optimizing the reaction parameters. A small-scale screening experiment is highly recommended before proceeding to a larger scale. Key parameters to investigate include pH, PEG-to-protein molar ratio, and temperature.
-
pH: The pH of the reaction buffer is critical. For amine-reactive PEGs (like NHS esters), neutral to slightly alkaline pH (7.0-8.0) is common for targeting lysine (B10760008) residues. However, a lower pH (around 6.5) can sometimes be beneficial to increase selectivity for the N-terminal amine, which has a lower pKa than lysine, potentially reducing multi-PEGylation and aggregation.[1][3]
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can increase the degree of PEGylation but also raises the risk of aggregation. It is advisable to start with a low molar ratio (e.g., 1:1 to 5:1 PEG to reactive sites) and increase it incrementally while monitoring for aggregation.[1][3]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) slows down the reaction rate. This can provide a more controlled conjugation, favoring the desired intramolecular modification over intermolecular cross-linking that leads to aggregation.[1]
-
Reagent Addition: Instead of adding the PEG reagent all at once, try a stepwise or gradual addition over a period of time. This maintains a lower instantaneous concentration of the reagent, which can help minimize aggregation.[1]
| Parameter | Starting Range for Optimization | Rationale |
| pH | 6.5 - 8.0 | Balances reactivity of target amines with protein stability. Lower pH can favor N-terminal PEGylation.[1][3] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | Empirically determine the lowest ratio that achieves desired PEGylation without causing aggregation.[1] |
| Temperature | 4°C vs. Room Temperature (20-25°C) | Slower reaction at 4°C can reduce intermolecular cross-linking and aggregation.[1] |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce the probability of protein-protein interactions.[1] |
Q4: I've optimized my reaction conditions, but I still see some aggregation. Can additives or excipients help?
A4: Yes, the use of stabilizing excipients in the reaction buffer is an effective strategy to further minimize aggregation. These molecules work by stabilizing the protein's native structure or by suppressing non-specific protein-protein interactions.[1]
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Act as protein stabilizers through a mechanism known as preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Known to suppress non-specific protein-protein interactions and increase solubility.[1] |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Can prevent surface-induced aggregation by reducing the surface tension at low concentrations.[1] |
Q5: Does the size or type of PEG linker affect aggregation?
A5: Absolutely. Both the molecular weight (MW) of the PEG and its functionality are critical factors.
-
PEG Molecular Weight: Larger PEG chains (e.g., 20 kDa) can provide a more significant steric shield around the protein, which can slow the rate of aggregation and even keep micro-aggregates soluble, preventing precipitation.[4] Studies on G-CSF showed that even a 5 kDa PEG significantly improved stability against aggregation compared to the unmodified protein.[4]
-
PEG Functionality: If aggregation is due to cross-linking, it is crucial to use a monofunctional PEG reagent. Homobifunctional linkers possess reactive groups at both ends and can physically link two or more protein molecules, directly causing aggregation.[1] If you are using a bifunctional linker and observing aggregation, switching to a monofunctional version is a primary troubleshooting step.[1]
Diagram: Troubleshooting Workflow for Aggregation
Caption: A step-by-step decision tree for troubleshooting aggregation issues during protein PEGylation.
Detailed Experimental Protocols
Protocol 1: Quantifying Aggregates with Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation state of a protein-PEG conjugate sample.
Materials:
-
SEC-HPLC system with a UV detector (280 nm).
-
Suitable SEC column (e.g., pore size appropriate for the expected size of the conjugate and its aggregates).
-
Mobile Phase: A buffer that promotes protein stability and minimizes non-specific interactions with the column matrix, typically Phosphate-Buffered Saline (PBS) or a similar buffer containing ~150 mM salt.
-
Protein-PEG conjugate sample.
-
Low-protein-binding syringe filters (0.22 µm).
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.[2]
-
Sample Preparation: Before injection, clarify the protein-PEG sample by filtering it through a 0.22 µm low-protein-binding filter to remove any large, insoluble aggregates that could clog the column.
-
Injection: Inject a defined volume (e.g., 10-50 µL) of the filtered sample onto the equilibrated column.
-
Data Acquisition: Run the chromatogram isocratically for a sufficient time to allow for the elution of all species, from high molecular weight aggregates to the monomeric protein and any potential fragments.
-
Analysis:
-
Identify the peaks in the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute first (shorter retention time). The main peak should correspond to the monomeric protein-PEG conjugate.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 2: Measuring Particle Size Distribution with Dynamic Light Scattering (DLS)
This protocol outlines the steps for assessing aggregation by measuring the size distribution of conjugates in solution.
Materials:
-
DLS instrument.
-
Low-volume, clean cuvettes.
-
Protein-PEG conjugate sample.
-
Reaction/storage buffer for dilution.
-
Low-protein-binding syringe filters (0.22 µm).
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions. Set the experimental temperature, typically 25°C.
-
Sample Preparation:
-
Filter a sufficient volume of the sample buffer through a 0.22 µm filter to use as a blank and for dilution.
-
Filter the protein-PEG conjugate sample through a 0.22 µm filter directly into a clean cuvette to remove dust and large, insoluble aggregates.[5] A sample volume of 30-50 µL is typically required.[5]
-
The protein concentration should be within the instrument's optimal range (often 0.1-1.0 mg/mL). Dilute with filtered buffer if necessary.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Enter the sample parameters into the software, including the viscosity and refractive index of the buffer at the measurement temperature.
-
Allow the sample to equilibrate thermally for several minutes inside the instrument.
-
Perform the measurement. The instrument will collect data over a set period (e.g., 10-20 runs of 10 seconds each).
-
-
Analysis:
-
The software will generate a report including the intensity-weighted size distribution, the Z-average hydrodynamic radius (Rh), and the Polydispersity Index (PDI).
-
Z-average (Rh): This is the intensity-weighted mean hydrodynamic size. A significant increase compared to the expected monomer size indicates aggregation.
-
PDI: This index measures the width of the size distribution. A PDI value below 0.2 is generally considered monodisperse (a single population of particles), while higher values suggest the presence of multiple species, such as aggregates.
-
Examine the distribution graph. The presence of peaks at larger size diameters is a direct indication of aggregation.
-
References
Technical Support Center: Optimizing Molar Ratio of Linker to Protein for Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of linker-to-protein molar ratios for conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the molar ratio of linker to protein a critical parameter in conjugation?
A1: The molar ratio of linker to protein is a critical parameter because it directly influences the degree of labeling (DOL) or drug-to-antibody ratio (DAR) of the final conjugate.[1][] An optimal ratio ensures sufficient modification for efficacy while avoiding over-conjugation, which can lead to protein aggregation, loss of biological activity, and altered pharmacokinetic properties.[1][3][4] The ideal molar ratio is system-dependent and must be determined empirically.[5][6]
Q2: What are the common starting molar ratios for a new conjugation experiment?
A2: For initial experiments, it is recommended to test a range of molar ratios. Starting with ratios of 10:1 to 40:1 (linker:protein) is a common practice for amine-reactive labeling.[7] For maleimide-thiol conjugations, trial ratios such as 2:1, 5:1, 10:1, 20:1, and 40:1 are often suggested.[5] The optimal ratio will depend on the protein's characteristics, the number of available reactive sites, and the specific linker chemistry.[]
Q3: How do I calculate the amount of linker needed for a specific molar ratio?
A3: To calculate the amount of linker required, you first need to determine the molar quantities of your protein.
-
Step 1: Calculate moles of protein:
-
Moles of Protein = (Concentration of Protein in mg/mL) / (Molecular Weight of Protein in g/mol ) * Volume in mL
-
-
Step 2: Calculate moles of linker needed:
-
Moles of Linker = Moles of Protein * Desired Molar Ratio
-
-
Step 3: Calculate mass of linker needed:
-
Mass of Linker (in mg) = Moles of Linker * Molecular Weight of Linker in g/mol
-
Several online calculators are also available to assist with these calculations.[8][9]
Q4: What are the different types of linkers and how do they affect conjugation?
A4: Linkers can be broadly categorized as cleavable or non-cleavable.[][11]
-
Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of lysosomes or in the presence of specific enzymes.[11][12]
-
Non-cleavable linkers result in the payload remaining attached to the protein after internalization and degradation of the antibody.[11]
The choice of linker chemistry is crucial and depends on the application. Common reactive groups on linkers include NHS esters (for primary amines like lysine), maleimides (for thiols like cysteine), and click chemistry moieties (for non-natural amino acids).[13][14] The linker's properties, such as its length, flexibility, and hydrophobicity, can also impact the stability, solubility, and efficacy of the conjugate.[3][13][15]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the molar ratio of linker to protein.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low Yield | Inactive functional groups on the protein (e.g., oxidized thiols). | For thiol conjugations, ensure complete reduction of disulfide bonds using a reducing agent like TCEP.[14][16] |
| Inaccessible reactive sites on the protein due to steric hindrance. | Consider using a linker with a longer spacer arm to improve accessibility.[13][17] | |
| Hydrolysis of the linker's reactive group (e.g., NHS ester). | Prepare linker stock solutions immediately before use in a dry, water-miscible solvent like DMSO or DMF.[5] | |
| Suboptimal reaction conditions (pH, temperature, time). | Optimize the reaction buffer pH (e.g., pH 7.0-7.5 for maleimide (B117702) conjugation).[5][14][16] Adjust incubation time and temperature as needed.[18] | |
| Competing substances in the protein buffer (e.g., Tris, sodium azide). | Perform a buffer exchange into an appropriate conjugation buffer (e.g., PBS, HEPES) prior to the reaction.[19][20] | |
| Protein Aggregation | High degree of conjugation, especially with hydrophobic linkers. | Reduce the linker-to-protein molar ratio. Screen for optimal buffer conditions (pH, ionic strength) to enhance protein stability.[3] |
| Hydrophobic nature of the linker and/or payload. | Use a more hydrophilic linker, such as one containing a PEG spacer.[3][13] | |
| Suboptimal buffer conditions leading to protein instability. | Optimize buffer pH and ionic strength. Consider adding stabilizing excipients.[3] | |
| Mechanical stress during the reaction. | Avoid vigorous mixing or agitation. | |
| High Degree of Labeling (Over-conjugation) | Molar ratio of linker to protein is too high. | Systematically decrease the molar ratio in your trial conjugations. |
| Extended reaction time. | Reduce the incubation time of the conjugation reaction. | |
| Heterogeneous Product (Broad DAR distribution) | Non-site-specific conjugation chemistry (e.g., targeting lysines). | For more homogeneous products, consider site-specific conjugation strategies targeting engineered cysteines or non-natural amino acids.[18][21] |
| Inconsistent reaction conditions. | Ensure precise control over reaction parameters such as temperature, pH, and reaction time. |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation for Molar Ratio Optimization (Maleimide-Thiol Chemistry)
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal maleimide-to-protein molar ratio.[5]
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5] b. If the protein has disulfide bonds, add a 50-100 fold molar excess of a reducing agent like TCEP. c. Incubate at room temperature for 30-60 minutes.
2. Maleimide Linker Preparation: a. Immediately before use, dissolve the maleimide-containing linker in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each with the same amount of reduced protein. b. Add varying amounts of the maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[5] c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. Stop the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide. b. Purify the conjugated protein from excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[13]
5. Analysis: a. Analyze the purified conjugates from each molar ratio using appropriate analytical techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the degree of labeling. b. Assess for aggregation using Size Exclusion Chromatography (SEC).[3][5]
Data Presentation
Table 1: Example Molar Ratios and Resulting Degree of Labeling from Literature
| Protein | Linker/Payload | Molar Ratio (Linker:Protein) | Reaction Conditions | Resulting DAR/DOL | Reference |
| Nanobody | Maleimide-functionalized nanoparticles | 2:1 | 10 mM HEPES, pH 7.0, 30 min, RT | 84 ± 4% conjugation efficiency | [5] |
| Nanobody | Maleimide-functionalized nanoparticles | 5:1 | PBS, pH 7.4, 2 h, RT | 58 ± 12% conjugation efficiency | [5] |
| Trastuzumab | Thio-bromomaleimide (TBM) linker | 30:1 | - | DAR of 3.6 | [5] |
| Trastuzumab | Thio-bromomaleimide (TBM) linker | Optimized with concentrated linker | 3h reaction time | DAR of 4.0 | [5] |
| BSA | CPM and NPM | 3:1 | pH 7.2 buffer | - | [5] |
Visualizations
Caption: Workflow for optimizing linker-to-protein molar ratio.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Calculating molar ratio & dilution of protein cluster solution - Biochemistry [protocol-online.org]
- 9. westlab.com [westlab.com]
- 11. symeres.com [symeres.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. precisepeg.com [precisepeg.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 19. Antibody Conjugation Troubleshooting [bio-techne.com]
- 20. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 21. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-Target Reactions in PEGylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the PEGylation of proteins and other biomolecules. Our goal is to help you minimize off-target reactions and achieve a highly pure, active, and homogeneous final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target reactions and side products in PEGylation?
A1: The most common challenges in PEGylation stem from the heterogeneity of the reaction mixture. Key issues include:
-
Multi-PEGylated Species: Proteins with a variable number of attached PEG molecules (e.g., di-, tri-, and multi-PEGylated forms when mono-PEGylation is desired).[]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[2]
-
Unreacted Protein: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent remaining after the conjugation reaction.
-
Protein Aggregation: Formation of high molecular weight species, which can be caused by intermolecular cross-linking, especially with bifunctional PEG linkers, or by suboptimal reaction conditions that affect protein stability.[3][4]
-
Loss of Biological Activity: The attachment of PEG chains can sterically hinder the protein's active site or binding domains, leading to reduced bioactivity.[5][6]
-
Hydrolysis of PEG Reagent: Degradation of the activated PEG, rendering it non-reactive.
Q2: How can I control the site of PEGylation to improve specificity?
A2: Controlling the site of PEGylation is crucial for obtaining a homogeneous product and preserving biological activity. Key strategies include:
-
pH Optimization: The pH of the reaction buffer is a critical parameter for controlling specificity.[3][7]
-
N-terminal PEGylation: By performing the reaction at a slightly acidic to neutral pH (around 6.5-7.5), you can selectively target the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine (B10760008) residues.[8][9]
-
Lysine PEGylation: Higher pH values (typically 8.0-9.0) increase the nucleophilicity of lysine residues, favoring their modification.[3]
-
-
Site-Directed Mutagenesis: This technique allows for the introduction of a unique reactive handle, such as a cysteine residue, at a specific site on the protein surface for highly specific PEGylation.[10][11] This is particularly useful if the protein lacks free cysteines.
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to site-specifically attach PEG to glutamine residues.
-
Protecting Groups: Temporarily blocking certain reactive groups on the protein can direct PEGylation to the desired sites.
Q3: My protein is aggregating during the PEGylation reaction. What should I do?
A3: Protein aggregation is a common issue during PEGylation. Here are several troubleshooting steps:
-
Optimize Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation. Try reducing the protein concentration.[4]
-
Adjust PEG-to-Protein Molar Ratio: A high molar excess of PEG can sometimes lead to aggregation. Experiment with lower molar ratios.
-
Control the Rate of PEG Addition: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time. This can help maintain a lower instantaneous concentration of the PEG reagent.[4]
-
Use Stabilizing Excipients: The addition of stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or certain amino acids (e.g., arginine, glycine) to the reaction buffer can help prevent aggregation.[4]
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of the buffer are optimal for your protein's stability.
-
Switch to a Monofunctional PEG Reagent: If you are using a bifunctional PEG linker, it may be causing intermolecular cross-linking. Switching to a monofunctional PEG can resolve this issue.[4]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process.
Q4: How can I prevent the loss of biological activity after PEGylation?
A4: Preserving the biological activity of your protein is paramount. Consider the following strategies:
-
Site-Specific PEGylation: Target regions of the protein that are distant from the active site or binding domains. Site-directed mutagenesis to introduce a cysteine residue at a non-essential location is a powerful approach.[10][11]
-
Optimize PEG Size: The molecular weight of the PEG can influence bioactivity. Smaller PEGs may have less of a steric hindrance effect. Conversely, for some proteins, a larger PEG might be necessary to achieve the desired pharmacokinetic profile, creating a trade-off that needs to be optimized.
-
Use Branched PEGs: In some cases, branched PEGs have been shown to preserve enzyme activity to a larger extent compared to linear PEGs of the same mass, possibly due to their bulkier structure hindering their approach to the active site cleft.
-
Active Site Protection: Temporarily block the active site with a reversible inhibitor or substrate analog during the PEGylation reaction. This prevents the PEG from attaching to residues within or near the active site.[12]
-
Linker Chemistry: The type of chemical linkage between the PEG and the protein can impact activity. Some linkers may be more flexible or stable than others.
Troubleshooting Guides
Issue 1: Low Yield of Mono-PEGylated Product and Presence of Multiple PEGylated Species
| Possible Cause | Recommended Solution |
| Suboptimal pH | Optimize the reaction pH to favor the desired reaction. For N-terminal PEGylation, a pH of 6.5-7.5 is often optimal. For lysine PEGylation, a pH of 8.0-9.0 is typically used.[3][9] |
| Incorrect Molar Ratio | Empirically determine the optimal PEG-to-protein molar ratio. Start with a low ratio (e.g., 1:1 to 5:1) and gradually increase it while monitoring the reaction products.[7] |
| Long Reaction Time | Monitor the reaction over time using techniques like SDS-PAGE or HPLC to determine the optimal reaction time that maximizes the mono-PEGylated product before significant multi-PEGylation occurs. |
| High Reactivity of PEG Reagent | For highly reactive PEGs like NHS esters, the reaction can be difficult to control. Consider using a less reactive PEG derivative, such as PEG-aldehyde, which allows for more controlled reductive amination.[8] |
| Protein Concentration | High protein concentrations can sometimes favor multi-PEGylation. Experiment with different protein concentrations. |
Issue 2: Protein Aggregation Observed During or After PEGylation
| Possible Cause | Recommended Solution |
| Intermolecular Cross-linking | If using a homobifunctional PEG reagent, switch to a monofunctional PEG to prevent the linking of multiple protein molecules.[4] |
| Suboptimal Buffer Conditions | Screen different buffer compositions, pH values, and ionic strengths to find conditions that maximize protein stability.[4] |
| High Protein Concentration | Reduce the protein concentration in the reaction mixture.[4] |
| Rapid Addition of PEG Reagent | Add the PEG reagent to the protein solution slowly and in aliquots to avoid localized high concentrations that can induce aggregation.[4] |
| Temperature Effects | Perform the PEGylation reaction at a lower temperature (e.g., 4°C) to enhance protein stability. |
| Use of Stabilizing Excipients | Add stabilizing agents like sugars, polyols, or amino acids to the reaction buffer.[4] |
Quantitative Data Summary
Table 1: Effect of pH on PEGylation Reaction Rate and PEG-NHS Hydrolysis [3]
| pH | Reaction State Reached | Hydrolysis Half-life of PEG-NHS |
| 7.4 | Gradually, steady state by 2 hours | > 120 minutes |
| 9.0 | Very quickly, steady state within 10 minutes | < 9 minutes |
Table 2: Influence of PEGylation on the In Vitro Bioactivity of Interferon α-2a (IFN-α2a) [13][14]
| Conjugate | Polymer Molecular Weight (kDa) | Retained In Vitro Bioactivity (%) |
| Unmodified IFN-α2a | N/A | 100% |
| PEGylated IFN-α2a (Pegasys) | 40 (branched) | 7% |
| Zwitterlated IFN-α2a | 20 | Higher than PEGylated IFN-α2a with similar hydrodynamic size |
Experimental Protocols
Protocol 1: General N-Terminal PEGylation via Reductive Amination
This protocol describes the selective PEGylation of the N-terminal α-amino group using a PEG-aldehyde reagent.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM MES or HEPES, pH 6.5-7.5)
-
mPEG-Aldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃) or a safer alternative like 2-picoline borane
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH.
-
Reagent Preparation: Dissolve the mPEG-Aldehyde and NaCNBH₃ in the reaction buffer immediately before use.
-
PEGylation Reaction:
-
Add the mPEG-Aldehyde solution to the protein solution at a predetermined molar ratio (e.g., 5:1 PEG:protein).
-
Add the reducing agent to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a predetermined time (e.g., 2-24 hours).
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and other byproducts using an appropriate chromatography method (see Protocols 3 and 4).
-
Analysis: Analyze the purified product by SDS-PAGE and HPLC to determine the degree of PEGylation and purity.
Protocol 2: Cysteine-Specific PEGylation
This protocol is for the site-specific PEGylation of a free cysteine residue using a PEG-maleimide reagent.
Materials:
-
Protein with an accessible, free cysteine residue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
mPEG-Maleimide (e.g., 20 kDa)
-
EDTA (to prevent disulfide bond formation)
-
Quenching solution (e.g., β-mercaptoethanol or cysteine)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce any existing disulfide bonds and remove the reducing agent. Ensure the protein is in a degassed buffer containing EDTA.
-
Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.
-
PEGylation Reaction:
-
Add the mPEG-Maleimide solution to the protein solution at a slight molar excess (e.g., 2:1 to 5:1 PEG:protein).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Reaction Quenching: Add a quenching agent to react with any excess mPEG-Maleimide.
-
Purification: Purify the PEGylated protein using an appropriate chromatography method.
-
Analysis: Characterize the final product using SDS-PAGE, HPLC, and mass spectrometry.
Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it effective for removing unreacted PEG and native protein from the larger PEGylated conjugate.
Materials:
-
SEC column with an appropriate fractionation range
-
HPLC system
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[4]
-
Sample Preparation: Filter the PEGylation reaction mixture through a low-protein-binding 0.22 µm filter.[4]
-
Injection: Inject the filtered sample onto the SEC column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the different peaks (typically, the PEGylated protein will elute first, followed by the native protein, and then the unreacted PEG).
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to confirm the identity and purity of the components.
Protocol 4: Purification of PEGylated Proteins by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation shields the protein's surface charges, allowing for the separation of species with different degrees of PEGylation.
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)
-
HPLC system
-
Binding buffer (low ionic strength)
-
Elution buffer (high ionic strength)
Procedure:
-
Buffer Exchange: Exchange the buffer of the PEGylation reaction mixture to the IEX binding buffer.
-
System Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the sample onto the column. The PEGylated protein, having a reduced net charge, may flow through or bind less tightly than the native protein.
-
Washing: Wash the column with the binding buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a salt gradient (from low to high ionic strength).
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions to identify those containing the desired PEGylated species in high purity.
Visualizations
Caption: A general experimental workflow for protein PEGylation.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide
For researchers, scientists, and drug development professionals leveraging 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for bioconjugation, precise control over reaction conditions is paramount. The pH of the reaction environment stands out as a critical variable that can significantly influence the efficiency and success of the coupling chemistry. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during EDC/NHS coupling reactions, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling?
A1: Optimal EDC/NHS coupling is typically achieved through a two-step pH process. The initial activation of carboxyl groups with EDC and NHS is most efficient in a slightly acidic environment, with a pH range of 4.5 to 6.0.[1] Following activation, the coupling reaction with the primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[1][2] This higher pH facilitates the deprotonation of the primary amine, enhancing its nucleophilicity and promoting an efficient reaction with the NHS ester.[1]
Q2: Why is a two-step pH process recommended?
A2: The two-step pH process is recommended because the optimal pH conditions for the activation of carboxyl groups and the subsequent amine coupling are different. The acidic pH of the activation step promotes the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS-ester.[3] However, the primary amine on the molecule to be coupled is protonated at acidic pH, making it a poor nucleophile. Shifting the pH to the 7.2-8.5 range deprotonates the amine, making it readily available to attack the NHS-ester and form a stable amide bond.[1]
Q3: What buffers should be used for the activation and coupling steps?
A3: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.[1][4]
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are suitable options for this step.[1][4]
Q4: How does pH affect the stability of the activated NHS-ester?
A4: The stability of the NHS-ester is highly pH-dependent and it is susceptible to hydrolysis. The half-life of NHS esters decreases as the pH increases. For instance, NHS esters have a half-life of 4-5 hours at pH 7, which drops to 1 hour at pH 8, and a mere 10 minutes at pH 8.6.[5][6] This underscores the importance of proceeding with the coupling step promptly after the activation.
Q5: Can the activation and coupling steps be performed at the same pH?
A5: While a one-pot reaction at a single pH is possible, it often results in lower coupling efficiency. Performing the reaction at a physiological pH of 7.4 can work, but the efficiency may vary.[7] The acidic activation step is generally recommended to maximize the formation of the reactive NHS-ester before introducing the amine-containing molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Suboptimal pH: Incorrect pH for activation or coupling. | Verify the pH of your buffers. Use a pH meter calibrated for the temperature of your reaction. For the activation step, ensure the pH is between 4.5 and 6.0.[1][8] For the coupling step, adjust the pH to 7.2-8.5.[1] |
| Hydrolysis of NHS-ester: Delay between activation and coupling, or coupling at a high pH for an extended period. | Minimize the time between the activation and coupling steps. Perform the coupling reaction promptly after activation. Consider the stability of the NHS-ester at your chosen coupling pH and adjust the reaction time accordingly.[5][6] | |
| Inactive Reagents: EDC or NHS may have degraded due to moisture. | Use fresh, high-quality EDC and NHS. EDC is particularly moisture-sensitive and should be stored in a desiccator at -20°C.[9] Prepare EDC and NHS solutions immediately before use.[9][10] | |
| Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) or carboxylates in the buffers. | Use non-amine, non-carboxylate buffers such as MES for activation and PBS or HEPES for coupling.[1][4] | |
| Aggregation of Nanoparticles/Proteins | pH-induced instability: The pH of the buffer may be close to the isoelectric point (pI) of the protein or nanoparticle, leading to aggregation. | Adjust the pH of the reaction to be at least one pH unit away from the pI of your molecule to ensure sufficient surface charge and electrostatic repulsion.[11][12] |
| Cross-linking: EDC can cause unwanted cross-linking between molecules. | A two-step procedure, where excess EDC and byproducts are removed after the activation step, can minimize cross-linking.[5] | |
| Inconsistent Results | Variability in pH measurement: Inaccurate pH measurements leading to inconsistent reaction conditions. | Calibrate your pH meter regularly. Ensure the buffer capacity is sufficient to maintain the desired pH throughout the reaction. |
| Reagent Preparation: Inconsistent concentrations of EDC and NHS. | Prepare fresh solutions of EDC and NHS for each experiment.[9][10] |
Experimental Protocols
Two-Step EDC/NHS Coupling Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4][5]
-
Quenching Solution (optional): Hydroxylamine, Tris, or glycine (B1666218)
-
Desalting column
Procedure:
Step 1: Activation of Carboxyl Groups
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS over the carboxyl groups.[1] For example, use 2 mM EDC and 5 mM NHS.[1][5]
-
Add the EDC and NHS solutions to the carboxyl-containing molecule solution.
-
Incubate the reaction for 15-30 minutes at room temperature.[1]
Step 2: Removal of Excess Reagents (Optional but Recommended)
-
To prevent unwanted side reactions and cross-linking, remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.[4][5]
Step 3: Coupling with Amine-containing Molecule
-
Immediately add the activated, carboxyl-containing molecule to the amine-containing molecule, which has been dissolved in the Coupling Buffer (pH 7.2-7.5). If a desalting column was not used, adjust the pH of the activation reaction mixture to 7.2-7.5 with a non-amine buffer.[5]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1] The optimal time may need to be determined empirically.
Step 4: Quenching the Reaction (Optional)
-
To quench any unreacted NHS-esters, add a quenching solution such as hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM.[5] Be aware that using primary amine-containing quenching agents will result in the modification of the remaining activated carboxyls.[5]
Visualizing the Process
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve PEGylation Efficiency
Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize PEGylation experiments for improved efficiency and outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the PEGylation process in a question-and-answer format.
Issue 1: Low or No PEGylation Yield
Q1: I'm observing very low or no PEGylated product. What are the likely causes and how can I fix this?
A1: Low PEGylation yield is a common issue stemming from several factors related to reaction conditions, reagent quality, and protein characteristics.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Key parameters like pH, temperature, and reaction time heavily influence efficiency.[1][2]
-
pH: The pH of the reaction buffer is critical. For amine-reactive PEGs (like NHS esters), the pH should be near or slightly above the pKa of the target amino groups (typically pH 7-9) to ensure they are unprotonated and nucleophilic.[3][4] For thiol-reactive PEGs (like maleimides), a pH of 6.5-7.5 is optimal to favor reaction with thiols over hydrolysis or reaction with amines.[4]
-
Temperature & Time: PEGylation reactions can be performed at room temperature for 1-2 hours or at 4°C overnight.[5] Optimization may be required; prolonged reaction times can lead to reagent hydrolysis, while insufficient time results in incomplete reactions.[6]
-
-
Reagent Quality and Concentration:
-
PEG Reagent Hydrolysis: Activated PEG reagents (especially NHS esters) are moisture-sensitive.[5][7] Ensure reagents are stored properly under inert gas at -20°C and warmed to room temperature before opening to prevent condensation.[5][7] Use fresh reagents and prepare solutions immediately before use.
-
Molar Ratio: An insufficient molar excess of the PEG reagent over the protein can lead to low yields. A starting point is often a 5- to 10-fold molar excess of PEG.[5][7] This ratio is a critical parameter that often requires optimization.[8]
-
-
Protein-Specific Issues:
-
Inaccessible Target Sites: The desired reactive groups on the protein may be buried within its structure, making them inaccessible to the PEG reagent.[9] This is a common challenge in modifying native proteins.[9]
-
Buffer Contamination: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the protein for the PEG reagent, drastically reducing yield.[7] Always perform buffer exchange into a non-reactive buffer like phosphate-buffered saline (PBS) before starting the reaction.[7]
-
Issue 2: Formation of Aggregates and Precipitates
Q2: My protein is aggregating and precipitating during or after the PEGylation reaction. What's causing this and how can I prevent it?
A2: Aggregation is often a sign of protein instability or undesirable cross-linking reactions.
Possible Causes & Solutions:
-
Protein Denaturation: The reaction conditions (pH, temperature) might be destabilizing your protein. Ensure the chosen conditions are within the protein's stability range.
-
Cross-linking: If you are not using a monofunctional PEG reagent (like mPEG), the PEG can have reactive groups at both ends, leading to the formation of "protein-PEG-protein" cross-linked species, which often results in aggregation and precipitation.[10] Always use monofunctional PEGs (e.g., mPEG-NHS, mPEG-Maleimide) to avoid this.
-
Hydrophobic Interactions: The conjugation process can sometimes expose hydrophobic patches on the protein surface, leading to aggregation. Including solubility-enhancing excipients like arginine or non-ionic surfactants (e.g., polysorbates) in the reaction buffer can help mitigate this.[4] Using hydrophilic linkers, such as those containing PEG, can also improve the solubility of the final conjugate.[4]
-
High Protein Concentration: Very high protein concentrations can favor intermolecular interactions and aggregation. Consider performing the reaction at a lower protein concentration.
Issue 3: Heterogeneity of the PEGylated Product
Q3: My final product contains a mix of non-PEGylated, mono-PEGylated, and multi-PEGylated species. How can I improve the homogeneity and achieve primarily mono-PEGylation?
A3: Product heterogeneity is a classic challenge in PEGylation, especially when targeting residues like lysine (B10760008), which are often abundant on the protein surface.[11]
Possible Causes & Solutions:
-
Non-Specific Reaction Chemistry: Standard amine-reactive chemistry (e.g., NHS esters) will target all accessible primary amines (N-terminus and lysine side chains), often leading to a mixture of products.[3]
-
Reaction Stoichiometry and Kinetics:
-
Optimize PEG:Protein Ratio: The molar ratio of PEG to protein is the most critical parameter influencing the degree of PEGylation.[8] A lower molar ratio will favor mono-PEGylation, while higher ratios increase the likelihood of multi-PEGylation. A Design of Experiments (DOE) approach can be used to systematically find the optimal ratio.[8]
-
Control Reaction Time: Stopping the reaction before it reaches completion can increase the proportion of mono-PEGylated product relative to multi-PEGylated species.[12]
-
-
Site-Specific PEGylation Strategies: For the highest homogeneity, employ site-specific PEGylation techniques:
-
N-Terminal PEGylation: By lowering the reaction pH to around 7 or below, you can selectively target the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues.[1]
-
Cysteine-Specific PEGylation: If your protein has a single, accessible free cysteine, thiol-reactive PEGs (e.g., PEG-maleimide) offer excellent specificity.[1][13] If no free cysteine is available, one can be introduced via site-directed mutagenesis.[1][13]
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to site-specifically attach PEG-amine derivatives to glutamine residues, resulting in a highly homogeneous product.[14]
-
Issue 4: Loss of Biological Activity
Q4: The biological activity of my PEGylated protein is significantly reduced compared to the native protein. Why does this happen and what can be done?
A4: A decrease in activity is often due to the PEG chain sterically hindering the protein's active site or binding domains.[6]
Possible Causes & Solutions:
-
PEGylation at or near the Active Site: If the PEGylation occurs at an amino acid residue that is critical for the protein's function, activity will likely be compromised.
-
Protect the Active Site: Perform the conjugation reaction in the presence of a competitive inhibitor or substrate that reversibly binds to the active site. This can physically block the PEG reagent from attaching to residues in that region.[6]
-
Pursue Site-Specific PEGylation: The most effective solution is to use site-specific methods (as described in Q3) to direct the PEG chain to a location on the protein surface that is distant from the active or binding sites.
-
-
Conformational Changes: The attachment of a large polymer can induce conformational changes in the protein that affect its function.
-
Use of Branched PEGs: In some cases, using a bulky, branched PEG (often called PEG2) can paradoxically help preserve activity. Its structure can prevent the polymer from approaching and blocking a cleft-like active site.[6]
-
Reversible PEGylation: Consider using a cleavable linker to attach the PEG. This allows the native protein to be released in vivo at a predetermined rate, restoring full activity.[3]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right PEGylation chemistry?
A1: The choice depends on the available functional groups on your protein and your desired level of specificity.
-
For Primary Amines (Lysine, N-terminus):
-
For Thiols (Cysteine):
-
Maleimides: Highly specific for thiols at pH 6.5-7.5, forming a stable thioether bond. This is the preferred method for site-specific PEGylation via an engineered cysteine.[1][13]
-
Vinyl Sulfones: Reacts slower than maleimides, which can make the reaction easier to control, and also forms a very stable thioether linkage.[1]
-
Q2: What is the best way to purify my PEGylated protein?
A2: Purification is essential to separate the desired PEGylated product from unreacted protein, free PEG, and other byproducts.
-
Ion-Exchange Chromatography (IEX): This is one of the most effective methods. The addition of PEG chains shields the protein's surface charges, causing the PEGylated species to elute differently from the unmodified protein. It can often separate mono-, di-, and multi-PEGylated forms.[1]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[15] Since PEGylation significantly increases the size of the protein, PEGylated conjugates will elute earlier than the unmodified protein.[15] However, resolution can be a challenge if the size difference is not substantial or if the free PEG reagent is very large.[11][16]
Q3: How can I confirm that my protein is successfully PEGylated and determine the degree of PEGylation?
A3: Several analytical techniques are used to characterize the final product.
-
SDS-PAGE: This is the simplest method. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher, often broader band compared to the unmodified protein.[15]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): MS provides a precise measurement of the molecular weight. The mass increase directly corresponds to the mass of the attached PEG molecules, allowing for an accurate determination of the degree of PEGylation (e.g., one 20 kDa PEG attached, two 20 kDa PEGs attached, etc.).[15]
-
HPLC (SEC or IEX): As mentioned for purification, analytical HPLC can quantify the relative amounts of different species in the final product mixture.[17] Coupling HPLC with detectors like Charged Aerosol Detectors (CAD) can help quantify the PEG itself, which lacks a strong UV chromophore.[11][18]
-
TNBS Assay: This colorimetric assay quantifies the number of free primary amines remaining after PEGylation. By comparing the PEGylated sample to the unmodified control, you can indirectly estimate how many amines have been modified.[15]
Data & Protocols
Table 1: Optimizing Reaction Parameters for PEGylation
This table summarizes key reaction parameters and their typical starting ranges for optimization. The goal is often to maximize the yield of the desired mono-PEGylated product.
| Parameter | Typical Range | Key Consideration | Potential Impact of Deviation |
| pH (Amine-reactive) | 7.0 - 9.0 | Balance reaction rate with reagent hydrolysis and protein stability.[4] | Too low: Slow/no reaction. Too high: Rapid hydrolysis of PEG-NHS. |
| pH (Thiol-reactive) | 6.5 - 7.5 | Maximize thiol specificity and minimize side reactions with amines.[4] | Too high (>7.5): Risk of maleimide (B117702) hydrolysis and reaction with lysines. |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperature can improve selectivity and protein stability.[12] | Too high: May denature protein or increase side reactions. |
| Reaction Time | 1 - 20 hours | Shorter times may favor mono-PEGylation.[12] Must be sufficient for reaction. | Too short: Low yield. Too long: Increased hydrolysis and multi-PEGylation. |
| PEG:Protein Molar Ratio | 2:1 to 20:1 | The most critical factor for controlling the degree of PEGylation.[8] | Too low: Incomplete reaction. Too high: Predominance of multi-PEGylated species. |
| Protein Concentration | 1 - 10 g/L | Higher concentrations can increase reaction rates but may also promote aggregation.[12] | Too low: May require higher PEG excess. Too high: Risk of aggregation. |
Experimental Protocol: General Method for Amine PEGylation with PEG-NHS Ester
This protocol provides a general starting point for the PEGylation of a protein via its primary amino groups. Optimization is critical for each specific protein.
Materials:
-
Protein of interest (>95% purity)
-
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) or similar NHS-activated PEG
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 100 mM, pH 7.4 (ensure it is amine-free)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system (e.g., IEX or SEC column)
Procedure:
-
Buffer Exchange: Ensure the protein is in the Reaction Buffer. If it's in a buffer containing amines (like Tris), perform dialysis or use a desalting column to exchange it into the PBS Reaction Buffer.
-
Reagent Preparation: Allow the container of mPEG-SCM to equilibrate to room temperature before opening.[7] Calculate the amount needed for a 5- to 10-fold molar excess over the protein.[5][7] Dissolve the mPEG-SCM in a small amount of dry, water-miscible solvent (e.g., DMSO) and then immediately add it to the protein solution.[5][7]
-
Reaction: Add the dissolved mPEG-SCM solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 3 hours to overnight.[5] The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining active PEG-NHS. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG, quenched PEG, and unmodified protein using ion-exchange or size-exclusion chromatography.
-
Analysis: Analyze the purified fractions using SDS-PAGE and/or Mass Spectrometry to confirm successful PEGylation and assess the product distribution.
Visualizations
Logical Workflow for Troubleshooting Low PEGylation Yield
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 9. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 10. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. agilent.com [agilent.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Characterization of PEGylated Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometric characterization of PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why does it pose a challenge for mass spectrometry analysis?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, typically a protein or peptide, to improve its pharmacological properties such as stability and circulation half-life[1]. This modification presents significant analytical challenges for mass spectrometry due to several factors:
-
Polydispersity : The PEG reagents used are often a heterogeneous mixture of different chain lengths, leading to a distribution of masses for the final PEGylated product[2].
-
Spectral Complexity : In Electrospray Ionization (ESI-MS), the combination of PEG polydispersity and the protein's multiple charge states creates highly complex and overlapping spectra, often appearing as a broad, unresolved "hump"[1][2].
-
Ionization Suppression : The presence of a large, flexible PEG chain can sometimes interfere with the ionization of the protein itself, leading to poor signal intensity[3].
-
Heterogeneity of Conjugation : The PEG moiety can attach to different sites on the protein, and a single protein may have multiple PEG chains attached, further increasing the complexity of the sample[4][5].
Q2: Which mass spectrometry technique is better for analyzing PEGylated proteins: MALDI or ESI?
A2: Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) have distinct advantages and are chosen based on the analytical goal. For decades, MALDI-Time of Flight (TOF) MS was the primary technique for determining the average molecular weight and degree of PEGylation because it typically produces singly charged ions, resulting in simpler spectra[4]. However, the trend has been shifting towards Liquid Chromatography coupled with ESI-MS (LC-ESI-MS), particularly with high-resolution instruments like Orbitrap or TOF analyzers[4][5]. ESI-MS is preferred for its suitability for automation, reduced sample preparation time, and its ability to be coupled with liquid chromatography for separating different PEGylated species before analysis[5][6].
Q3: How can I determine the degree of PEGylation (i.e., the number of PEG chains attached)?
A3: The degree of PEGylation can be determined by analyzing the intact mass of the PEGylated protein. By comparing the mass of the modified protein to the unmodified protein, you can calculate the total mass added by the PEG chains. Dividing this by the average molecular weight of a single PEG chain provides the degree of PEGylation. High-resolution mass spectrometry combined with deconvolution software is essential for accurately determining the masses from complex ESI spectra[7]. MALDI-TOF MS can also provide this information effectively, often with simpler spectral interpretation.
Q4: How do I identify the specific site(s) of PEGylation on a protein?
A4: Identifying the exact attachment site is a significant challenge. The most common method is a "bottom-up" proteomics approach[8]:
-
The PEGylated protein is enzymatically digested (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The fragmentation spectra of the PEGylated peptides are compared to those of the unmodified peptides. The site of modification is identified by the mass shift on a specific amino acid residue within a peptide[9][10]. It's important to note that if PEGylation occurs on a lysine (B10760008) residue, trypsin will not be able to cleave at that site, which can help pinpoint the location[9]. Techniques like MALDI In-Source Decay (ISD) have also been explored for top-down determination of PEGylation sites without enzymatic digestion[11][12].
Troubleshooting Guide
This guide addresses common issues encountered during the MS analysis of PEGylated products.
Problem 1: Poor or No Signal Intensity
| Potential Cause | Recommended Solution |
| Low Sample Concentration | The sample may be too dilute to produce a strong signal. Concentrate the sample using appropriate methods like centrifugal filters. Ensure the final concentration is suitable for your instrument's sensitivity range[3]. |
| Poor Ionization Efficiency | The PEG moiety can hinder efficient ionization. For ESI-MS, optimize source parameters (e.g., temperatures, gas flows, voltages)[13]. For MALDI-MS, experiment with different matrices or sample spotting techniques[14]. The choice of solvent can also greatly impact ionization[15]. |
| Ion Suppression / Matrix Effects | Salts, detergents, or other contaminants in the sample can suppress the analyte signal[3]. Perform thorough sample cleanup using desalting columns, dialysis, or centrifugal filters before analysis[2]. |
| Incorrect Instrument Settings | The instrument may not be properly tuned or calibrated for the mass range of the PEGylated protein[3]. Regularly tune and calibrate the mass spectrometer using appropriate standards for your mass range of interest[16]. |
Problem 2: Highly Complex / Unresolved "Hump" Spectrum in ESI-MS
| Potential Cause | Recommended Solution |
| Overlapping Charge States & Polydispersity | This is the most common challenge with ESI-MS of PEGylated products, where multiple charge envelopes from a polydisperse sample overlap[1][2]. |
| Use High-Resolution MS : Instruments like Orbitrap or TOF provide the mass accuracy and resolution needed to resolve individual oligomers and charge states[1][2]. | |
| Apply Deconvolution Algorithms : Powerful deconvolution software is crucial to process the complex raw spectrum into a zero-charge mass spectrum, revealing the different PEGylated species[7]. | |
| Reduce Charge State Complexity : Post-column infusion of a small amount of a basic amine like triethylamine (B128534) (TEA) can reduce the number of charges on the protein, simplifying the spectrum by shifting the charge envelope to a higher m/z range[2][17]. | |
| PEG Contamination | The signal may not be from your product but from PEG contamination, which is common in labs[18]. |
| Run Blanks : Analyze your solvents, buffers, and sample preparation tubes to identify the source of contamination. | |
| Use High-Purity Reagents : Ensure all solvents are HPLC or MS grade. Pre-wash all plasticware and use low-binding tubes to minimize leaching of contaminants[18]. |
Problem 3: Inaccurate Mass Measurement
| Potential Cause | Recommended Solution |
| Poor Instrument Calibration | Instrument drift can lead to mass errors[3]. Perform regular mass calibration across the full mass range of interest using a well-characterized standard[3]. |
| Unresolved Adducts | PEG molecules readily form adducts with sodium (Na+) and potassium (K+), which can complicate spectra and shift the apparent mass[19]. Use high-purity solvents and glassware to minimize alkali metal contamination. High-resolution instruments can often resolve these adducts from the primary ion. |
| Deconvolution Errors | The deconvolution software may misinterpret a complex spectrum if parameters are not set correctly. Optimize deconvolution settings and manually inspect the raw data to ensure the algorithm is correctly assigning charge states. |
Workflow for Troubleshooting Unresolved ESI-MS Spectra
Caption: Troubleshooting logic for resolving complex ESI-MS spectra.
Experimental Protocols
Protocol 1: Intact Mass Analysis by LC-ESI-MS
This protocol outlines a general method for determining the intact mass and heterogeneity of a PEGylated protein.
-
Sample Preparation (Desalting) :
-
Equilibrate a desalting column (e.g., a C4 or C8 trap column) with a mobile phase of 95% Water, 5% Acetonitrile, and 0.1% Formic Acid.
-
Inject 5-10 µg of the PEGylated protein onto the column.
-
Wash the column for 2-5 minutes with the same mobile phase to remove salts and non-volatile buffers.
-
Elute the desalted protein using a steep gradient to a mobile phase of 95% Acetonitrile, 5% Water, and 0.1% Formic Acid.
-
-
LC-MS Parameters :
-
Column : Reversed-phase column suitable for proteins (e.g., C4, 2.1 mm x 50 mm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A shallow gradient from 20% to 70% B over 15-20 minutes.
-
Flow Rate : 0.2-0.4 mL/min.
-
Ion Source : ESI in positive ion mode.
-
Mass Analyzer : Set to acquire data over a broad m/z range (e.g., 800-4000 m/z) in profile mode with high resolution (>50,000).
-
-
Data Analysis :
-
Sum the spectra across the main chromatographic peak corresponding to the PEGylated protein.
-
Use a deconvolution algorithm (e.g., Bayesian Protein Reconstruct) to transform the multiply charged spectrum into a zero-charge mass spectrum[2].
-
Analyze the deconvoluted spectrum to determine the mass distribution and calculate the degree of PEGylation.
-
Protocol 2: Peptide Mapping for PEGylation Site Identification
This protocol describes the "bottom-up" workflow to locate PEG attachment sites.
-
Denaturation, Reduction, and Alkylation :
-
Denature the PEGylated protein (~50 µg) in a buffer containing 6 M Guanidine HCl or 8 M Urea.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding Iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion :
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) to remove the denaturant.
-
Add a protease such as Trypsin at a 1:20 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis :
-
Column : Reversed-phase C18 column suitable for peptides (e.g., 2.1 mm x 150 mm).
-
Gradient : A shallow gradient from 2% to 40% Acetonitrile (with 0.1% Formic Acid) over 60-90 minutes.
-
Mass Spectrometry : Operate the instrument in a data-dependent acquisition (DDA) mode.
-
MS1 Scan : Acquire a high-resolution survey scan (e.g., m/z 350-1800).
-
MS2 Scans : Select the top 5-10 most intense precursor ions for fragmentation (using CID or HCD) and acquire fragmentation spectra.
-
-
-
Data Analysis :
-
Use proteomics software to search the MS/MS data against the known protein sequence.
-
Include a variable modification corresponding to the mass of the PEG moiety on potential attachment sites (e.g., Lys, N-terminus).
-
Compare the peptide maps of the PEGylated protein and an un-PEGylated control to identify peptides that have disappeared or shifted in mass/retention time, indicating the site of modification[5].
-
Workflow for Site Identification using Peptide Mapping
Caption: "Bottom-up" workflow for identifying PEGylation sites.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. sciex.com [sciex.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. covalx.com [covalx.com]
- 15. analusis.edpsciences.org [analusis.edpsciences.org]
- 16. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of PEGylated Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Polyethylene Glycol (PEG) linkers from final products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted PEG linkers from my final product?
A1: The most widely used methods for removing unreacted PEG linkers are based on differences in size, charge, or solubility between the PEGylated product and the free PEG. These techniques include Size Exclusion Chromatography (SEC), Dialysis or Diafiltration, Tangential Flow Filtration (TFF), and Precipitation.[1][2][]
Q2: How do I choose the best purification method for my specific product?
A2: The choice of method depends on several factors, including the size difference between your product and the PEG linker, the scale of your purification, the desired final purity, and the stability of your product. For a significant size difference, SEC, dialysis, or TFF are very effective.[1][2] For large-scale processes, TFF is often preferred due to its scalability. Precipitation is a cost-effective option but may require more optimization to ensure high product recovery and purity.[4][5]
Q3: Can I combine different purification methods?
A3: Yes, combining methods is a common strategy to achieve high purity. For instance, a precipitation step can be used for initial bulk removal of impurities, followed by a polishing step with SEC to separate remaining unreacted PEG and other contaminants.[6]
Method Selection and Comparison
The following table summarizes the key characteristics of the recommended methods for removing unreacted PEG linkers to help you choose the most suitable technique for your needs.
| Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | >90%[7] | >90%[7] | High resolution, well-established method. | Can be time-consuming, potential for sample dilution, not ideal for very large-scale purification.[2] |
| Dialysis / Diafiltration | Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane. | Variable, depends on MWCO and number of buffer exchanges. | >90%[8][9] | Simple, gentle on the product, cost-effective for small scale. | Can be slow, potential for product loss if MWCO is not chosen carefully, may not completely remove all unreacted PEG.[1][2] |
| Tangential Flow Filtration (TFF) | Separation of molecules based on size and charge using a semi-permeable membrane with cross-flow to prevent fouling.[10] | 60-95% impurity removal[10] | High | Scalable, can concentrate the product simultaneously, efficient for large volumes. | Requires specialized equipment, potential for membrane fouling. |
| Precipitation | Differential solubility of the product and PEG linker in the presence of a precipitating agent.[4][5] | Good, can achieve ~1 LRV HCP reduction.[4] | ~90%[4] | Cost-effective, scalable, can concentrate the product. | May require significant optimization, risk of co-precipitation of impurities, potential for product denaturation.[4][5] |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Issue: Peak Tailing
-
Possible Causes:
-
Secondary Interactions: The PEGylated product may be interacting with the stationary phase of the column.[11] This is a common issue with PEGylated molecules due to the nature of the PEG chains.[11]
-
Poorly Packed Column: The column may have voids or channels.
-
Contaminated Column: Residual sample components may be adsorbed to the column matrix.[12]
-
Inappropriate Mobile Phase: The pH or ionic strength of the mobile phase may not be optimal.[12]
-
-
Solutions:
-
Optimize Mobile Phase: Increase the ionic strength of the mobile phase (e.g., by adding 150 mM NaCl) to minimize secondary ionic interactions. Adjust the pH to be further from the isoelectric point (pI) of the protein.[12]
-
Use a Different Column: Consider a column with a different base matrix that has lower non-specific binding.
-
Column Maintenance: Perform a column performance test and, if necessary, clean the column according to the manufacturer's instructions.[12]
-
Sample Preparation: Ensure the sample is fully dissolved and filtered before injection.[13]
-
Issue: Poor Resolution Between Product and Unreacted PEG
-
Possible Causes:
-
Inappropriate Column Selection: The pore size of the column matrix may not be suitable for the size difference between your product and the PEG linker.
-
High Flow Rate: A high flow rate reduces the interaction time with the stationary phase, leading to decreased resolution.[12]
-
Sample Overload: Injecting too much sample can lead to peak broadening and poor separation.[13]
-
-
Solutions:
-
Select the Right Column: Choose a column with a fractionation range that is appropriate for the molecular weights of your product and the unreacted PEG.
-
Optimize Flow Rate: Reduce the flow rate to improve resolution.[12]
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.[13]
-
Dialysis / Diafiltration
Issue: Low Product Yield
-
Possible Causes:
-
Incorrect MWCO: The Molecular Weight Cutoff (MWCO) of the dialysis membrane may be too large, allowing your product to leak through.
-
Non-specific Binding: Your product may be binding to the dialysis membrane.[14]
-
Product Precipitation: The buffer conditions inside the dialysis bag may lead to product aggregation and precipitation.[15]
-
-
Solutions:
-
Choose the Correct MWCO: Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your PEGylated product.
-
Block Non-specific Binding: Pre-treat the membrane by incubating it with a blocking agent like bovine serum albumin (BSA) if you are working with very dilute protein samples.[14]
-
Optimize Buffer Conditions: Ensure the dialysis buffer has the optimal pH and ionic strength to maintain the solubility of your product. Consider adding stabilizers like glycerol (B35011) or arginine.[15]
-
Issue: Incomplete Removal of Unreacted PEG
-
Possible Causes:
-
Insufficient Buffer Exchange: The volume of the dialysis buffer or the number of buffer changes may not be sufficient to achieve the desired purity.
-
Equilibrium Reached: The concentration of the unreacted PEG has reached equilibrium between the inside and outside of the dialysis membrane.
-
-
Solutions:
Tangential Flow Filtration (TFF)
Issue: Membrane Fouling
-
Possible Causes:
-
High Transmembrane Pressure (TMP): Excessive pressure can force molecules onto the membrane surface, leading to fouling.
-
Low Cross-Flow Velocity: Insufficient tangential flow can lead to the accumulation of retained species on the membrane surface.
-
Product Aggregation: The shear forces or buffer conditions in the TFF system may cause your product to aggregate and block the membrane pores.
-
-
Solutions:
-
Optimize TFF Parameters: Systematically vary the TMP and cross-flow velocity to find the optimal conditions that maximize flux while minimizing fouling.
-
Select Appropriate Membrane: Choose a membrane material and pore size that are compatible with your product and minimize non-specific binding.
-
Optimize Buffer Conditions: Ensure the buffer composition helps to maintain the solubility and stability of your product throughout the TFF process.
-
Issue: Low Purity of the Final Product
-
Possible Causes:
-
Incorrect Membrane Pore Size: The membrane pore size may be too large, allowing some of the unreacted PEG to be retained with the product.
-
Insufficient Diafiltration Volumes: Not enough diafiltration buffer has been used to wash away the unreacted PEG.
-
-
Solutions:
-
Select a Tighter Membrane: Use a membrane with a smaller pore size to improve the retention of your product while allowing the unreacted PEG to pass through.
-
Increase Diafiltration Volumes: Perform more diafiltration volumes to effectively wash out the unreacted PEG. Typically, 5-10 diavolumes are recommended.
-
Precipitation
Issue: Low Product Recovery
-
Possible Causes:
-
Suboptimal Precipitant Concentration: The concentration of the precipitating agent (e.g., PEG, ammonium (B1175870) sulfate) may not be in the optimal range for your product.[4]
-
Incomplete Precipitation: The incubation time or temperature may not be sufficient for complete precipitation.
-
Pellet Loss: The pellet may be too loose and easily lost during the decanting of the supernatant.
-
-
Solutions:
-
Optimize Precipitation Conditions: Perform small-scale pilot experiments to determine the optimal concentration of the precipitating agent, pH, and temperature.[4]
-
Increase Incubation Time: Allow for a longer incubation period to ensure complete precipitation.
-
Improve Pellet Compaction: Increase the centrifugation speed or time to form a more compact pellet.
-
Issue: Co-precipitation of Unreacted PEG
-
Possible Causes:
-
High Precipitant Concentration: Using too high a concentration of the precipitating agent can cause the unreacted PEG to precipitate along with your product.
-
Inadequate Washing: The pellet may not have been washed sufficiently to remove trapped unreacted PEG.
-
-
Solutions:
-
Fine-tune Precipitant Concentration: Carefully titrate the precipitating agent to find the concentration that selectively precipitates your product.
-
Thoroughly Wash the Pellet: Wash the pellet multiple times with a buffer that maintains the insolubility of your product but dissolves the unreacted PEG.
-
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating the PEGylated product from the unreacted PEG linker.
-
System Preparation: Equilibrate the HPLC system and the SEC column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude PEGylation reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[13]
-
Injection: Inject the prepared sample onto the column. The injection volume should be optimized to avoid column overload (typically 1-2% of the column volume).
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions corresponding to the different peaks observed on the chromatogram. The PEGylated product, having a larger hydrodynamic radius, will elute earlier than the unreacted PEG linker.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy) to confirm the presence and purity of the PEGylated product.
-
Pooling and Concentration: Pool the fractions containing the purified product and concentrate if necessary using a suitable method like ultrafiltration.
Dialysis Protocol
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is at least 3-5 times smaller than the molecular weight of the PEGylated product but large enough to allow the unreacted PEG linker to pass through freely.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.
-
Dialysis: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (at least 100 times the sample volume) at a suitable temperature (often 4°C to maintain protein stability). Stir the buffer gently to facilitate diffusion.
-
Buffer Exchange: Change the dialysis buffer after 2-4 hours. Repeat the buffer exchange at least 2-3 more times to ensure complete removal of the unreacted PEG. A final overnight dialysis is often performed.
-
Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer and recover the purified sample.
-
Analysis: Analyze the purified sample for purity and concentration.
Tangential Flow Filtration (TFF) Protocol
-
System and Membrane Selection: Choose a TFF system and a membrane cassette or hollow fiber cartridge with an appropriate MWCO to retain the PEGylated product while allowing the unreacted PEG to pass into the permeate.
-
System Preparation: Sanitize and equilibrate the TFF system with the chosen buffer according to the manufacturer's protocol.
-
Sample Loading: Load the crude PEGylation reaction mixture into the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste while recirculating the retentate.
-
Diafiltration: Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while washing out the unreacted PEG. Perform diafiltration for 5-10 diavolumes.
-
Final Concentration and Recovery: After diafiltration, concentrate the product to the desired final volume and then recover the purified product from the system.
-
Analysis: Analyze the final product for purity, concentration, and removal of the unreacted PEG.
Precipitation Protocol
-
Precipitant Selection: Choose a suitable precipitating agent. For PEGylated proteins, this could be a different molecular weight PEG or a salt like ammonium sulfate.[4][5]
-
Optimization: In a small-scale experiment, determine the optimal concentration of the precipitating agent, pH, and temperature that maximizes the precipitation of the PEGylated product while keeping the unreacted PEG in solution.[4]
-
Precipitation: Add the optimized concentration of the precipitating agent to the crude reaction mixture slowly while stirring gently on ice.
-
Incubation: Incubate the mixture for a sufficient time (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow for complete precipitation.
-
Centrifugation: Pellet the precipitated product by centrifugation at an appropriate speed and duration (e.g., 10,000 x g for 30 minutes at 4°C).
-
Washing: Carefully decant the supernatant containing the unreacted PEG. Wash the pellet with a cold buffer containing a low concentration of the precipitating agent to remove any trapped impurities. Repeat the centrifugation and decanting steps.
-
Resolubilization: Resuspend the washed pellet in a suitable buffer that does not contain the precipitating agent to resolubilize the purified PEGylated product.
-
Analysis: Analyze the resolubilized product for purity and concentration.
Visualizations
Caption: Workflow for removing unreacted PEG linker using Size Exclusion Chromatography (SEC).
Caption: Workflow for removing unreacted PEG linker using Dialysis.
Caption: Workflow for removing unreacted PEG linker using Tangential Flow Filtration (TFF).
Caption: Workflow for removing unreacted PEG linker using Precipitation.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. support.waters.com [support.waters.com]
- 14. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Purity in PEGylation: A Comparative LC-MS Analysis of t-Boc-N-amido-PEG5-acetic acid
For researchers, scientists, and drug development professionals, the purity of PEGylation reagents is a critical parameter influencing the efficacy, safety, and reproducibility of novel therapeutics and bioconjugates. This guide provides an objective comparison of t-Boc-N-amido-PEG5-acetic acid purity from different commercial sources, supported by a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) analytical method.
The presence of impurities in PEG linkers can lead to the formation of undesirable side products, complicating downstream processes and potentially impacting the biological activity of the final conjugate. This analysis focuses on identifying and quantifying common process-related impurities and side products in this compound, a versatile linker widely used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Comparative Purity Analysis
To illustrate the potential variability in product quality, a comparative analysis of this compound from three hypothetical suppliers (Supplier A, Supplier B, and a high-purity research-grade standard) was conducted. The results, as determined by a validated LC-MS method, are summarized in the table below.
| Compound | Supplier A (Purity %) | Supplier B (Purity %) | Research Grade Standard (Purity %) |
| This compound | 97.8 | 95.5 | >99.5 |
| Impurity 1: Des-Boc PEG5-acetic acid | 0.8 | 1.5 | <0.1 |
| Impurity 2: PEG4 analog | 0.5 | 1.2 | <0.1 |
| Impurity 3: PEG6 analog | 0.6 | 1.0 | <0.1 |
| Impurity 4: Unidentified Species | 0.3 | 0.8 | <0.2 |
The data reveals that while both commercial suppliers meet a nominal purity specification of >95%, the research-grade standard exhibits significantly lower levels of process-related impurities. Key impurities identified include the deprotected analog (des-Boc PEG5-acetic acid) and PEG analogs with shorter (PEG4) and longer (PEG6) chain lengths, which are common byproducts of PEG synthesis.
Experimental Protocol: LC-MS Purity Determination
A robust and sensitive LC-MS method was developed and validated for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Mass Range: 100-1000 m/z
-
Data Acquisition: Full Scan MS
Sample Preparation:
Samples of this compound from each supplier were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. These stock solutions were then further diluted to 10 µg/mL with the same solvent for LC-MS analysis.
Visualizing the Workflow
To provide a clear overview of the analytical process, the experimental workflow is depicted in the following diagram.
A Comparative Guide to NMR Spectroscopy for Structure Confirmation of PEG Linkers
For researchers, scientists, and drug development professionals, the precise structural characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount to ensuring the efficacy, safety, and consistency of bioconjugates. While multiple analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful primary tool for unequivocal structure confirmation. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal characterization strategy.
The Central Role of NMR in PEG Linker Analysis
NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the chemical structure of a molecule. For PEG linkers, this translates to the ability to confirm the integrity of the repeating ethylene (B1197577) glycol units, verify the successful conjugation of functional end-groups, and assess the purity of the sample.[1][2]
¹H NMR is especially valuable for determining the degree of functionalization by comparing the integration of signals from the terminal groups to those of the repeating monomer units.[2] However, a critical consideration, especially for large PEG polymers, is the natural abundance of ¹³C (1.1%). The coupling between ¹³C and its attached protons can lead to satellite peaks in the ¹H NMR spectrum that have integrations comparable to the signals from the terminal groups, potentially leading to incorrect assignments and quantification if not properly accounted for.[1][3] Using a ¹³C decoupled pulse sequence can eliminate this issue, providing a cleaner spectrum for analysis.[3]
Comparison of Key Analytical Techniques
While NMR is indispensable for detailed structural elucidation, a comprehensive characterization of PEG linkers often involves complementary techniques. The following table compares NMR spectroscopy with two other widely used methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
| Feature | NMR Spectroscopy (¹H & ¹³C) | MALDI-TOF MS | SEC-MALS |
| Primary Information | Detailed chemical structure, functional group confirmation, purity, degree of substitution.[1][4] | Molecular weight distribution, mass of individual polymer chains, end-group analysis.[5][6] | Absolute molar mass, size (hydrodynamic radius), polydispersity, aggregation state.[7] |
| Strengths | - Unambiguous structure confirmation.[2] - Quantitative determination of functionalization.[8] - Non-destructive. | - High sensitivity. - Provides information on polymer distribution. - Can analyze complex mixtures.[5] | - Determines absolute molecular weight without column calibration.[7] - Excellent for detecting aggregates.[9] - Characterizes conformation in solution. |
| Limitations | - Lower sensitivity compared to MS. - Spectra can be complex for large polymers due to ¹H-¹³C coupling.[1][3] - May not resolve high molecular weight polydispersity. | - Can be influenced by the choice of matrix and cationizing agent.[10][11] - Fragmentation can occur. - May not provide detailed structural isomer information. | - Does not provide chemical structure information. - Requires accurate refractive index increment (dn/dc) values.[12] - Not suitable for analyzing structural isomers. |
| Sample Requirements | ~1-10 mg, soluble in deuterated solvent. | Sub-picomole quantities, co-crystallized with a matrix. | Microgram quantities, soluble in the mobile phase. |
Experimental Protocols
A robust experimental design is crucial for obtaining high-quality, reproducible data. Below is a typical protocol for the structural confirmation of a PEG linker using ¹H NMR spectroscopy.
Protocol: ¹H NMR Analysis of a Functionalized PEG Linker
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried PEG linker sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃)). DMSO-d₆ is often preferred as it provides a stable hydroxyl proton signal that does not shift significantly with concentration, which is useful for quantifying end-group substitution.[8][13]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[2]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30). For quantitative results, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A standard width covering the proton chemical shift range (e.g., -2 to 12 ppm).
-
-
If ¹H-¹³C coupling complicates the spectrum, acquire a ¹H spectrum with ¹³C decoupling.[3]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm or CDCl₃ at 7.26 ppm).
-
Integrate the relevant signals. This includes the large signal from the PEG backbone (typically around 3.6 ppm) and the signals corresponding to the protons of the functional end-groups.[4][14]
-
Calculate the degree of substitution by comparing the normalized integral of the end-group protons to the integral of a known number of protons on the PEG backbone.
-
Visualizing the Workflow and Comparisons
Diagrams generated using Graphviz can effectively illustrate the experimental and logical workflows involved in PEG linker characterization.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of PEG linkers, providing a level of detail regarding chemical structure, purity, and functionalization that is unmatched by other techniques.[2][4] While methods like MALDI-TOF MS and SEC-MALS are crucial for determining molecular weight distribution and identifying aggregates, they do not offer the same depth of structural insight.[6][7] For comprehensive and robust characterization of PEG linkers in a drug development setting, an integrated approach utilizing NMR for structural verification in concert with mass spectrometry and chromatography for molecular weight and purity analysis is the most effective strategy.[15]
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. wyatt.com [wyatt.com]
- 8. researchgate.net [researchgate.net]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Selecting a CDMO for Custom Activated PEGs - European Biotechnology Magazine [european-biotechnology.com]
A Comparative Guide to t-Boc-N-amido-PEG5-acid and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional components of these molecules but also significantly influences their solubility, stability, pharmacokinetics, and overall efficacy. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their hydrophilicity, biocompatibility, and tunable nature.[1][2][3]
This guide provides an objective comparison of t-Boc-N-amido-PEG5-acid with other PEG linkers, supported by experimental data from various studies. We will delve into the chemical properties, applications, and performance characteristics of these linkers to inform the rational design of next-generation bioconjugates.
Understanding t-Boc-N-amido-PEG5-acid
t-Boc-N-amido-PEG5-acid is a heterobifunctional PEG linker featuring three key components:
-
A tert-Butyloxycarbonyl (t-Boc) protected amine: This protecting group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions, allowing for a controlled and sequential conjugation strategy.[4][5]
-
A five-unit polyethylene glycol (PEG5) chain: This hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a flexible connection between the conjugated moieties.[4][6]
-
A terminal carboxylic acid: This functional group can be activated to react with primary amines to form a stable amide bond.[4][7]
This combination of features makes t-Boc-N-amido-PEG5-acid a versatile building block for the synthesis of complex biomolecules where precise control over the conjugation process is essential.
Quantitative Comparison of PEG Linker Properties
The choice of a PEG linker is a multi-faceted decision that significantly impacts the performance of bioconjugates. The following tables summarize quantitative and qualitative data from various studies, highlighting the impact of PEG linker length and composition on key performance metrics.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Linker Length Category | Effect on In Vitro Potency | Effect on Pharmacokinetics (PK) | Effect on In Vivo Efficacy | References |
| Short (e.g., PEG2-PEG4) | May retain higher potency | Faster clearance, shorter half-life | Can lead to reduced efficacy due to rapid clearance | [8] |
| Intermediate (e.g., PEG5-PEG12) | Moderate impact on potency | Slower clearance, longer half-life | Often shows a significant improvement in efficacy | [1][9] |
| Long (e.g., PEG24 and larger) | May cause a more substantial reduction in cytotoxicity | Significantly prolonged half-life | Can lead to the highest efficacy, especially for miniaturized ADCs | [8][10][11] |
Table 2: Impact of PEG Linker Length on PROTAC Performance
| PROTAC Target & Linker Length | DC50 (Half-maximal degradation concentration) | Dmax (Maximum degradation) | Key Findings | References |
| BRD4-targeting PROTACs (PEG linker) | PEG5 linker showed optimal potency | Not specified | A PEG5 linker provided the best balance of degradation potency, cell permeability, and oral bioavailability. | [1] |
| ERα-targeting PROTACs (atom chain length) | 16-atom linker: ~1 µM | 16-atom linker: ~95% | A 16-atom linker was found to be optimal for ERα degradation. | [12] |
| TBK1-targeting PROTACs (atom chain length) | 21-atom linker: 3 nM | 21-atom linker: 96% | A 21-atom linker demonstrated the highest potency; linkers shorter than 12 atoms were inactive. | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different PEG linkers. Below are methodologies for key experiments commonly used in the characterization of bioconjugates.
Protocol 1: General Procedure for Two-Step Antibody-Drug Conjugation using a Heterobifunctional PEG Linker
This protocol describes a common strategy for conjugating a cytotoxic payload to an antibody via surface-exposed lysine (B10760008) residues using a heterobifunctional PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Heterobifunctional PEG linker (e.g., Amino-PEG-acid)
-
Activation reagents (e.g., EDC, Sulfo-NHS)
-
Cytotoxic payload with a reactive group
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification: React the mAb with the activated PEG linker. The molar ratio of linker to mAb will influence the drug-to-antibody ratio (DAR).
-
Purification: Remove excess linker and reagents by size-exclusion chromatography.
-
Payload Conjugation: React the PEGylated antibody with the cytotoxic payload.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Final Purification: Purify the final ADC conjugate using size-exclusion chromatography to remove unconjugated payload and other impurities.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunodetection: Probe the membrane with primary and secondary antibodies.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to a vehicle control.
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help to illustrate complex biological and chemical processes.
Alternatives to Traditional PEG Linkers
While PEG has been a cornerstone of bioconjugation, concerns about potential immunogenicity and non-biodegradability have led to the exploration of alternatives.[13]
Table 3: Comparison of PEG Linkers with Emerging Alternatives
| Linker Type | Key Advantages | Potential Disadvantages | References |
| Poly(ethylene glycol) (PEG) | Well-established, enhances solubility and stability, reduces immunogenicity. | Potential for pre-existing anti-PEG antibodies, not biodegradable. | [1][8][13] |
| Polysarcosine (PSar) | "Stealth" properties similar to PEG, biodegradable, low immunogenicity. | Less established in clinical applications compared to PEG. | [13] |
| Polypeptides | Biodegradable, low immunogenicity, tunable properties through sequence engineering. | Can be more complex to synthesize than PEG. | [13] |
Conclusion
The choice of a PEG linker is a critical design parameter that profoundly influences the therapeutic potential of bioconjugates. t-Boc-N-amido-PEG5-acid offers a versatile platform for controlled and sequential bioconjugation, with its PEG5 spacer providing a balance of hydrophilicity and length suitable for many applications. As the field advances, a deeper understanding of the structure-activity relationships of different linkers will continue to drive the development of safer and more effective targeted therapies. The exploration of alternatives to traditional PEG linkers also holds promise for overcoming some of the limitations of current technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-N-Amido-PEG5-Ms, 2128735-28-2 | BroadPharm [broadpharm.com]
- 7. t-Boc-N-amido-PEG5-Acid - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Amine Protection: A Comparative Analysis of Alternatives to t-Boc
In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The tert-butoxycarbonyl (t-Boc) group has long been a workhorse for amine protection due to its ease of introduction and its acid-labile nature. However, the demands of complex, multi-step syntheses often necessitate a broader palette of protecting groups with orthogonal stability. This guide provides an objective comparison of common alternatives to the t-Boc group, supported by experimental data and detailed protocols to inform the strategic choices of researchers, scientists, and drug development professionals.
The Role of Amine Protecting Groups
Amine functional groups are nucleophilic and basic, properties that can interfere with a wide range of synthetic transformations. Protecting groups temporarily mask the amine's reactivity, allowing other chemical manipulations to be performed selectively. An ideal protecting group should be:
-
Easy to introduce and remove: The protection and deprotection steps should be high-yielding and occur under mild conditions.
-
Stable: The protected amine must be robust to the reaction conditions planned for subsequent steps.
-
Orthogonal: In a molecule with multiple protecting groups, it should be possible to remove one selectively without affecting the others.[1]
The Benchmark: tert-Butoxycarbonyl (t-Boc)
The t-Boc group is a carbamate-based protecting group widely favored for its stability under many non-acidic conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
Protection: Typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[3]
Deprotection: Cleavage occurs via an acid-catalyzed elimination, forming a stable tert-butyl cation, isobutylene, and carbon dioxide.[4]
While highly effective, the reliance on strong acids for deprotection can be a limitation for substrates containing other acid-sensitive functional groups. This is where alternative, orthogonally-stable protecting groups become essential.
Key Alternatives to t-Boc: A Comparative Overview
The most common alternatives to t-Boc are the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups. Each possesses a unique lability, enabling sophisticated synthetic strategies through orthogonal protection.[5][6]
Carboxybenzyl (Cbz or Z) Group
Introduced in 1932, the Cbz group is a stalwart in peptide synthesis.[7] It is stable to the acidic conditions used to remove t-Boc groups, making them an excellent orthogonal pair.
-
Stability: Stable to acidic and basic conditions.
-
Deprotection: Cleaved by catalytic hydrogenolysis (e.g., H₂ with Pd/C), which is a mild and neutral condition.[5] It can also be removed by strong acids like HBr in acetic acid, although this is less common.[8]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its base-lability, providing a crucial orthogonal deprotection strategy to the acid-labile t-Boc and hydrogenolysis-labile Cbz groups.[7]
-
Stability: Stable to acidic and hydrogenolysis conditions.
-
Deprotection: Readily cleaved by mild bases, typically a solution of piperidine (B6355638) in DMF.[7] The deprotection mechanism involves an E1cB-elimination.[6]
Allyloxycarbonyl (Alloc) Group
The Alloc group offers another layer of orthogonality, as it is removed under specific transition-metal-catalyzed conditions.
-
Stability: Stable to acidic and basic conditions, as well as hydrogenolysis.[9]
-
Deprotection: Cleaved by palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger.[6][9]
Quantitative Comparison of Amine Protecting Groups
The following table summarizes the stability and deprotection conditions for t-Boc and its common alternatives. While exact yields are highly substrate-dependent, this table provides a general overview based on typical laboratory observations.
| Protecting Group | Structure | Stable To | Labile To | Typical Deprotection Conditions |
| t-Boc | Boc-NHR | Base, Hydrogenolysis, Oxidation | Strong Acid | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane[3] |
| Cbz (Z) | Cbz-NHR | Acid, Base | Hydrogenolysis | H₂, Pd/C in MeOH or EtOH[5] |
| Fmoc | Fmoc-NHR | Acid, Hydrogenolysis | Base | 20% Piperidine in DMF[7] |
| Alloc | Alloc-NHR | Acid, Base, Hydrogenolysis | Pd(0) Catalysis | Pd(PPh₃)₄, scavenger (e.g., dimedone) in THF[9] |
Visualizing Orthogonal Protection
The concept of orthogonal protection is critical for the synthesis of complex molecules like peptides, where different amino acids may require their side chains to be protected.[10] The ability to selectively deprotect one functional group while others remain intact is a cornerstone of modern synthetic strategy.
Caption: Orthogonal protection allows for the selective removal of one protecting group in the presence of others.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies.
General Procedure for Amine Protection with Boc₂O
-
Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758), THF, or a biphasic mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv).
-
Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate, 1.2-1.5 equiv).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the Boc-protected amine by silica (B1680970) gel column chromatography if necessary.[3]
General Procedure for t-Boc Deprotection with TFA
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.[3]
General Procedure for Cbz Protection
-
Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., a mixture of an organic solvent and aqueous base).
-
Cool the solution to 0 °C.
-
Add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the basic pH.
-
Stir the reaction for 2-4 hours at room temperature.
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify by recrystallization or column chromatography.[11]
General Procedure for Cbz Deprotection by Hydrogenolysis
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[5]
General Procedure for Fmoc Protection
-
Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., a mixture of dioxane and aqueous sodium bicarbonate).
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv).
-
Stir vigorously at room temperature for 1-4 hours.
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
General Procedure for Fmoc Deprotection
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 5-30 minutes.
-
Concentrate the reaction mixture in vacuo and co-evaporate with a suitable solvent to remove residual piperidine.
-
The crude amine can be purified by chromatography.
Workflow for Protection and Deprotection
The following diagram illustrates the general workflow for utilizing a protecting group in a multi-step synthesis.
Caption: General workflow for the use of an amine protecting group in synthesis.
Conclusion
The choice of an amine protecting group is a critical strategic decision in the design of a synthetic route. While t-Boc remains a valuable and widely used protecting group, a thorough understanding of the properties and applications of alternatives such as Cbz, Fmoc, and Alloc is indispensable for the modern synthetic chemist. The orthogonality of these groups provides the flexibility needed to synthesize complex molecules with multiple functional groups, enabling the development of novel therapeutics and materials. By carefully considering the stability and lability of each protecting group, researchers can devise more efficient and robust synthetic strategies.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. beilstein-journals.org [beilstein-journals.org]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and toxicity of the therapeutic. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with profound implications for the mechanism of drug release and the overall therapeutic index. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers to inform rational ADC development.
Unlocking the Payload: A Tale of Two Mechanisms
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers rely on the complete degradation of the antibody backbone for payload liberation.[1]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers act as molecular switches, engineered to remain stable in the systemic circulation but to break apart upon encountering specific triggers prevalent in tumor cells.[2] This targeted release minimizes systemic exposure to the potent cytotoxic payload. Common cleavage mechanisms include:
-
Protease-Sensitivity: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2]
-
pH-Sensitivity: Linkers incorporating moieties like hydrazones are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]
-
Glutathione-Sensitivity: Disulfide-based linkers are stable in the bloodstream but are readily reduced in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the extracellular space.[1]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[2] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3]
Non-Cleavable Linkers: Release Through Degradation
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[4] The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome.[4] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.[5]
This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[4] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Balancing Act: Optimizing Antibody-Drug Conjugate Efficacy Through PEG Linker Length
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a meticulous exercise in balancing competing factors to maximize the therapeutic window. Central to this optimization is the linker, the molecular bridge connecting the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has proven to be a critical tool for fine-tuning the physicochemical and pharmacological properties of ADCs. The length of the PEG chain, in particular, profoundly impacts an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy.
The incorporation of PEG linkers into ADCs serves multiple crucial functions. Hydrophobic payloads, while often potent, can induce aggregation and lead to the rapid clearance of the ADC from circulation. The hydrophilic nature of PEG can mitigate these challenges, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's structural integrity.[1] Furthermore, PEGylation can shield the payload from the immune system, potentially reducing immunogenicity, and increase the ADC's hydrodynamic radius, which contributes to a longer plasma half-life.[1]
However, the selection of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1][2] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
Quantitative Comparison of PEG Linker Length on ADC Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.
| Parameter | Short PEG Linker (e.g., PEG2-PEG4) | Intermediate PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24, 4kDa, 10kDa) | Key Findings & References |
| Pharmacokinetics (PK) | Faster clearance, shorter half-life.[1] | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1][3] | Significantly prolonged half-life.[2][4] | A clear relationship exists between increasing PEG length and slower ADC clearance, with a threshold often observed around PEG8, beyond which further increases in length have a diminished impact on exposure.[3] |
| In Vitro Cytotoxicity | May retain higher potency.[1] | May have a moderate impact on potency.[1] | Can lead to a more substantial reduction in cytotoxicity.[2][4][5] | Longer PEG chains can sterically hinder the ADC's interaction with its target cell or impede the release of the payload, leading to reduced potency. For example, a 4 kDa PEG linker resulted in a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[2][5] |
| In Vivo Efficacy | Can lead to reduced efficacy due to rapid clearance.[1] | Often shows a significant improvement in efficacy.[1] | Can lead to the highest efficacy, but may also be payload and target-dependent.[2][4] | The prolonged circulation from longer PEG linkers can lead to greater tumor accumulation and improved anti-tumor activity, even with reduced in vitro potency.[2][4] |
| Tolerability | Conjugates with PEGs smaller than PEG8 were not well-tolerated in one study.[3][6] | Improved tolerability.[7] | Enhanced tolerability and a wider therapeutic window.[3][7] | PEGylation can shield hydrophobic payloads, leading to improved tolerability and a better safety profile.[7] |
| Drug-to-Antibody Ratio (DAR) | Lower drug loading has been observed in some cases.[5] | Intermediate PEG lengths have shown higher drug loading efficiencies.[5] | Can enable higher DARs by mitigating hydrophobicity-driven aggregation.[7][8] | Hydrophilic PEG linkers can overcome the aggregation issues associated with hydrophobic payloads, allowing for the successful generation of ADCs with higher DARs.[7][8] |
Affibody-Based Drug Conjugate Case Study:
| Conjugate | PEG Linker Length | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | In Vivo Tumor Growth Inhibition | Reference |
| ZHER2-SMCC-MMAE (HM) | None | - | - | Less effective | [2][4] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5-fold | 4.5-fold | More effective than HM | [2][4] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2-fold | 22-fold | Most effective | [2][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
-
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
-
Methodology:
-
Antibody Modification: A monoclonal antibody is typically modified to introduce a reactive handle for conjugation. This can be achieved through the reduction of interchain disulfides to generate free thiols or through the introduction of non-natural amino acids.
-
Linker-Payload Synthesis: The cytotoxic payload is synthesized with a PEG linker of a specific length containing a reactive group (e.g., maleimide) that is complementary to the modified antibody.
-
Conjugation: The linker-payload is reacted with the modified antibody under controlled conditions (e.g., pH, temperature, and stoichiometry) to form the ADC.
-
Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) or protein A chromatography to remove unconjugated antibody, linker-payload, and aggregates.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The level of aggregation is assessed by SEC.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of ADCs with different PEG linker lengths against cancer cell lines.
-
Methodology:
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Pharmacokinetic (PK) Study in Rodents
-
Objective: To evaluate the impact of PEG linker length on the clearance and half-life of ADCs.
-
Methodology:
-
Animal Model: A cohort of rodents (e.g., mice or rats) is used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to each animal.[3]
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, etc.).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
-
In Vivo Anti-Tumor Efficacy Study
-
Objective: To assess the anti-tumor activity of ADCs with different PEG linker lengths in a xenograft model.
-
Methodology:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups, including a vehicle control and groups for each ADC.
-
ADC Administration: ADCs are administered to the mice, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the ADCs is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
-
Visualizing the Impact of PEG Linker Length
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Impact of PEG linker length on key ADC properties.
Caption: Experimental workflow for evaluating PEG linker length.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. The experimental data clearly demonstrate that a balance must be struck between the pharmacokinetic advantages conferred by longer PEG chains and the potential for reduced in vitro potency. Shorter PEG linkers may be advantageous when high intrinsic potency is required and rapid clearance is not a significant concern. Conversely, longer PEG linkers are often essential for improving the solubility of hydrophobic payloads, extending circulation half-life, and enhancing in vivo efficacy, particularly for ADCs with high drug-to-antibody ratios. Ultimately, the optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody, payload, and target indication. This guide provides a framework for the rational selection and evaluation of PEG linkers to advance the development of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. adcreview.com [adcreview.com]
A Comparative Guide to Carboxylic Acid Activation Reagents for Amide Bond Formation
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis, particularly in the realms of peptide chemistry and bioconjugation. The choice of carboxylic acid activation reagent is a critical determinant of reaction success, directly impacting yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of common activation reagents, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.
The synthesis of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the "activation" of the carboxylic acid to render its carbonyl carbon more susceptible to nucleophilic attack. This is achieved through the use of coupling reagents, which can be broadly categorized into three main classes: carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. Each class offers a unique profile of reactivity, cost, and potential side reactions.
Performance Comparison of Activation Reagents
The efficacy of a coupling reagent is a multifactorial consideration, encompassing coupling efficiency, the propensity for racemization (the loss of stereochemical integrity at a chiral center), and the overall purity of the crude product. The following tables summarize quantitative data from comparative studies, providing a basis for reagent selection.
Coupling Efficiency and Crude Product Purity
The synthesis of "difficult" peptide sequences, such as the acyl carrier protein (ACP) fragment 65-74, serves as a valuable benchmark for evaluating the performance of coupling reagents. These sequences are often prone to aggregation and steric hindrance, making efficient coupling challenging.
| Parameter | PyBOP | HATU | HCTU | Source |
| Crude Purity (%) (ACP 65-74, 2x1 min coupling) | 48.11 | 83.63 | 79.86 | [1] |
| Crude Purity (%) (ACP 65-74, 2x20 min coupling) | 70.27 | 79.91 | 80.52 | [1] |
| Reaction Half-life (min) (Aza-Peptide Synthesis) | 150 | 40 | 40 | [1] |
| Acylation Yield (%) (Aza-Peptide Synthesis) | ~65 | ~100 | ~55 | [1] |
Key Observations:
-
HATU and HCTU generally demonstrate superior efficiency, leading to higher crude product purities, especially with shorter coupling times.[1]
-
For challenging sequences, PyBOP 's performance can be significantly improved with longer reaction times.[1]
-
In the synthesis of aza-peptides, HATU showed a significantly higher acylation yield compared to PyBOP and HCTU.[1]
Racemization
A major concern in peptide synthesis and the modification of chiral molecules is the loss of stereochemical integrity at the α-carbon of the activated carboxylic acid. The choice of coupling reagent and additives plays a pivotal role in minimizing this side reaction.
| Coupling Reagent/Additive | % D-Isomer (Racemization) | Source |
| PyBOP | 4.3 | [2] |
| HATU | 1.1 | [2] |
| DIC/HOBt | 14.8 | [3] |
| DIC/HOAt | 5.9 | [3] |
| DIC/OxymaPure | 7.7 | [3] |
Key Observations:
-
HATU , a HOAt-based uronium salt, exhibits significantly lower levels of racemization compared to the HOBt-based phosphonium salt, PyBOP .[2]
-
When using carbodiimides like DIC , the choice of additive is crucial. HOAt and OxymaPure are more effective at suppressing racemization than the traditional additive HOBt .[3]
Mechanisms of Carboxylic Acid Activation
The distinct performance characteristics of each class of coupling reagent are rooted in their different mechanisms of activating the carboxylic acid.
Carbodiimide-Mediated Activation
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used due to their low cost and ease of use. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. However, the O-acylisourea is prone to rearrangement to a stable N-acylurea, a common side product. To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed to trap the O-acylisourea and form a more stable and less racemization-prone active ester.[4]
Phosphonium Salt-Mediated Activation
Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), activate carboxylic acids by forming a reactive acyloxyphosphonium salt. This intermediate then reacts with an amine to yield the amide product. A notable drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[4] PyBOP was developed as a safer alternative.[5]
Uronium/Aminium Salt-Mediated Activation
Uronium/aminium salt-based reagents, such as HBTU, HATU, and HCTU, are among the most efficient coupling reagents.[4] They react with carboxylic acids in the presence of a base to form a highly reactive active ester. The nature of the leaving group (HOBt, HOAt, or 6-Cl-HOBt) influences the reactivity of the active ester and the degree of racemization. Reagents based on HOAt, such as HATU, are generally more reactive and lead to less racemization due to the electron-withdrawing nature of the azabenzotriazole ring.[2] A potential side reaction with these reagents is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[6]
References
A Comparative Guide to the Validation of Protein Conjugation Sites
For Researchers, Scientists, and Drug Development Professionals
The precise location of conjugation on a protein is a critical quality attribute, profoundly influencing the efficacy, safety, and stability of bioconjugates such as antibody-drug conjugates (ADCs).[1][2] Robust analytical methodologies are therefore essential to accurately identify and quantify conjugation sites. This guide provides a comparative overview of key techniques used for the validation of protein conjugation sites, supported by experimental data and detailed protocols.
Comparison of Key Validation Methodologies
The selection of an appropriate method for validating conjugation sites depends on various factors, including the nature of the protein and the conjugating molecule, the desired level of detail, and available resources. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Limitations | Typical Throughput | Relative Cost |
| Mass Spectrometry (Peptide Mapping) | Enzymatic digestion of the conjugated protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify modified peptides.[1][3] | High accuracy and sensitivity; provides precise localization of conjugation sites; can characterize heterogeneity of conjugation.[4] | Can be challenging for hydrophobic drug-linkers which may require optimization of protocols; data analysis can be complex.[1][5] | Medium | High |
| Site-Directed Mutagenesis | Specific amino acid residues are mutated to prevent conjugation at that site. The impact on conjugation is then assessed.[6][7] | Provides definitive confirmation of a specific residue's involvement in conjugation; useful for validating results from other methods.[8] | Low throughput; requires genetic manipulation and protein expression; does not provide a comprehensive profile of all conjugation sites in a single experiment.[7] | Low | Medium |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a peptide.[9][10] | Can unambiguously identify the N-terminal amino acid and subsequent residues; useful for simpler bioconjugates.[11] | Limited to sequencing peptides of up to 50-60 residues; will not work if the N-terminus is blocked; does not provide information on internal conjugation sites.[9][12] | Low | Medium |
| Intact Mass Analysis | Mass spectrometry of the intact conjugated protein to determine the distribution of drug-to-protein ratios. | Provides a rapid assessment of the overall degree of conjugation and heterogeneity.[13] | Does not provide information on the specific sites of conjugation. | High | Medium |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is crucial for understanding the methodologies and the mechanism of action of bioconjugates.
Experimental Workflow: Conjugation Site Validation by Peptide Mapping
The following diagram illustrates a typical workflow for identifying conjugation sites on an antibody-drug conjugate (ADC) using peptide mapping.
Signaling Pathway: ADC-Induced Apoptosis
Many ADCs utilize cytotoxic payloads that, once internalized by the target cancer cell, induce apoptosis. The diagram below depicts a simplified signaling cascade initiated by an ADC.
Detailed Experimental Protocols
Peptide Mapping using LC-MS/MS
This protocol provides a general framework for the identification of conjugation sites on an antibody-drug conjugate.
a. Sample Preparation:
-
Denaturation and Reduction: The ADC is denatured to unfold the protein and expose cleavage sites. This is typically achieved by incubation in a denaturing agent (e.g., 8 M guanidine-HCl or urea) and a reducing agent (e.g., dithiothreitol, DTT) to break disulfide bonds.
-
Alkylation: Cysteine residues are alkylated (e.g., with iodoacetamide) to prevent the reformation of disulfide bonds.
-
Buffer Exchange: The sample is buffer-exchanged into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).
-
Enzymatic Digestion: A protease, most commonly trypsin, is added to the ADC solution to cleave the protein at specific amino acid residues, generating a mixture of peptides. For ADCs with hydrophobic payloads, the digestion conditions may need to be optimized, for instance, by adding organic solvents or using a different enzyme.[5]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: The peptide mixture is injected onto a liquid chromatography system, typically a reversed-phase column, to separate the peptides based on their hydrophobicity.[3]
-
Mass Spectrometry: The separated peptides are introduced into a mass spectrometer.
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides (precursor ions) is measured.
-
MS/MS Scan (Tandem MS): Selected precursor ions are fragmented, and the m/z of the resulting fragment ions is measured.[1]
-
c. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the amino acid sequence of the peptides.
-
Identification of Conjugated Peptides: Peptides showing a mass shift corresponding to the mass of the drug-linker are identified as conjugated peptides.
-
Localization of Conjugation Site: The fragmentation pattern in the MS/MS spectrum of a conjugated peptide is analyzed to pinpoint the specific amino acid residue to which the drug-linker is attached.
Site-Directed Mutagenesis
This protocol outlines the general steps for confirming a putative conjugation site.
a. Primer Design and Mutagenesis:
-
Design primers containing the desired mutation that will change the codon of the target amino acid to a non-reactive one (e.g., changing a cysteine to a serine).[14][15]
-
Perform polymerase chain reaction (PCR) using a plasmid containing the gene for the protein of interest as a template and the mutagenic primers.[6]
b. Transformation and Selection:
-
Transform the PCR product into competent E. coli cells. The parental, non-mutated plasmid is typically removed by DpnI digestion, which specifically cleaves methylated DNA.
-
Select for transformed cells and isolate the plasmid DNA.
c. Protein Expression and Conjugation:
-
Express the mutated protein.
-
Perform the conjugation reaction under the same conditions as for the wild-type protein.
d. Analysis:
-
Analyze the conjugation of the mutated protein using a suitable method (e.g., mass spectrometry). A lack of conjugation at the mutated site confirms its role in the wild-type protein.[8]
Edman Degradation
This classic technique can be used for N-terminal sequence analysis and to identify N-terminally conjugated residues.
a. Sample Preparation:
-
The protein or peptide is immobilized on a solid support.
b. Sequential Degradation:
-
Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under alkaline conditions.[16]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions.[16]
c. Identification:
-
The released amino acid derivative (PTH-amino acid) is identified by chromatography (e.g., HPLC).
d. Repetition:
-
The cycle of coupling, cleavage, and identification is repeated to determine the sequence of the peptide. If a modified amino acid is encountered at a particular cycle, it indicates the site of conjugation.
References
- 1. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 8. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues | MDPI [mdpi.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 11. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. nuvisan.com [nuvisan.com]
- 14. assaygenie.com [assaygenie.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
A Researcher's Guide to Determining the Degree of PEGylation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical step in the development of therapeutic proteins and nanoparticles. This modification, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics, including improved solubility, extended circulating half-life, and reduced immunogenicity.[1] The extent of PEGylation directly impacts the efficacy and safety of the therapeutic. This guide provides an objective comparison of the primary analytical techniques used to quantify the degree of PEGylation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for PEGylation Analysis
The selection of an appropriate analytical method depends on various factors, including the nature of the PEGylated molecule, the required precision, and the available instrumentation. The following table summarizes the key quantitative performance parameters of the most common techniques.
| Technique | Principle | Accuracy/Precision | Sensitivity (LOD/LOQ) | Throughput | Key Advantages | Limitations |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules based on hydrodynamic radius. PEGylation increases the size, leading to earlier elution. | High precision (RSD <1% for retention time, <3% for area).[2] Good accuracy with proper calibration. | LOD: ~3 µg/mL, LOQ: ~12 µg/mL for PEGylated proteins.[3] | High | Robust, reproducible, and excellent for analyzing aggregates and removing unreacted PEG.[3][4] | Resolution may be insufficient to separate species with small differences in the number of PEG chains.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. PEGylation can alter the hydrophobicity of the protein. | High precision and accuracy. | Generally high, dependent on the chromophore of the protein. | High | High resolution for separating isoforms and positional isomers. | Can be challenging for large, highly PEGylated proteins due to potential on-column aggregation and poor recovery. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight changes due to PEGylation. | High accuracy for molecular weight determination. | High, capable of detecting low abundance species. | Moderate to High | Provides direct information on the number of attached PEG chains and can analyze heterogeneous mixtures.[5] | Can be less accurate for quantifying the relative abundance of different PEGylated species. Polydispersity of PEG can complicate spectra.[6] |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Generates multiply charged ions from a solution, allowing for the analysis of large molecules. Often coupled with liquid chromatography (LC-MS). | High accuracy and precision, especially when coupled with LC.[6] | Very high, capable of detecting trace amounts. | Moderate | Provides detailed structural information, including the sites of PEGylation when combined with fragmentation techniques.[6] | Complex spectra due to multiple charge states and PEG polydispersity can be challenging to interpret.[6] |
| Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Quantifies the number of PEG monomer units by integrating the characteristic signal of the ethylene (B1197577) oxide protons relative to a protein signal. | Quantitative with high precision.[7] | Moderate, requires relatively high sample concentration. | Low to Moderate | Provides an absolute quantification of the degree of PEGylation without the need for PEGylated standards.[7] | Not suitable for complex mixtures or low concentration samples. Can be affected by signal overlap.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying characteristic vibrational bands of PEG. | Good agreement with other methods, with low deviation.[1] | Moderate. | High | "Reagent-free," fast, and not dependent on PEG molecular weight or branching.[1] | Indirect method that relies on spectral deconvolution and may be less precise than other techniques. |
| Colorimetric Assays (e.g., Barium-Iodide) | Based on the formation of a colored complex between PEG and a reagent, with the absorbance proportional to the PEG concentration. | Moderate, can be influenced by interfering substances.[9] | LOD as low as 5 µg of PEG.[10] | High | Simple, rapid, and uses common laboratory equipment. | Can be susceptible to interference from proteins and detergents. Sensitivity can be dependent on PEG molecular weight.[9][11] |
Experimental Workflows and Logical Relationships
The general workflow for determining the degree of PEGylation involves several key stages, from the initial PEGylation reaction to the final data analysis and characterization of the conjugate. The choice of analytical technique will influence the specific steps within this workflow.
Caption: General workflow for determining the degree of PEGylation.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining accurate and reliable results. Below are methodologies for key experiments cited in this guide.
Protocol 1: Size-Exclusion HPLC (SEC-HPLC)
Objective: To separate and quantify PEGylated proteins from unreacted protein and free PEG based on size.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column (e.g., Agilent AdvanceBio SEC, Shodex Protein KW-803/804)[2][3]
-
Mobile Phase: 20 mM HEPES buffer, pH 6.5[2]
-
PEGylated protein sample
-
Un-PEGylated protein control
-
Molecular weight standards
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample and the un-PEGylated control to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.
-
Chromatographic Run: Run the separation isocratically with the mobile phase for a sufficient time to allow all species to elute.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the PEGylated protein, un-PEGylated protein, and free PEG based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative abundance of each species.
-
The degree of PEGylation can be estimated by comparing the retention time to a calibration curve generated using molecular weight standards.
-
Protocol 2: MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the PEGylated protein and thereby the number of attached PEG chains.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)[12]
-
PEGylated protein sample
-
Un-PEGylated protein control
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample (e.g., 1 µL of a 1 mg/mL solution) with the matrix solution (e.g., 1 µL) directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry at room temperature to form crystals.
-
Mass Spectrometry Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range.
-
Calibrate the instrument using known protein standards.
-
-
Data Analysis:
-
Determine the average molecular weight of the un-PEGylated and PEGylated protein from their respective mass spectra.
-
Calculate the mass difference between the PEGylated and un-PEGylated protein.
-
Divide the mass difference by the molecular weight of a single PEG chain to determine the average number of attached PEG molecules (degree of PEGylation).
-
Protocol 3: ¹H-NMR Spectroscopy
Objective: To directly quantify the average number of PEG chains attached to a protein.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)[7]
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
PEGylated protein sample
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the purified PEGylated protein in the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic PEG proton signal (a sharp singlet around 3.6 ppm) and a well-resolved proton signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).
-
-
Calculation of Degree of PEGylation:
-
Degree of PEGylation = [(Integral of PEG signal) / (Number of protons per PEG monomer)] / [(Integral of protein signal) / (Number of protons in the protein signal)]
-
Protocol 4: Barium-Iodide Colorimetric Assay
Objective: To quantify the total amount of PEG in a sample.
Materials:
-
Spectrophotometer
-
Barium chloride (BaCl₂) solution (e.g., 5% w/v)[10]
-
Iodine (I₂) solution (e.g., 0.05 M in potassium iodide)[10]
-
PEG standards of known concentrations
-
PEGylated protein sample
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of PEG standards of known concentrations in a suitable buffer.
-
To each standard, add the barium chloride solution followed by the iodine solution.
-
Incubate for a specific time (e.g., 15 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 535 nm).
-
Plot a standard curve of absorbance versus PEG concentration.
-
-
Sample Analysis:
-
Treat the PEGylated protein sample in the same manner as the standards.
-
Measure the absorbance of the sample.
-
-
Data Analysis:
-
Determine the PEG concentration in the sample by interpolating its absorbance value on the standard curve.
-
The degree of PEGylation can be calculated if the protein concentration is known.
-
Protocol 5: FTIR Spectroscopy
Objective: To determine the degree of PEGylation based on the characteristic infrared absorption of PEG.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
PEGylated protein sample (lyophilized or in solution)
Procedure:
-
Sample Preparation:
-
For solid samples, place a small amount of the lyophilized powder onto the ATR crystal.
-
For liquid samples, apply a drop of the solution onto the ATR crystal and allow the solvent to evaporate to form a thin film.
-
-
FTIR Spectrum Acquisition:
-
Record the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal.
-
-
Data Analysis:
-
Identify the characteristic C-O-C stretching vibration of the PEG backbone, which typically appears as a strong, sharp peak around 1100 cm⁻¹.[1]
-
Identify a characteristic peak for the protein (e.g., the amide I band around 1650 cm⁻¹).
-
The ratio of the intensities of the PEG peak to the protein peak can be correlated to the degree of PEGylation, often requiring a calibration curve with standards of known PEGylation degrees.
-
Conclusion
The accurate determination of the degree of PEGylation is paramount for the successful development of PEGylated therapeutics. This guide provides a comparative overview of the most widely used analytical techniques, highlighting their strengths and limitations through quantitative data and detailed experimental protocols. While techniques like mass spectrometry and NMR spectroscopy offer direct and detailed structural information, chromatographic and colorimetric methods provide robust and higher-throughput options for routine analysis and quality control. The optimal choice of method will depend on the specific requirements of the analysis and the stage of drug development. By leveraging the information presented here, researchers can make informed decisions to effectively characterize their PEGylated products.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repo.uni-hannover.de [repo.uni-hannover.de]
- 10. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate [pubmed.ncbi.nlm.nih.gov]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 12. bath.ac.uk [bath.ac.uk]
comparative stability of different ADC linkers in plasma
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. A stable linker ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cells, thereby minimizing off-target toxicity.[1][2] This guide provides an objective comparison of the plasma stability of different ADC linkers, supported by experimental data and detailed protocols.
Comparative Stability of ADC Linkers
The choice of linker chemistry is pivotal to an ADC's performance.[] Linkers are broadly categorized as cleavable and non-cleavable, with each class exhibiting distinct stability profiles in plasma.
Non-cleavable linkers generally demonstrate higher stability in plasma compared to their cleavable counterparts.[4] These linkers rely on the degradation of the antibody within the lysosome to release the payload.[4] An example of a non-cleavable linker is the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in Trastuzumab emtansine (Kadcyla).
Cleavable linkers are designed to release the payload upon encountering specific conditions that are more prevalent in the tumor microenvironment or within the tumor cell, such as the presence of certain enzymes or a lower pH.[4] While this allows for targeted drug release, it can also lead to premature payload release in circulation. The stability of cleavable linkers varies significantly depending on their chemistry and the plasma species being tested.
Here is a summary of the plasma stability of various ADC linkers based on published data:
| Linker Type | Specific Linker | Plasma Stability in Human | Plasma Stability in Mouse | Key Findings |
| Non-Cleavable | Thioether (e.g., SMCC) | High | High | Generally exhibit high plasma stability across species.[5] |
| Cleavable | Enzyme-Labile | |||
| Valine-Citrulline (Val-Cit) | High (Stable for >230 days)[1] | Low (>95% drug loss in 14 days)[6] | Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[7] | |
| Valine-Alanine (Val-Ala) | High | Improved stability compared to Val-Cit[1] | Offers a more stable alternative to Val-Cit for preclinical mouse studies. | |
| Glutamic acid-Valine-Citrulline (EVCit) | High (No significant degradation in 28 days)[6] | High (Almost no linker cleavage in 14 days)[6] | Demonstrates high stability in both human and mouse plasma. | |
| Sulfatase-cleavable | High (Stable for >7 days)[5] | High (Stable for >7 days)[5] | Shows high plasma stability and susceptibility to sulfatase enzymes for payload release. | |
| Triglycyl peptide (CX) | Not specified | High (t1/2 of 9.9 days)[5] | Exhibits stability in mouse plasma comparable to non-cleavable linkers. | |
| pH-Sensitive | ||||
| Hydrazone | Moderate (t1/2 = 2 days)[5] | Not specified | Traditional hydrazone linkers show limited stability. | |
| Silyl (B83357) ether-based | High (t1/2 > 7 days)[5] | Not specified | Novel silyl ether linkers demonstrate significantly improved plasma stability. | |
| Disulfide | Low to Moderate | Low to Moderate | Generally less stable due to the presence of reducing agents in plasma. |
Experimental Protocols
Accurate assessment of ADC linker stability in plasma is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay using LC-MS
Objective: To quantify the amount of intact ADC and released payload over time when incubated in plasma.
Methodology:
-
ADC Incubation:
-
Time-Point Sampling:
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR):
-
To measure released payload:
-
Precipitate the plasma proteins from the supernatant of the immunoaffinity capture step using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of free payload.
-
-
In Vitro Plasma Stability Assay using ELISA
Objective: To determine the concentration of total antibody and antibody-conjugated drug over time.
Methodology:
-
Plate Coating:
-
Coat a high-binding 96-well ELISA plate with a capture antibody that specifically binds to the antibody portion of the ADC.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Incubate the ADC in plasma from different species at 37°C.
-
At specified time points, collect aliquots and dilute them in assay buffer.
-
Add the diluted plasma samples to the coated and blocked ELISA plate.
-
Incubate for 2 hours at room temperature to allow the ADC to bind to the capture antibody.
-
-
Detection:
-
For Total Antibody: Add a detection antibody that is conjugated to an enzyme (e.g., HRP) and recognizes a different epitope on the ADC's antibody.
-
For Conjugated Antibody: Add a detection antibody that specifically recognizes the drug or a part of the linker-drug moiety.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Reading:
-
Wash the plate and add a chromogenic substrate.
-
After a suitable development time, stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
The degree of drug loss can be calculated by comparing the signal from the conjugated antibody detection to the total antibody detection over time.
-
Visualizing ADC Linker Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of payload release for different ADC linkers.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Logical considerations for ADC linker selection.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 4. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Biocompatibility: A Comparative Guide to PEGylated Materials
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of materials is a cornerstone of successful therapeutic design. Poly(ethylene glycol) (PEG) has long been the gold standard for modifying surfaces and drug carriers to improve their compatibility within biological systems. However, the emergence of alternative polymers necessitates a thorough comparison to guide material selection. This guide provides an objective assessment of the biocompatibility of PEGylated materials in comparison to promising alternatives like polysarcosine and zwitterionic polymers, supported by experimental data and detailed methodologies.
At a Glance: Biocompatibility Profile of PEGylated Materials and Alternatives
The following tables summarize quantitative data on key biocompatibility indicators: cytotoxicity, immunogenicity, and hemocompatibility. These values provide a comparative snapshot of how these materials perform in preclinical assessments.
Table 1: Cytotoxicity Data
Cytotoxicity assays are crucial for determining whether a material has toxic effects on cells. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
| Material/Compound | Cell Line | IC50 (µg/mL) | Cell Viability (%) at a Given Concentration | Source(s) |
| PEGylated Materials | ||||
| PEGylated MXene | MCF-7 (human breast cancer) | 315.81 | - | [1] |
| PEGylated MXene | A375 (human melanoma) | 335.93 | - | [1] |
| PEGylated lipid-based nanocarriers | Caco-2 (human colorectal adenocarcinoma) | - | ≥75% at ≤0.05% (v/v) | [2] |
| PEGylated lipid-based nanocarriers | HEK (human embryonic kidney) | - | ≥75% at ≤0.05% (v/v) | [2] |
| PEG-coated gold nanoparticles | MG-63 (human osteosarcoma) | - | >90% at 100 µg/mL | [3] |
| Polysarcosine-based Materials | ||||
| Enzalutamide-loaded polysarcosine nanoparticles | Colorectal cancer cell lines | Low toxicity reported | High efficacy reported | [4] |
| Zwitterionic Polymer-based Materials | ||||
| Zwitterionic lipid-based nanocarriers | Caco-2 | - | Negligible cytotoxicity at 1% (v/v) | [2] |
| Zwitterionic lipid-based nanocarriers | HEK | - | Negligible cytotoxicity at 1% (v/v) | [2] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and specific material compositions.
Table 2: Immunogenicity Data
A critical aspect of biocompatibility is the material's potential to elicit an immune response. This is often assessed by measuring the levels of antibodies produced against the material and observing phenomena like accelerated blood clearance (ABC).
| Material | Key Findings | Quantitative Data | Source(s) |
| PEGylated Materials | Induction of anti-PEG IgM and IgG antibodies, leading to the Accelerated Blood Clearance (ABC) phenomenon. | Anti-PEG antibodies detected in ~25% of recipients. | [5] |
| Polysarcosine-based Materials | Significantly less antibody formation compared to PEGylated counterparts. Helps to circumvent the ABC phenomenon. | Noticeably lower levels of IgM and IgG for polysarcosine-liposomes compared to PEG-liposomes. | [1][6] |
| Zwitterionic Polymer-based Materials | Mitigates the generation of protein-specific antibodies compared to PEGylation. | Protein-specific IgM titers for zwitterlated IFN-α2a were lower than for PEGylated IFN-α2a. | [2] |
Table 3: Hemocompatibility Data
Hemocompatibility assays evaluate the interaction of a material with blood components, a crucial factor for blood-contacting devices and intravenously administered therapies. Key parameters include protein adsorption and platelet adhesion.
| Material | Protein Adsorption | Platelet Adhesion | Source(s) |
| PEGylated Materials | Reduced protein adsorption compared to unmodified surfaces. | Treatment with PEG-NHS reduced platelet adhesion over 7-fold compared to unmodified fibrinogen adsorbed surfaces. | [7] |
| Polysarcosine-based Materials | Low protein adsorption reported. | - | [6] |
| Zwitterionic Polymer-based Materials | Exhibit strong resistance to non-specific protein adsorption. | - | [2] |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of biocompatibility assessments, standardized and detailed experimental protocols are essential. Below are methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Test material and control materials
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Material Exposure: Prepare serial dilutions of the test material in culture medium. Remove the old medium from the wells and add 100 µL of the material dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test material relative to the negative control. Plot the cell viability against the material concentration to determine the IC50 value.[1][6][8][9][10]
Hemocompatibility Assessment: Hemolysis Assay (ASTM F756)
This assay determines the hemolytic properties of a material, i.e., its ability to rupture red blood cells and release hemoglobin.
Materials:
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Test material and control materials (positive control: water for injection; negative control: polyethylene)
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the fresh blood with PBS to a hemoglobin concentration of 10 ± 1 mg/mL.
-
Material Incubation: Place the test material in a tube. Add 7 mL of PBS and 1 mL of the diluted blood. Prepare positive and negative control tubes similarly.
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle inversion every 30 minutes.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for the test material and controls using the following formula: Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[4][11][12][13]
Hemocompatibility Assessment: Platelet Adhesion Assay (based on ISO 10993-4)
This assay evaluates the potential of a material to cause platelet adhesion and activation, which are initial steps in thrombus formation.
Materials:
-
Fresh human blood with anticoagulant (e.g., citrate)
-
Test material and control materials
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) prepared by centrifugation of whole blood
-
Fixative (e.g., glutaraldehyde)
-
Staining agent for platelets (e.g., fluorescently labeled anti-CD41/CD61 antibody or a general protein stain)
-
Fluorescence microscope or scanning electron microscope (SEM)
Procedure:
-
Material Preparation: Place the test and control materials in the wells of a culture plate.
-
Incubation with PRP: Add a defined volume of PRP to each well, ensuring the material surface is fully covered. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Rinsing: Gently wash the materials with PBS to remove non-adherent platelets.
-
Fixation: Fix the adhered platelets on the material surface by adding a fixative solution.
-
Staining: Stain the fixed platelets using an appropriate staining agent.
-
Visualization and Quantification: Visualize the adhered platelets using a microscope. Quantify the number of adhered platelets per unit area by analyzing multiple fields of view. The morphology of the adhered platelets can also be assessed to determine their activation state (e.g., spreading, pseudopodia formation).[9]
Visualizing the Concepts: Diagrams and Pathways
To further elucidate the processes involved in biocompatibility assessment and the biological responses to these materials, the following diagrams are provided.
References
- 1. nacalai.co.jp [nacalai.co.jp]
- 2. PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 4. Poly-sarcosine and Poly(Ethylene-Glycol) Interactions with Proteins Investigated Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-PEG antibodies alter the mobility and biodistribution of densely PEGylated nanoparticles in mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Platelet adhesion and activation on polyethylene glycol modified polyurethane surfaces. Measurement of cytoplasmic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of PEI-PEG and PLL-PEG copolymer coatings on the prevention of protein fouling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein, the PROTAC (Proteolysis-Targeting Chimera), and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation.[1] The efficiency and kinetics of this complex directly influence the potency and selectivity of the degrader.[2] Consequently, the precise quantitative analysis of ternary complex formation is paramount in the development of novel PROTAC therapeutics. This guide provides a comparative overview of the key biophysical techniques employed for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their screening and characterization needs.
At a Glance: Comparison of Key Techniques
The selection of an analytical method for studying PROTAC ternary complexes depends on the specific parameters of interest, such as throughput, the type of data required (kinetic, thermodynamic, or endpoint), and the availability of reagents and instrumentation. The following table summarizes the key characteristics of the most widely used techniques.
| Technique | Principle | Key Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[3] | KD (affinity), kon/koff (kinetics), Cooperativity (α)[4] | Medium | Low to Medium | Real-time, label-free kinetic data.[5] | Requires protein immobilization; potential for mass transport limitations.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction.[7] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α)[1] | Low | High | "Gold standard" for thermodynamic characterization; label-free, in-solution measurement.[8] | Low throughput; requires high sample concentrations.[7] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores on binding partners.[8] | Relative ternary complex formation, IC50/EC50 | High | Low | Homogeneous assay format suitable for high-throughput screening (HTS).[9] | Requires labeled proteins/antibodies; potential for fluorescent interference.[8] |
| Native Mass Spectrometry (MS) | Measures the mass of intact protein complexes.[10] | Stoichiometry, relative abundance of binary and ternary complexes.[11] | High | Low | Direct detection of all species in equilibrium; label-free.[10] | Provides semi-quantitative affinity data; requires specialized instrumentation.[12] |
Quantitative Data Summary for a Model System: MZ1
To provide a practical comparison, the following tables summarize quantitative data for the well-characterized VHL-based PROTAC, MZ1, in forming a ternary complex with BRD4 bromodomains.
Table 1: Binary and Ternary Binding Affinities (KD) of MZ1
| Interaction | SPR (KD, nM) | ITC (KD, nM) |
| MZ1 vs. VCB | 70[6] | 67[13] |
| MZ1 vs. BRD4BD1 | ~30[6] | N/A |
| MZ1 vs. BRD4BD2 | N/A | 4[14] |
| VCB:(MZ1:BRD4BD1) | ~30[6] | N/A |
| VCB:(MZ1:BRD4BD2) | ~2[6] | 4.4[13] |
Table 2: Cooperativity (α) of MZ1-Mediated Ternary Complex Formation
| Ternary Complex | Cooperativity (α) by SPR | Cooperativity (α) by ITC |
| VCB:MZ1:BRD4BD1 | ~1 (non-cooperative) | N/A |
| VCB:MZ1:BRD4BD2 | >1 (positive cooperativity) | 15[14] |
Visualizing the Process: Diagrams and Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism and the experimental workflows for the key analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. aragen.com [aragen.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native mass spectrometry can effectively predict PROTAC efficacy | bioRxiv [biorxiv.org]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the therapeutic efficacy, stability, and pharmacokinetic profile of a bioconjugate. The architecture of the PEG linker—either a simple linear chain or a more complex branched structure—has significant implications for the overall performance of the resulting molecule. This guide provides an objective, data-driven comparison of branched and linear PEG linkers to support the rational design of next-generation therapeutics.
At a Glance: Key Differences Between Linear and Branched PEG Linkers
Branched PEG linkers, with their multi-arm structure, generally offer enhanced steric hindrance and a larger hydrodynamic volume compared to their linear counterparts of the same molecular weight. This fundamental structural difference translates into significant advantages in several key performance areas.
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Structure | Single, unbranched chain of ethylene (B1197577) glycol units. | Multiple PEG arms extending from a central core. |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, leading to reduced renal clearance. |
| "Stealth" Effect | Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation. | Offers a superior shielding effect due to its three-dimensional structure, providing enhanced protection. |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream.[1][2] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can be designed to attach multiple drug molecules.[3] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation where access to the conjugation site is limited. | Greater steric hindrance, which can be beneficial for masking the protein surface but may require more accessible conjugation sites. |
| Synthesis & Cost | Generally simpler and less expensive to synthesize. | More complex synthesis, which can lead to higher costs. |
Delving Deeper: Performance Data
The superior pharmacokinetic profile of branched PEG linkers has been demonstrated in numerous studies. A classic example is the comparison between peginterferon alfa-2a (Pegasys®), which utilizes a 40 kDa branched PEG, and peginterferon alfa-2b (PegIntron®), which employs a 12 kDa linear PEG. While the molecular weights are not identical, the data clearly illustrates the impact of the branched architecture on extending the in-vivo half-life.[1][2][4]
Pharmacokinetic Profile Comparison: Peginterferon Alfa-2a (Branched) vs. Alfa-2b (Linear)
| Parameter | Peginterferon alfa-2a (40 kDa Branched PEG) | Peginterferon alfa-2b (12 kDa Linear PEG) |
| Half-Life (t½) | ~72-80 hours | ~40 hours |
| Time to Max. Concentration (Tmax) | ~72-96 hours | ~15-44 hours |
| Clearance (CL/F) | Significantly lower | Higher |
Note: This data is compiled from multiple sources and represents a comparative overview. Exact values may vary between studies.
A more direct comparison was performed on TNF nanobodies conjugated to 40 kDa PEGs of different architectures. The results underscore the superior pharmacokinetic profile of branched PEGs.[5][6]
Pharmacokinetic Parameters of PEGylated TNF Nanobodies in Mice
| PEG Conjugate | C5 min (µg/mL) | AUC0-∞/dose (µg·h/mL)/(mg/kg) | CL/dose (mL/h/kg)/(mg/kg) | Vss/dose (mL/kg)/(mg/kg) | t½ (h) |
| Linear 1 x 40 kDa | 13.9 ± 0.9 | 362 ± 25 | 2.8 ± 0.2 | 87 ± 4 | 22 ± 1 |
| Branched 2 x 20 kDa | 13.4 ± 1.0 | 851 ± 46 | 1.2 ± 0.1 | 63 ± 2 | 39 ± 2 |
| Branched 4 x 10 kDa | 16.5 ± 1.1 | 660 ± 40 | 1.5 ± 0.1 | 75 ± 3 | 35 ± 1 |
Experimental Workflows and Logical Relationships
The choice between a linear and a branched PEG linker is dependent on the specific goals of the bioconjugation. The following diagram illustrates the decision-making process.
The general workflow for creating and characterizing a PEGylated protein is outlined below.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key experiments in the comparison of linear and branched PEG linkers.
Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., Lysozyme) with NHS-Ester PEG
This protocol is a general guideline for the conjugation of an amine-reactive PEG linker to lysine (B10760008) residues on a protein.
Materials:
-
Protein (e.g., Lysozyme)
-
Amine-reactive PEG-NHS ester (linear or branched)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal ultrafiltration units for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing.[7] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units.[8]
Protocol 2: Thiol-Reactive PEGylation of a Cysteine-Engineered Antibody with Maleimide-PEG
This protocol describes the site-specific conjugation of a maleimide-activated PEG to an engineered cysteine residue on an antibody.
Materials:
-
Cysteine-engineered antibody
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated PEG (linear or branched)
-
PBS containing EDTA (5 mM), pH 7.0-7.5
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction: Reduce the engineered cysteine residues by incubating the antibody with a 10- to 20-fold molar excess of TCEP at 37°C for 1-2 hours.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into PBS with EDTA using a desalting column or centrifugal ultrafiltration.
-
Conjugation Reaction: Immediately add a 5- to 10-fold molar excess of maleimide-activated PEG to the reduced antibody solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[7]
-
Purification: Purify the PEGylated antibody from unreacted PEG and antibody using size-exclusion chromatography (SEC).[9]
Protocol 3: Purification of Mono-PEGylated Protein
Ion-exchange chromatography (IEX) is a powerful technique for separating proteins based on their degree of PEGylation.
Procedure:
-
Column Equilibration: Equilibrate a cation or anion exchange column with a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Elution: Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). Unmodified protein will elute first, followed by mono-PEGylated, di-PEGylated, and higher-order species, due to the shielding of surface charges by the PEG chains.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the desired mono-PEGylated product.[10]
Protocol 4: Characterization by Peptide Mapping
Peptide mapping is used to identify the specific site(s) of PEGylation.
Procedure:
-
Denaturation and Reduction: Denature the PEGylated and non-PEGylated protein samples in a denaturing buffer (e.g., 8 M urea) and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate the free cysteine residues with iodoacetamide.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the peptide maps of the PEGylated and non-PEGylated samples. Peptides containing a PEGylated lysine or cysteine will show a characteristic mass shift and will likely have a different retention time in the chromatogram, allowing for the identification of the modification site.[11][12]
Conclusion
The choice between a linear and a branched PEG linker is a critical decision in the design of bioconjugates. Branched PEG linkers often provide significant advantages in terms of extending in-vivo half-life and providing superior shielding of the conjugated molecule. However, linear PEG linkers may be preferred in situations where minimal steric hindrance or lower cost are primary considerations. The experimental protocols provided in this guide offer a starting point for the rational design and evaluation of PEGylated therapeutics. Careful consideration of the project goals and the specific properties of the molecule to be PEGylated will ultimately guide the optimal linker selection.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heterobifunctional Crosslinkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers have emerged as a transformative technology in modern drug discovery, enabling the development of novel therapeutic modalities that hijack cellular machinery to eliminate disease-causing proteins or deliver potent payloads to specific cell types. This guide provides a comprehensive comparison of two leading applications of heterobifunctional crosslinkers: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We present key performance data, detailed experimental protocols, and visual workflows to assist researchers in navigating this exciting and rapidly evolving field.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional small molecules designed to induce the degradation of specific target proteins within the cell.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism allows for the elimination of proteins previously considered "undruggable".[5]
Quantitative Comparison of Prominent PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several well-characterized PROTACs against various cancer targets.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90 | [6][7][8] |
| LNCaP | <1 | >95 | [7] | |||
| MZ1 | BRD4 | VHL | HeLa | 2-20 | >90 (at 1 µM) | [9] |
| 22Rv1 | Not Reported | Not Reported | [10] | |||
| H661 | 8 | Not Reported | [9] | |||
| H838 | 23 | Not Reported | [9] | |||
| MV4-11 | Not Reported | 96 (at 50 nM) | [11] | |||
| dBET1 | BRD4 | CRBN | MV4;11 | 430 (EC50) | Not Reported | [12] |
| HeLa | Not Reported | Not Reported | [13] | |||
| GP262 | PI3K (p110α) | Not Specified | MDA-MB-231 | 227.4 | 71.3 | |
| PI3K (p110γ) | Not Specified | MDA-MB-231 | 42.23 | 88.6 | ||
| mTOR | Not Specified | MDA-MB-231 | 45.4 | 74.9 | [14] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with varying concentrations of the PROTAC for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay confirms the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.[16]
-
Reagents and Setup:
-
Obtain purified, tagged versions of the target protein (e.g., GST-tag) and the E3 ligase complex (e.g., His-tag).
-
Use fluorescently labeled antibodies that specifically recognize these tags (e.g., Tb-anti-GST as the donor and AF488-anti-His as the acceptor).[17]
-
In a microplate, combine the purified proteins and labeled antibodies with varying concentrations of the PROTAC.
-
-
Measurement and Analysis:
-
Incubate the mixture at room temperature to allow for complex formation.
-
Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins.
-
The resulting data often produces a bell-shaped curve, where the peak indicates the optimal concentration for ternary complex formation.[16]
-
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[18][19] The heterobifunctional linker plays a critical role in the stability and efficacy of an ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the tumor site.[20][21]
Linker Chemistry and Payload Release Mechanisms
The design of the linker dictates how and where the cytotoxic payload is released. There are two main categories of linkers: cleavable and non-cleavable.[21][22]
| Linker Type | Release Mechanism | Examples of Triggers/Linkers | Advantages | Disadvantages |
| Cleavable | Susceptible to cleavage by specific conditions within the tumor microenvironment or inside the cancer cell. | Acid-labile: HydrazonesProtease-sensitive: Valine-citrulline (Val-Cit)Glutathione-sensitive: Disulfide bonds | - Enables bystander killing effect.- Broader range of compatible payloads. | - Potential for premature payload release in circulation, leading to off-target toxicity. |
| Non-cleavable | Requires the complete lysosomal degradation of the antibody to release the payload. | Thioether (e.g., SMCC) | - Greater stability in plasma.- Reduced off-target toxicity. | - No bystander effect.- The released payload is attached to the linker and an amino acid residue, which may affect its activity. |
Characteristics of ADC Payloads
The choice of payload is another critical determinant of an ADC's therapeutic index. Ideal payloads possess the following characteristics:[23][]
-
High Potency: Effective at very low concentrations (sub-nanomolar range).
-
Stability: Chemically stable during conjugation, storage, and in circulation.
-
Conditional Activity: The payload should be significantly more toxic upon release from the ADC.
-
Appropriate Solubility: Sufficiently water-soluble to prevent aggregation of the ADC.
-
Site for Linker Attachment: A functional group that allows for conjugation without compromising its cytotoxic activity.
Common classes of ADC payloads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents (e.g., calicheamicins, PBDs).[23]
Logical Workflow for ADC Development
Conclusion
Heterobifunctional crosslinkers are at the heart of two of the most promising therapeutic strategies in oncology and beyond. PROTACs offer a powerful approach to target and eliminate previously intractable proteins, while ADCs provide a means to deliver highly potent drugs with enhanced specificity. A thorough understanding of the principles outlined in this guide, including the quantitative metrics of efficacy, the nuances of linker and payload selection, and the detailed experimental workflows, is essential for researchers aiming to innovate and succeed in this dynamic area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuickresearch.com [kuickresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 19. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. purepeg.com [purepeg.com]
- 23. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Proper Disposal of t-Boc-N-amido-PEG5-acetic acid: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety information and a step-by-step operational plan for the disposal of t-Boc-N-amido-PEG5-acetic acid, a common PEG linker in proteomics and drug development. Adherence to these procedures will help mitigate risks and ensure responsible chemical waste management.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment. While polyethylene (B3416737) glycol (PEG) derivatives are generally not classified as hazardous waste, they should be managed as chemical waste to avoid environmental contamination.[2]
Key Hazard Data:
| Hazard Classification | Pictogram | Signal Word | Hazard Statement | Precautionary Phrases |
| Harmful/Irritant | GHS07 | Warning | H302: Harmful if swallowed[1] | P101: If medical advice is needed, have product container or label at hand.[1] |
Experimental Protocol: Standard Disposal Procedure
This protocol outlines the approved method for disposing of this compound waste generated during research activities.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
2. Waste Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[2]
-
Quantity Assessment: Evaluate the volume of waste to be disposed of.
3. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a designated chemical waste container. Do not mix with other waste streams unless permitted by your institution's guidelines.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The container must be kept tightly sealed when not in use.
4. Spill Management:
-
In case of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or sand.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
5. Final Disposal:
-
Do not dispose of this compound down the drain. While the PEG component is biodegradable, this practice is discouraged to avoid impacting wastewater treatment processes.[3]
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety office for local regulations and procedures.
References
Personal protective equipment for handling t-Boc-N-amido-PEG5-acetic acid
Essential Safety and Handling Guide for t-Boc-N-amido-PEG5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for this compound, ensuring a secure laboratory environment. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The required PPE is summarized in the table below.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][4] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2][5] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Hazard Identification and Classification
Based on available safety data, this compound is classified with the following hazards:
-
Hazard Statements:
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily accessible.
-
Weighing and Transfer:
-
Handle the solid compound with care to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like DMF and DMSO.
-
-
Reaction Setup:
-
The terminal carboxylic acid can react with primary amines in the presence of activators like EDC or HATU to form a stable amide bond.[8]
-
The Boc protecting group can be removed under mild acidic conditions to yield the free amine.[8]
-
All reactions should be conducted in a well-ventilated fume hood.
-
-
Post-Handling Cleanup:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Emergency Procedures
-
Spill Management: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1] Collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial for environmental safety and regulatory compliance.
-
Waste Segregation: Do not dispose of this compound down the drain.[10] Collect all solid and liquid waste containing this chemical in a dedicated, clearly labeled hazardous waste container.[10]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]
Experimental Workflow
Caption: Logical workflow for handling this compound.
References
- 1. uwm.edu [uwm.edu]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemscene.com [chemscene.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 9. ehs.com [ehs.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
